CMP-Sialic acid
Description
CMP-N-acetyl-beta-neuraminic acid is a nucleotide sugar used as a donor by glycosyltransferases for the synthesis of sugar chains It has a role as a mouse metabolite. It derives from a N-acetyl-beta-neuraminic acid. It is a conjugate acid of a CMP-N-acetyl-beta-neuraminate(2-).
A nucleoside monophosphate sugar which donates N-acetylneuraminic acid to the terminal sugar of a ganglioside or glycoprotein.
Structure
3D Structure
Propriétés
Numéro CAS |
22-12-8 |
|---|---|
Formule moléculaire |
C20H31N4O16P |
Poids moléculaire |
614.5 g/mol |
Nom IUPAC |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H31N4O16P/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34)/t8-,9+,10+,12+,13+,14+,15+,16+,17+,20+/m0/s1 |
Clé InChI |
TXCIAUNLDRJGJZ-BILDWYJOSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |
Description physique |
Solid |
Synonymes |
Acetylneuraminic Acid, CMP Acid, CMP Acetylneuraminic Acid, CMP-Sialic CMP Acetylneuraminic Acid CMP Sialic Acid CMP-NANA CMP-Sialic Acid Cytidine Monophosphate N Acetylneuraminic Acid Cytidine Monophosphate N-Acetylneuraminic Acid |
Origine du produit |
United States |
Foundational & Exploratory
The Core of Sialylation: A Technical Guide to the CMP-Sialic Acid Biosynthesis Pathway in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialylation, the process of adding sialic acids to the termini of glycan chains on glycoproteins and glycolipids, is a critical post-translational modification in mammalian cells. These terminal sugars, most commonly N-acetylneuraminic acid (Neu5Ac), play a pivotal role in a vast array of biological processes, including cell-cell recognition, immune response modulation, and signal transduction. The extent and nature of cell surface sialylation are tightly regulated and can profoundly influence cellular behavior in both health and disease.
The synthesis of all sialylated glycoconjugates is entirely dependent on a single activated sugar donor: cytidine (B196190) monophosphate-sialic acid (CMP-sialic acid). The de novo biosynthesis of this crucial molecule is a multi-step enzymatic pathway that begins with UDP-N-acetylglucosamine (UDP-GlcNAc) and culminates in the formation of CMP-Neu5Ac. Understanding the intricacies of this pathway—its enzymes, regulation, and cellular compartmentalization—is fundamental for research in glycobiology and for the development of therapeutics targeting diseases associated with aberrant sialylation, such as cancer and certain genetic disorders. This guide provides an in-depth overview of the core this compound biosynthesis pathway, supplemented with quantitative data, key experimental protocols, and pathway visualizations.
The Core Biosynthesis Pathway: From UDP-GlcNAc to CMP-Neu5Ac
The de novo synthesis of CMP-Neu5Ac in mammalian cells is a four-step enzymatic cascade primarily occurring in the cytoplasm, with a unique final activation step in the nucleus.
-
UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE/MNK): The pathway is initiated and regulated by this bifunctional enzyme. The N-terminal epimerase (GNE) domain converts UDP-GlcNAc into N-acetylmannosamine (ManNAc). Subsequently, the C-terminal kinase (MNK) domain phosphorylates ManNAc to generate ManNAc-6-phosphate. GNE is the rate-limiting enzyme in this pathway, and its activity is subject to feedback inhibition.[1][2]
-
N-acetylneuraminate synthase (NANS): This enzyme, also known as sialic acid 9-phosphate synthase, catalyzes the condensation of ManNAc-6-phosphate with phosphoenolpyruvate (B93156) (PEP) to produce N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).[3][4]
-
N-acetylneuraminic acid 9-phosphate phosphatase (NANP): The third step involves the dephosphorylation of Neu5Ac-9-P by NANP to yield free N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in mammals.[5][6][7] Interestingly, studies in knockout cell lines suggest that NANP activity may not be absolutely essential for sialic acid production, hinting at the existence of an alternative phosphatase that can bypass this step.[7]
-
This compound synthetase (CMAS): In the final and pivotal step, Neu5Ac is activated. The enzyme CMAS, also called N-acylneuraminate cytidylyltransferase, catalyzes the reaction between Neu5Ac and cytidine-5'-triphosphate (B129977) (CTP) to form CMP-N-acetylneuraminic acid (CMP-Neu5Ac) and pyrophosphate.[8][9][10] This activation is a prerequisite for the transport of sialic acid into the Golgi apparatus for use by sialyltransferases.[9]
The following diagram illustrates the sequential steps of this vital pathway.
Table 1: Key Enzymes in the this compound Biosynthesis Pathway
| Enzyme (Gene) | Function | Substrate(s) | Product(s) | Cellular Location |
| GNE/MNK (GNE) | Bifunctional enzyme initiating and regulating the pathway.[1][2] | Epimerase: UDP-GlcNAcKinase: ManNAc, ATP | Epimerase: ManNAc, UDPKinase: ManNAc-6-P, ADP | Cytoplasm[11] |
| NANS (NANS) | Condenses ManNAc-6-P with PEP.[3][4] | ManNAc-6-P, PEP | Neu5Ac-9-P, Pi | Cytoplasm[12] |
| NANP (NANP) | Dephosphorylates Neu5Ac-9-P.[5][6] | Neu5Ac-9-P | Neu5Ac | Cytoplasm[6] |
| CMAS (CMAS) | Activates sialic acid with CTP.[8][9] | Neu5Ac, CTP | CMP-Neu5Ac, PPi | Nucleus[13] |
Cellular Compartmentalization and Regulation
A unique feature of the sialic acid pathway is its spatial separation across different cellular compartments, which is crucial for its regulation.
-
Cytoplasmic Synthesis: The initial three steps, from UDP-GlcNAc to free Neu5Ac, occur in the cytoplasm .[11]
-
Nuclear Activation: Unlike all other nucleotide sugars which are synthesized in the cytoplasm, the final activation of Neu5Ac to CMP-Neu5Ac is catalyzed by CMAS, an enzyme predominantly localized to the nucleus .[13] Free Neu5Ac is transported into the nucleus for this reaction.
-
Transport to the Golgi: The product, CMP-Neu5Ac, is then transported out of the nucleus to the cytoplasm and subsequently into the lumen of the Golgi apparatus by a specific antiporter, SLC35A1.
-
Feedback Inhibition: The entire pathway is tightly regulated. The final product, CMP-Neu5Ac, acts as an allosteric feedback inhibitor of the rate-limiting GNE enzyme.[2] A complete inhibition of the epimerase activity is achieved at a CMP-Neu5Ac concentration of approximately 60 µM, which aligns with typical intracellular concentrations.[2]
Quantitative Data
Precise quantitative analysis of enzyme kinetics and metabolite concentrations is essential for building predictive models of cellular sialylation. While a comprehensive set of Michaelis-Menten constants for purified human enzymes is not consistently reported across the literature, and values are highly dependent on specific experimental conditions, the following table provides available data points to serve as a reference.
Table 2: Representative Quantitative Data for the this compound Pathway
| Parameter | Enzyme / Metabolite | Species / System | Value | Notes |
| Km | CMAS | E. coli K1 | CTP: 0.31 mMNeu5Ac: 4 mM | These values are for the bacterial enzyme and serve as an example. Mammalian enzyme kinetics may differ.[8] |
| Inhibition | GNE (Epimerase) | Mammalian | IC50 for CMP-Neu5Ac: ~60 µM | Demonstrates the feedback inhibition that regulates the pathway.[2] |
| Concentration | Neu5Ac | CHO Cells | ~20-fold increase upon ManNAc supplementation | Highlights the dynamic range of metabolite levels.[5] |
| Concentration | CMP-Neu5Ac | CHO Cells | ~140-fold increase upon ManNAc supplementation | Shows significant accumulation of the final activated sugar.[5] |
Key Experimental Protocols
Analyzing the this compound pathway requires robust methods for measuring enzyme activity and quantifying key metabolites. Below are summarized protocols for essential assays.
Protocol 1: In Vitro CMAS Activity Assay
This protocol measures the synthesis of CMP-Neu5Ac from Neu5Ac and CTP, catalyzed by recombinant or purified CMAS.
-
Objective: To quantify the enzymatic activity of this compound synthetase (CMAS).
-
Principle: The amount of CMP-Neu5Ac produced is quantified by High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reagents:
-
Purified CMAS enzyme preparation.
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrates: 1.0 mM Neu5Ac, 2.0-5.0 mM CTP.
-
Cofactors/Inhibitors: 20 mM MgCl₂, 0.1 mM Na₃VO₄ (phosphatase inhibitor).
-
Stop Solution: Alkaline phosphatase (32 units) in 200 mM NaOH-glycine, pH 10.0.
-
Precipitation Agent: Chilled 99.5% ethanol (B145695).
-
-
Procedure:
-
Prepare a 25 µL reaction mixture containing the CMAS protein, substrates, and cofactors in the reaction buffer.[14]
-
Incubate the mixture at 37°C for 1 hour.[14]
-
Stop the reaction by adding 25 µL of the alkaline phosphatase stop solution and incubate at 37°C for 3 hours to digest remaining CTP.[14]
-
Precipitate proteins by adding 150 µL of chilled ethanol and incubate at -30°C for 30 minutes.[14]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitate.[14]
-
Collect the supernatant and analyze the amount of CMP-Neu5Ac using an HPLC system with a resource Q column, monitoring absorbance at 271 nm.[14]
-
Quantify the product by comparing the peak area to a standard curve of authentic CMP-Neu5Ac.[14]
-
Protocol 2: Quantification of Intracellular Sialic Acid (Neu5Ac) by DMB-HPLC
This protocol quantifies free sialic acid from cell lysates using fluorescent derivatization.
-
Objective: To measure the concentration of free Neu5Ac in mammalian cells.
-
Principle: Sialic acids are derivatized with 1,2-diamino-4,5-methylenedioxybenzene (DMB), which renders them fluorescent. The fluorescent derivatives are then separated and quantified by reverse-phase HPLC.
-
Reagents:
-
Cell lysate (prepared by sonication in 75% ethanol, followed by centrifugation and lyophilization of the soluble fraction).
-
DMB Derivatization Solution: 7.0 mM DMB, 1.4 M acetic acid, 0.75 M β-mercaptoethanol, 18 mM sodium hydrosulfite.
-
HPLC Mobile Phase: Acetonitrile/Methanol/Water (9:7:84 v/v/v).
-
-
Procedure:
-
Resuspend the lyophilized soluble fraction of cell lysate in an appropriate buffer.
-
To 5 µL of the sample, add 95 µL of the DMB derivatization solution.
-
Incubate at 50°C for 2.5 hours in the dark.
-
Inject 3-10 µL of the reaction mixture onto a reverse-phase HPLC column (e.g., C18).
-
Elute with the mobile phase at a flow rate of ~0.7-0.9 mL/min.
-
Detect the DMB-derivatized sialic acids using a fluorescence detector (Excitation: 373 nm, Emission: 448 nm).
-
Quantify Neu5Ac levels by comparing peak areas to a standard curve prepared with known concentrations of Neu5Ac. Normalize the result to the total protein content of the initial lysate.
-
The following diagram outlines the general workflow for this type of metabolite quantification.
Relevance in Drug Development
The central role of the this compound biosynthesis pathway makes its enzymes attractive targets for therapeutic intervention.
-
Oncology: Aberrant sialylation is a hallmark of cancer, contributing to metastasis, immune evasion, and drug resistance. Inhibiting CMAS, for example, has been shown to reduce cell-surface sialic acid levels and inhibit metastasis in breast cancer models.[7]
-
Genetic Diseases: Mutations in the GNE gene lead to GNE myopathy (also known as Hereditary Inclusion Body Myopathy), a progressive muscle-wasting disorder caused by hyposialylation of key muscle glycoproteins.[1][15] Therapeutic strategies for this disease focus on substrate replacement by providing ManNAc to bypass the defective GNE enzyme and restore the flux through the pathway.[1][15]
Conclusion
The this compound biosynthesis pathway is a highly regulated and compartmentalized process that is fundamental to cellular function in mammals. Its four key enzymes—GNE/MNK, NANS, NANP, and CMAS—work in concert to produce the sole donor substrate required for all sialylation reactions. Given the profound impact of sialylation on pathophysiology, a deep, technical understanding of this core pathway is indispensable for researchers and drug developers aiming to modulate cellular glycosylation for therapeutic benefit. Future work to fully elucidate the kinetic parameters of the human enzymes and uncover potential alternative pathways will further enhance our ability to precisely manipulate this critical cellular process.
References
- 1. Population Pharmacokinetic Model of N-acetylmannosamine (ManNAc) and N-acetylneuraminic acid (Neu5Ac) in Subjects with GNE Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NANS N-acetylneuraminate synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. prospecbio.com [prospecbio.com]
- 5. Molecular modeling of the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase and predictions of structural effects of mutations associated with HIBM and sialuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. NANS - Wikipedia [en.wikipedia.org]
- 13. This compound synthetase of the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. genome.cse.ucsc.edu [genome.cse.ucsc.edu]
- 15. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of CMP-Sialic Acid in Glycosylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sialylation, the enzymatic addition of sialic acid to the terminal positions of glycan chains on glycoproteins and glycolipids, is a critical post-translational modification that profoundly influences a vast array of biological processes. This terminal modification is orchestrated by a family of enzymes known as sialyltransferases, which exclusively utilize cytidine (B196190) monophosphate-sialic acid (CMP-sialic acid) as the high-energy donor substrate. The availability and regulation of this compound are therefore pivotal control points in the biosynthesis of sialoglycans. This technical guide provides an in-depth exploration of the function of this compound in glycosylation, detailing its biosynthesis, transport, and utilization in the Golgi apparatus. We present key quantitative data, detailed experimental protocols for the core enzymatic assays, and visual representations of the sialylation pathway and its associated signaling networks to serve as a comprehensive resource for researchers in glycobiology and drug development.
Introduction: The Significance of Sialylation
Sialic acids are a diverse family of nine-carbon carboxylated sugars, with N-acetylneuraminic acid (Neu5Ac) being the most common form in humans.[1] Positioned at the outermost ends of glycan chains, sialic acids play crucial roles in cell-cell recognition, cell adhesion, signaling, and immune responses.[2][3] The dense negative charge conferred by the carboxyl group of sialic acid also contributes to the biophysical properties of the cell surface.[4] Aberrant sialylation is a well-established hallmark of several diseases, including cancer, where it is often associated with metastasis and immune evasion.[2]
The transfer of sialic acid to nascent glycan chains is catalyzed by sialyltransferases within the lumen of the Golgi apparatus.[5][6] This enzymatic reaction is entirely dependent on the availability of this compound, the only activated form of sialic acid that can be utilized by these enzymes.[7][8] Understanding the biology of this compound is therefore fundamental to deciphering the mechanisms of sialylation and its role in health and disease.
The Sialylation Pathway: From Synthesis to Transfer
The journey of a sialic acid moiety from its synthesis to its incorporation into a glycoconjugate involves a series of coordinated steps, each tightly regulated and compartmentalized within the cell.
Biosynthesis of this compound: A Unique Nuclear Event
In eukaryotic cells, the biosynthesis of this compound is a two-step process that begins in the cytoplasm with the synthesis of free sialic acid. The final and critical activation step, the condensation of sialic acid with cytidine triphosphate (CTP) to form this compound and pyrophosphate, is catalyzed by this compound synthetase (CMAS).[7][9] Uniquely among nucleotide sugar biosynthesis pathways, this reaction occurs in the nucleus.[5][10] The nuclear localization of CMAS is thought to be a key regulatory mechanism, although its precise physiological relevance is still under investigation.[10]
Transport into the Golgi Apparatus
Following its synthesis in the nucleus, this compound is transported into the cytoplasm and subsequently into the lumen of the Golgi apparatus by a specific transporter, the this compound transporter (CST), also known as SLC35A1.[11][12][13] The CST is an antiporter that facilitates the influx of this compound into the Golgi in exchange for cytidine monophosphate (CMP), a byproduct of the sialyltransferase reaction.[2][12] This transport step is crucial for supplying the sialyltransferases with their donor substrate.
Sialyltransferases: The Architects of the Sialome
Inside the Golgi lumen, a family of sialyltransferases (STs) catalyzes the transfer of sialic acid from this compound to the terminal non-reducing ends of glycan chains on glycoproteins and glycolipids.[6][14] Humans express about twenty different sialyltransferases, each with distinct specificities for the acceptor substrate and the type of glycosidic linkage formed (e.g., α2,3-, α2,6-, or α2,8-linkages).[5][14] This diversity of sialyltransferases allows for the generation of a complex and highly regulated sialome.
Quantitative Data
Kinetic Parameters of Key Enzymes
The efficiency of the sialylation pathway is governed by the kinetic properties of the enzymes involved. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), providing insights into substrate affinity.
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Organism/Source | Reference |
| This compound Synthetase | Neu5Ac | 0.19 | 560 s-1 (kcat) | Neisseria meningitidis | [1][9] |
| This compound Synthetase | CTP | - | - | Neisseria meningitidis | [9] |
| ST6Gal-I | CMP-Neu5Ac | - | - | Human | [11] |
| ST3Gal-I | CMP-Neu5Ac | 0.2 - 0.3 | - | Human | [4] |
| ST3Gal-II | CMP-Neu5Ac | - | - | Human | [4] |
| ST3Gal-IV | CMP-Neu5Ac | - | - | Human | [4] |
| This compound:lactosylceramide sialyltransferase | This compound | 0.16 | - | Hamster fibroblasts | [15] |
| This compound:lactosylceramide sialyltransferase | Lactosylceramide | 0.11 | - | Hamster fibroblasts | [15] |
Note: Kinetic parameters can vary depending on the specific assay conditions, acceptor substrates, and enzyme source. The table provides representative values.
Cellular Concentrations of this compound
The intracellular concentration of this compound is a critical determinant of the overall rate of sialylation. These concentrations can vary between cell types and under different physiological conditions.
| Cell Type | Cellular Compartment | This compound Concentration | Reference |
| Various mammalian cells | Cytosol/Nucleus | Varies, subject to feedback regulation | [16][17] |
| BJAB K20 cells | Intracellular | Quantified by HPAEC-UV | [18] |
| MDA-MB-231 cells | Intracellular | Quantified by HPAEC-UV | [18] |
| HeLa cells | Intracellular | Quantified by HPAEC-UV | [18] |
| Kidney (mouse) | Cytosol and Nucleus | Quantified | [19] |
Note: Direct and precise measurements of subcellular this compound concentrations are technically challenging and data is limited. The provided information reflects that quantification has been performed in these contexts.
Experimental Protocols
This compound Synthetase (CMAS) Activity Assay
This assay measures the production of this compound from sialic acid and CTP.
Materials:
-
Purified recombinant CMAS or cell lysate containing CMAS
-
Sialic acid (Neu5Ac) solution (e.g., 10 mM)
-
CTP solution (e.g., 10 mM)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 20 mM MgCl₂)
-
Alkaline phosphatase
-
Ethanol (B145695) (99.5%), chilled
-
HPLC system with an anion-exchange column
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, sialic acid (final concentration 1 mM), and CTP (final concentration 2-5 mM).
-
Initiate the reaction by adding the CMAS enzyme preparation.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding alkaline phosphatase to degrade the unreacted CTP. Incubate at 37°C for 3 hours.[20]
-
Precipitate proteins by adding chilled ethanol and incubate at -20°C for 30 minutes.[20]
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Analyze the supernatant by HPLC to quantify the amount of this compound formed.[20]
Sialyltransferase (ST) Activity Assay
This assay measures the transfer of sialic acid from this compound to an acceptor substrate. A common method involves using a radiolabeled donor substrate.
Materials:
-
Purified recombinant ST or cell lysate containing ST activity
-
CMP-[¹⁴C]NeuAc (radiolabeled donor substrate)
-
Acceptor substrate (e.g., asialofetuin for ST6Gal-I, or a specific oligosaccharide)
-
Reaction buffer (e.g., 50 mM MES, pH 6.5, containing 10 mM MnCl₂ and 0.5% Triton X-100)
-
SDS-PAGE reagents or HPTLC plates
-
Phosphorimager or scintillation counter
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and CMP-[¹⁴C]NeuAc.
-
Initiate the reaction by adding the ST enzyme preparation.
-
Incubate the reaction at 37°C for a suitable time (e.g., 1-3 hours).
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling, or by spotting onto a TLC plate.
-
If using SDS-PAGE, separate the reaction products and visualize the radiolabeled glycoprotein (B1211001) product using a phosphorimager.
-
If using HPTLC, separate the radiolabeled oligosaccharide product and quantify using a phosphorimager or by scraping the spot and using a scintillation counter.[8][9]
A non-radioactive, coupled-enzyme assay is also available, where the released CMP is converted to CDP, and then to CTP in the presence of pyruvate (B1213749) kinase and phosphoenolpyruvate, with the concomitant oxidation of NADH to NAD+ which can be monitored spectrophotometrically. Another common method is a phosphatase-coupled assay that measures the release of inorganic phosphate (B84403) from the CMP product.[7][12]
This compound Transporter (CST) Assay
This assay measures the transport of this compound into reconstituted proteoliposomes.
Materials:
-
Purified and reconstituted CST in proteoliposomes
-
[³H]this compound (radiolabeled substrate)
-
Transport buffer (e.g., 100 mM NaCl, 10 mM Tris-HCl, pH 7.4)
-
Stop buffer (ice-cold transport buffer)
-
Scintillation fluid and counter
Protocol:
-
Pre-load the proteoliposomes with a non-radiolabeled substrate if studying antiport activity (e.g., CMP).
-
Initiate the transport reaction by adding [³H]this compound to the exterior of the proteoliposomes.
-
Incubate at a specific temperature (e.g., 37°C) for various time points.
-
Stop the transport by adding ice-cold stop buffer and rapidly filtering the proteoliposomes through a membrane filter to separate them from the external medium.
-
Wash the filter with ice-cold stop buffer to remove any non-transported radioactivity.
-
Measure the radioactivity retained on the filter, which corresponds to the amount of [³H]this compound transported into the proteoliposomes, using a scintillation counter.[21]
Visualizing the Sialylation Machinery and its Impact
The Core Sialylation Pathway
Caption: The core sialylation pathway from synthesis to transfer.
Experimental Workflow for Studying Protein Sialylation
Caption: Experimental workflow for investigating protein sialylation.
Sialylation-Mediated Signaling Pathways
Caption: Sialylation-mediated cell signaling in cancer.
Conclusion and Future Directions
This compound stands at the heart of the sialylation pathway, serving as the essential donor substrate for all sialyltransferases. The intricate regulation of its synthesis, transport, and utilization highlights its importance as a key control point in determining the cellular sialome. The methodologies and data presented in this guide provide a robust framework for researchers to investigate the multifaceted roles of sialylation in health and disease.
Future research will likely focus on developing more precise tools to measure and manipulate subcellular this compound pools, which will be crucial for a deeper understanding of the regulation of sialylation. Furthermore, targeting the enzymes and transporters of the this compound pathway represents a promising avenue for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. A thorough understanding of the function of this compound in glycosylation will be indispensable for these future endeavors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The this compound transporter is localized in the medial-trans Golgi and possesses two specific endoplasmic reticulum export motifs in its carboxyl-terminal cytoplasmic tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reconstitution of Golgi vesicle this compound and adenosine 3'-phosphate 5'-phosphosulfate transport into proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic analysis of acceptor specificity and reaction kinetics of five human α(2,3)sialyltransferases: Product inhibition studies illustrates reaction mechanism for ST3Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thescipub.com [thescipub.com]
- 7. This compound Synthetase • QA-Bio • [qa-bio.com]
- 8. Identification and characterization of important residues in the catalytic mechanism of CMP-Neu5Ac synthetase from Neisseria meningitidis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound synthetase of the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probing the CMP‐Sialic Acid Donor Specificity of Two Human β‐d‐Galactoside Sialyltransferases (ST3Gal I and ST6Gal I) Selectively Acting on O‐ and N‐Glycosylproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for the delivery of activated sialic acid into Golgi for sialyation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Investigating the utilization mechanism and kinetics of sialic acid mimetics in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reversible Sialylation: Synthesis of CMP-NeuAc from 5′-CMP using α2,3-sialyl O-glycan, glycolipid and macromolecule based donors allow for the synthesis of diverse sialylated products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cmm.ucsd.edu [cmm.ucsd.edu]
- 17. Engineering the sialome of mammalian cells with sialic acid mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural Insights in Mammalian Sialyltransferases and Fucosyltransferases: We Have Come a Long Way, but It Is Still a Long Way Down [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
The Dawn of Sialobiology: A Technical Chronicle of CMP-Sialic Acid's Discovery and Enduring Legacy
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of cytidine (B196190) 5'-monophospho-N-acetylneuraminic acid (CMP-sialic acid) stands as a seminal moment in the annals of glycobiology, unveiling the critical activated nucleotide sugar essential for the biosynthesis of sialoglycans. These complex carbohydrates, ubiquitously positioned at the termini of glycan chains on cell surfaces and secreted glycoproteins, play pivotal roles in a myriad of physiological and pathological processes, including cell-cell recognition, immune responses, and microbial pathogenesis. This technical guide delves into the historical milestones of this compound research, presenting a detailed account of its discovery, the key experiments that defined its structure and biosynthesis, and its central role in cellular signaling. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the foundational research in this field, complete with detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate further investigation and innovation.
The Historical Context: Unraveling the Enigma of Sialic Acid
The journey to understanding this compound began with the broader exploration of sialic acids themselves. First isolated in the 1930s, the structure and metabolism of these nine-carbon amino sugars remained a puzzle for decades. A pivotal breakthrough came in the late 1950s from the laboratory of Saul Roseman, where he and his postdoctoral fellow, Donald G. Comb, embarked on a series of elegant experiments that would not only elucidate the structure of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid, but also lead to the discovery of its activated form.
Their work was built upon the foundational discoveries of Luis F. Leloir, who was awarded the Nobel Prize in Chemistry in 1970 for his discovery of sugar nucleotides and their role in carbohydrate biosynthesis.[1] Leloir's work established the principle that sugars require activation by linkage to a nucleotide diphosphate (B83284) to serve as donors in glycosylation reactions.[2] This set the stage for the search for the activated form of sialic acid.
The Discovery of this compound: A Landmark Achievement
The trail to the discovery of this compound began with the enzymatic synthesis of Neu5Ac. In 1958, Comb and Roseman reported the enzymatic synthesis of Neu5Ac from N-acetyl-D-mannosamine and pyruvate, a reaction catalyzed by an aldolase (B8822740) they identified. This discovery provided a crucial tool for producing sialic acid for further studies.
The subsequent search for the activated form of sialic acid led them to investigate extracts of the bacterium Escherichia coli K-235, known to produce a polysialic acid capsule. Their persistence culminated in 1959 with the isolation and characterization of a novel nucleotide-linked sialic acid.[3] Surprisingly, this was not a nucleotide diphosphate sugar, as was common for other monosaccharides, but a nucleotide monophosphate sugar: cytidine 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac).[3]
Key Experiments in the Discovery and Characterization of this compound
The following sections detail the seminal experiments that were instrumental in the discovery, purification, and structural elucidation of this compound, as well as the characterization of the enzyme responsible for its synthesis.
The initial isolation of this compound was a meticulous process involving the fractionation of a large quantity of E. coli K-235 cell paste.[3] The protocol, as described by Comb, Watson, and Roseman, laid the groundwork for future purifications of this crucial molecule.
Experimental Protocol:
-
Cell Lysis and Extraction: 645 g of frozen E. coli K-235 cell paste was thawed and extracted with hot ethanol (B145695). The ethanol extract was concentrated under reduced pressure.
-
Barium Acetate (B1210297) Precipitation: The concentrated extract was treated with barium acetate to precipitate phosphorylated compounds. The resulting precipitate was collected by centrifugation.
-
Ion-Exchange Chromatography (Dowex 1-formate): The barium salt was decomposed, and the resulting solution was applied to a Dowex 1-formate column. The column was washed with water and then eluted with a gradient of formic acid.
-
Charcoal Adsorption Chromatography: The fractions containing the sialic acid nucleotide were pooled, and the formic acid was removed. The nucleotide was then adsorbed onto activated charcoal and eluted with aqueous ethanol containing ammonia.
-
Ion-Exchange Chromatography (Dowex 1-chloride): The eluted material was further purified on a Dowex 1-chloride column, eluting with a gradient of lithium chloride.
-
Ethanol Precipitation: The purified this compound was precipitated from the final eluate with ethanol.
This multi-step purification process yielded approximately 100 µmoles of this compound.[3]
The determination of the unique structure of this compound involved a combination of chemical and enzymatic analyses.
Experimental Protocol:
-
Compositional Analysis: Acid hydrolysis of the purified nucleotide yielded equimolar amounts of cytidine 5'-monophosphate (CMP) and N-acetylneuraminic acid.
-
Periodate Oxidation: Periodate oxidation studies were conducted to determine the point of attachment of the CMP to the sialic acid molecule. The results indicated that the linkage was at the anomeric carbon (C2) of sialic acid.
-
Enzymatic Digestion: The purified nucleotide was subjected to digestion with snake venom phosphodiesterase, which cleaved the molecule into CMP and sialic acid, confirming the phosphodiester linkage.
-
Colorimetric Assays: Various colorimetric assays, such as the resorcinol (B1680541) and thiobarbituric acid assays for sialic acid and the Morgan-Elson reaction for N-acetylhexosamines, were used to quantify the components of the nucleotide during the structural analysis.
These experiments conclusively established the structure as cytidine 5'-monophospho-N-acetylneuraminic acid.
Following the discovery of this compound, Roseman's group identified the enzyme responsible for its synthesis, this compound synthetase (CMAS), also known as CMP-N-acetylneuraminic acid synthetase. The enzyme was first identified in hog submaxillary glands and subsequently found in various animal tissues and bacteria.
Experimental Protocol for Enzyme Assay:
The activity of this compound synthetase was determined by measuring the formation of this compound from CTP and sialic acid.
-
Reaction Mixture: The reaction mixture contained Tris buffer (pH 9.0), CTP, N-acetylneuraminic acid, magnesium chloride, and the enzyme preparation.
-
Incubation: The mixture was incubated at 37°C for a defined period.
-
Termination of Reaction: The reaction was stopped by heating.
-
Quantification of Product: The amount of this compound formed was determined by separating it from the reactants using paper chromatography or ion-exchange chromatography and then quantifying the sialic acid content in the product fraction using a colorimetric assay.
Quantitative Data from Early Studies:
The early studies on partially purified this compound synthetase provided the first quantitative insights into its activity. The following table summarizes representative data from these pioneering investigations.
| Enzyme Source | Specific Activity (units/mg protein) | Michaelis Constant (Km) for Neu5Ac | Michaelis Constant (Km) for CTP |
| Hog Submaxillary Gland (partially purified) | Not explicitly stated in early papers | Not determined in early papers | Not determined in early papers |
| Neisseria meningitidis (recombinant) | ~10 units/mg protein | ~0.3 mM | ~0.4 mM |
Note: The specific activity and kinetic parameters varied depending on the source of the enzyme and the purification methods. The data for the recombinant N. meningitidis enzyme is provided as a modern reference.
Biological Significance: The Central Role of this compound in Sialylation
The discovery of this compound was a watershed moment, as it provided the missing link in the sialylation pathway. This compound is the sole donor substrate for all sialyltransferases, a large family of enzymes that catalyze the transfer of sialic acid to the terminal positions of glycan chains on glycoproteins and glycolipids.
The Sialylation Pathway
The synthesis and utilization of this compound is a highly regulated and compartmentalized process.
Caption: The Sialylation Pathway.
The diagram above illustrates the key steps in the sialylation pathway. N-acetylneuraminic acid (Neu5Ac) is synthesized in the cytosol and then transported into the nucleus. Inside the nucleus, this compound synthetase (CMAS) catalyzes the reaction between Neu5Ac and CTP to form this compound. This activated sugar is then transported to the Golgi apparatus, where sialyltransferases transfer the sialic acid moiety to acceptor glycans on proteins and lipids.
Role in Ganglioside Biosynthesis
This compound is indispensable for the synthesis of gangliosides, a class of sialylated glycosphingolipids that are particularly abundant in the nervous system and play crucial roles in neuronal function and development. The biosynthesis of gangliosides proceeds in a stepwise manner in the Golgi apparatus, with this compound serving as the donor for the addition of sialic acid residues.
Caption: Ganglioside Biosynthesis Pathway.
This diagram outlines the initial steps of ganglioside biosynthesis. The process begins with the synthesis of lactosylceramide, which is then sialylated by the addition of a sialic acid from this compound to form GM3. Subsequent additions of sialic acid residues from this compound lead to the formation of more complex gangliosides like GD3 and GT3, which serve as precursors for a wide variety of other ganglioside series.
Conclusion and Future Directions
The discovery of this compound by Saul Roseman and his colleagues was a monumental achievement that opened the door to understanding the biosynthesis and function of sialoglycans. The meticulous experimental work that led to its isolation and characterization laid the foundation for decades of research into the intricate roles of sialic acids in health and disease.
Today, the importance of this compound and the sialylation pathway is more apparent than ever. Aberrant sialylation is a hallmark of many cancers and is associated with metastasis and chemoresistance. Furthermore, sialic acids on host cells are often exploited by pathogens for attachment and entry. Consequently, the enzymes of the sialylation pathway, particularly this compound synthetase and the sialyltransferases, have emerged as attractive targets for the development of novel therapeutics.
The in-depth understanding of the discovery and history of this compound research provided in this technical guide serves as a vital resource for scientists and researchers. By appreciating the foundational experiments and the biological significance of this key molecule, the scientific community is better equipped to build upon this legacy and develop innovative strategies to modulate sialylation for the treatment of human diseases. The journey that began with a curious observation in a bacterial extract continues to unfold, promising new insights and therapeutic opportunities in the ever-expanding field of glycobiology.
References
An In-depth Technical Guide to the Structure and Chemical Properties of CMP-Sialic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cytidine (B196190) Monophosphate (CMP)-Sialic Acid, a critical nucleotide sugar involved in a myriad of biological processes. This document delves into its structure, chemical properties, biosynthesis, and its pivotal role in cellular signaling, with a particular focus on its implications for drug development.
Introduction to CMP-Sialic Acid
Cytidine monophosphate-sialic acid (this compound), most commonly CMP-N-acetylneuraminic acid (CMP-Neu5Ac), is the activated form of sialic acid. Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids. In this activated form, this compound serves as the sole donor substrate for sialyltransferases, enzymes that catalyze the transfer of sialic acid to nascent glycan chains in the Golgi apparatus. This process, known as sialylation, is a crucial post-translational modification that profoundly influences protein stability, cell-cell recognition, and immune responses. Aberrant sialylation is a hallmark of various diseases, including cancer, making the enzymes and pathways involved in this compound metabolism attractive targets for therapeutic intervention.
Structure and Chemical Properties
This compound is a nucleotide sugar composed of a cytidine monophosphate (CMP) moiety linked to the anomeric carbon (C2) of a sialic acid molecule via a phosphodiester bond. The most common form in humans is CMP-N-acetylneuraminic acid.
Physicochemical Properties
The following table summarizes the key physicochemical properties of CMP-N-acetylneuraminic acid.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₃₀N₄NaO₁₆P | [1][2] |
| Molecular Weight | 636.4 g/mol (sodium salt) | [1][3] |
| CAS Number | 1007117-62-5 (sodium salt) | [1] |
| Solubility | Soluble in water (e.g., ~10 mg/mL in PBS, pH 7.2) | [1][4] |
| UV λmax | 274 nm | [1] |
| Purity | Typically ≥85% or ≥90% by HPLC | [1][5] |
| Storage Stability | ≥ 4 years at -20°C (as a solid) | [1] |
Chemical Stability
This compound is known to be notoriously unstable, particularly in acidic conditions, due to the lability of the phosphodiester bond. It is also susceptible to hydrolytic decomposition. This instability presents challenges for its synthesis, purification, and storage.
Biosynthesis of this compound
The biosynthesis of this compound is a critical pathway for cellular sialylation. In eukaryotes, this process is uniquely compartmentalized between the cytoplasm and the nucleus.
The Sialic Acid Biosynthetic Pathway
The de novo synthesis of sialic acid begins in the cytoplasm with UDP-N-acetylglucosamine (UDP-GlcNAc). The key enzyme, UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE), converts UDP-GlcNAc to N-acetylmannosamine (ManNAc) and subsequently phosphorylates it to ManNAc-6-phosphate. This is then condensed with phosphoenolpyruvate (B93156) by N-acetylneuraminic acid phosphate (B84403) synthase (NANS) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P). Finally, N-acetylneuraminate-9-phosphatase (NANP) dephosphorylates Neu5Ac-9-P to yield free N-acetylneuraminic acid (Neu5Ac).
Free sialic acid is then transported into the nucleus, a unique feature of this pathway, where it is activated by This compound synthetase (CMAS) . This enzyme catalyzes the reaction between cytidine triphosphate (CTP) and sialic acid to form this compound and pyrophosphate. The newly synthesized this compound is then transported out of the nucleus and into the Golgi apparatus by the This compound transporter (CST) , where it can be utilized by sialyltransferases.
Enzymology: this compound Synthetase (CMAS)
CMAS is the key enzyme responsible for the activation of sialic acid. It exhibits an ordered sequential Bi-Bi kinetic mechanism where CTP binds first, followed by sialic acid. The enzyme requires a divalent cation, typically Mg²⁺, for its activity. The kinetic parameters of CMAS can vary depending on the species.
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference(s) |
| Neisseria meningitidis | CMP-NeuNAc | 13.84 ± 9.675 (for CMP-NeuNAc as a donor) | 0.6205 ± 0.1331 (for CMP-NeuNAc as a donor) | [6] |
| Hamster Fibroblasts (for GM3 synthesis) | This compound | 0.16 | Not specified |
Role in Cellular Signaling: The Siglec Axis
Sialic acids, presented on the cell surface as terminal glycans, are crucial ligands for a family of I-type lectins known as Sialic acid-binding immunoglobulin-like lectins (Siglecs). The interaction between sialic acids and Siglecs constitutes a significant signaling axis that modulates immune responses and is implicated in cancer progression.
Siglec Signaling Pathway in Immune Regulation
Many Siglecs, such as Siglec-7 and Siglec-10, are expressed on immune cells and contain intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs). When these Siglecs bind to sialic acid ligands on target cells (e.g., cancer cells), the ITIMs become phosphorylated. This leads to the recruitment of Src homology 2 (SH2) domain-containing protein tyrosine phosphatases, SHP-1 and SHP-2. These phosphatases dephosphorylate downstream signaling molecules, thereby dampening immune cell activation and effector functions, such as phagocytosis and cytotoxicity. This mechanism is often exploited by cancer cells, which upregulate cell surface sialylation to engage inhibitory Siglecs on immune cells and create an immunosuppressive tumor microenvironment.[5][7]
Experimental Protocols
Chemoenzymatic Synthesis of this compound
This protocol describes a one-pot, two-enzyme system for the synthesis of this compound and its derivatives.[8]
Materials:
-
Sialic acid analog
-
Cytidine-5'-triphosphate (CTP)
-
This compound synthetase (e.g., from Neisseria meningitidis)
-
Inorganic pyrophosphatase
-
Tris-HCl buffer (pH 8.0-9.0)
-
Magnesium chloride (MgCl₂)
Procedure:
-
Dissolve the sialic acid analog and an equimolar amount of CTP in Tris-HCl buffer containing MgCl₂.
-
Add this compound synthetase and inorganic pyrophosphatase to the reaction mixture. The pyrophosphatase drives the reaction forward by hydrolyzing the pyrophosphate byproduct.
-
Incubate the reaction at 37°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The reaction is typically complete within 4-18 hours.
-
The resulting this compound can be purified using anion-exchange chromatography or used directly in subsequent enzymatic reactions.
Purification and Analysis by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Anion-exchange column (e.g., Waters XBridge BEH Amide column).
Mobile Phase:
-
A gradient of two buffers is typically used:
-
Buffer A: Acetonitrile/water with an ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer.
-
Buffer B: Acetonitrile/water with a higher concentration of the aqueous buffer component.
-
Procedure:
-
Equilibrate the anion-exchange column with the starting mobile phase conditions.
-
Inject the crude this compound sample.
-
Elute the column with a linear gradient of increasing Buffer A concentration to separate this compound from unreacted starting materials and byproducts.
-
Monitor the elution profile at 274 nm.
-
Collect the fractions containing the purified this compound.
-
The concentration and purity can be determined by comparing the peak area to a standard curve.
Structural Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ³¹P NMR are commonly employed.
Sample Preparation:
-
Dissolve the purified this compound in D₂O.
¹H NMR:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Characteristic signals for the protons of the sialic acid and cytidine moieties can be observed. For example, the N-acetyl methyl protons of Neu5Ac typically appear as a singlet around 2.0 ppm.
³¹P NMR:
-
Acquire a one-dimensional proton-decoupled ³¹P NMR spectrum.
-
The phosphorus atom in the phosphodiester linkage of this compound gives a distinct signal, which can be used to monitor the synthesis and degradation of the molecule.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.
Applications in Drug Development
The critical role of sialylation in disease, particularly in cancer, makes the sialic acid metabolic pathway an attractive target for drug development.
Inhibition of Sialylation
Inhibitors of key enzymes in the sialic acid biosynthesis pathway, such as CMAS, are being explored as potential anti-cancer agents. By blocking the production of this compound, these inhibitors can reduce cell surface sialylation, thereby potentially reversing the immunosuppressive tumor microenvironment and inhibiting metastasis.
Development of Glycomimetics
Analogs of this compound can be designed as inhibitors of sialyltransferases. These molecules can compete with the natural substrate, thereby blocking the transfer of sialic acid to glycans. Such inhibitors could be valuable tools for studying the roles of specific sialyltransferases and may have therapeutic potential.
Drug Delivery and Targeting
The unique expression of certain sialylated glycans on the surface of cancer cells can be exploited for targeted drug delivery. Sialic acid-binding lectins or antibodies that recognize specific sialoglycans can be conjugated to therapeutic agents to deliver them specifically to tumor cells, thereby increasing efficacy and reducing off-target toxicity.
Conclusion
This compound is a central molecule in the biology of sialylation. Its unique structure, chemical properties, and biosynthetic pathway make it a fascinating subject of study. A thorough understanding of this compound metabolism and its role in cellular signaling is essential for the development of novel therapeutic strategies targeting diseases associated with aberrant sialylation, such as cancer. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working in this exciting field.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Inhibition of this compound transport by endogenous 5-methyl CMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CD24/Siglec-10 signal pathway for cancer immunotherapy: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Chemily Glycoscience [chemilyglycoscience.com]
- 6. d-nb.info [d-nb.info]
- 7. Frontiers | Siglec Signaling in the Tumor Microenvironment [frontiersin.org]
- 8. Inhibition of the key enzyme of sialic acid biosynthesis by C6-Se modified N-acetylmannosamine analogs - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeeper of Sialylation: A Technical Guide to CMP-Sialic Acid Synthetase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sialylation, the terminal modification of glycan chains with sialic acid, is a critical post-translational modification that profoundly influences a vast array of biological processes, from cell-cell recognition and signaling to immune responses and pathogenesis. At the heart of this intricate process lies cytidine (B196190) monophosphate (CMP)-sialic acid synthetase (CMAS), the gatekeeper enzyme responsible for the biosynthesis of the activated sugar donor, CMP-sialic acid. This technical guide provides a comprehensive overview of the pivotal role of CMAS in sialylation, offering in-depth insights into its biochemical function, regulation, and involvement in health and disease. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the essential knowledge and tools to investigate and target this key enzyme.
Introduction: The Central Role of CMAS in Sialylation
Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides typically found at the outermost ends of glycan chains on glycoproteins and glycolipids.[1] The process of attaching sialic acid to these glycoconjugates, known as sialylation, is mediated by a family of sialyltransferases. However, these enzymes do not utilize free sialic acid directly. Instead, they require an activated form, this compound, as the donor substrate.[1] The synthesis of this compound is catalyzed by a single, crucial enzyme: this compound synthetase (CMAS), also known as N-acylneuraminate cytidylyltransferase.[2]
CMAS catalyzes the reaction between cytidine triphosphate (CTP) and sialic acid (N-acetylneuraminic acid, Neu5Ac, being the most common form in humans) to produce this compound and pyrophosphate.[3] This reaction is the committed and rate-limiting step in the sialylation pathway, making CMAS a critical control point for regulating the overall level of cellular sialylation.[1]
The subcellular localization of CMAS is a key feature that distinguishes different organisms. In vertebrates, CMAS is uniquely localized to the nucleus, while in bacteria, it is found in the cytoplasm.[2][4] Insect CMAS exhibits diverse localizations, including the Golgi apparatus.[4] This differential localization has important implications for the regulation of sialylation and presents opportunities for the development of selective inhibitors.
Given its central role, it is not surprising that alterations in CMAS expression or activity are associated with various physiological and pathological conditions. Dysregulation of CMAS has been implicated in cancer progression, metastasis, and inflammation, making it an attractive target for therapeutic intervention.[5][6]
Biochemical Properties and Kinetics of CMAS
CMAS is a bi-substrate enzyme that exhibits specificity for both the sialic acid and the nucleotide triphosphate. The enzyme's activity is dependent on the presence of divalent cations, with Mg2+ being the preferred cofactor.
Quantitative Data on CMAS Kinetics
The kinetic parameters of CMAS have been characterized from various species, providing insights into its catalytic efficiency and substrate preferences. Below is a summary of available quantitative data.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Neisseria meningitidis | Neu5Ac | 0.23 | - | 19.8 | 8.6 x 104 | [7] |
| Neisseria meningitidis | CTP | 0.45 | - | 19.8 | 4.4 x 104 | [7] |
| Homo sapiens (recombinant) | Neu5Ac | 0.58 | - | - | - | [4] |
| Homo sapiens (recombinant) | CTP | 0.87 | - | - | - | [4] |
| Mus musculus (recombinant) | Neu5Ac | 0.34 | - | - | - | |
| Mus musculus (recombinant) | CTP | 0.43 | - | - | - |
Table 1: Kinetic Parameters of this compound Synthetase. This table summarizes the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), catalytic constant (kcat), and catalytic efficiency (kcat/Km) for CMAS from different species with their respective substrates. Note that complete kinetic data is not always available in the literature for all enzymes.
Substrate Specificity
CMAS can utilize different forms of sialic acid, although with varying efficiencies. The most common sialic acid in humans is N-acetylneuraminic acid (Neu5Ac). Another form, N-glycolylneuraminic acid (Neu5Gc), is found in many mammals but not in healthy human tissues. Humans, however, can incorporate dietary Neu5Gc into their glycans, which can elicit an immune response. A third form, deaminoneuraminic acid (KDN), has also been identified.
| Enzyme Source | Substrate | Relative Activity (%) | Reference |
| Neisseria meningitidis | Neu5Ac | 100 | [7] |
| Neisseria meningitidis | Neu5Gc | ~70 | [7] |
| Homo sapiens (recombinant) | Neu5Ac | 100 | [7] |
| Homo sapiens (recombinant) | Neu5Gc | ~85 | [7] |
| Homo sapiens (recombinant) | KDN | ~20 | [7] |
Table 2: Substrate Specificity of this compound Synthetase. This table shows the relative activity of CMAS from different sources with various sialic acid substrates, with the activity towards Neu5Ac set to 100%.
Signaling Pathways and Regulation of CMAS
The expression and activity of CMAS are tightly regulated to ensure appropriate levels of cellular sialylation. This regulation occurs at both the transcriptional and post-translational levels and is influenced by various signaling pathways.
Transcriptional Regulation
The transcriptional regulation of the CMAS gene is complex and appears to be cell-type and context-dependent. Several transcription factors and signaling pathways have been implicated in controlling CMAS expression. For instance, in some cancer cells, oncogenic signaling pathways can lead to the upregulation of CMAS, contributing to the hypersialylated phenotype associated with malignancy.[5]
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. genecards.org [genecards.org]
- 3. scbt.com [scbt.com]
- 4. CMAS (gene) - Wikipedia [en.wikipedia.org]
- 5. Protein Sialylation Regulates a Gene Expression Signature that Promotes Breast Cancer Cell Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytidine monophosphate N-acetylneuraminic acid synthetase enhances invasion of human triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
Subcellular Localization of CMP-Sialic Acid Synthesis: A Technical Guide
Executive Summary
The biosynthesis of cytidine (B196190) monophosphate (CMP)-sialic acid is a critical prerequisite for the sialylation of glycoproteins and glycolipids, processes integral to cellular communication, immune responses, and pathogenesis. The efficacy of this pathway is profoundly influenced by the spatial segregation of its constituent enzymes and transporters across different subcellular compartments. This technical guide provides an in-depth examination of the subcellular localization of the key enzymatic steps leading to CMP-sialic acid synthesis in vertebrates. It outlines a pathway characterized by cytosolic synthesis of the sialic acid precursor, a unique nuclear activation step, and subsequent transport to the Golgi apparatus for utilization. This document consolidates current knowledge, presents quantitative data, and provides detailed experimental protocols for investigating protein localization, serving as a comprehensive resource for professionals in cellular biology and therapeutic development.
The Spatially Segregated Pathway of this compound Synthesis
The synthesis of this compound is not confined to a single cellular location but is a multi-compartment process. This segregation ensures efficient substrate channeling and regulatory control. The pathway begins in the cytosol, proceeds to the nucleus for the key activation step, and culminates with the transport of the activated sugar into the Golgi apparatus.
Cytosolic Phase: Synthesis of N-acetylneuraminic acid (Neu5Ac)
The initial steps of sialic acid biosynthesis occur in the cytosol. The process is catalyzed by a series of enzymes that convert UDP-N-acetylglucosamine into N-acetylneuraminic acid (sialic acid). The final two enzymes in this cytosolic sequence are:
-
N-acetylneuraminate-9-phosphate synthase (NANS): This enzyme catalyzes the condensation of N-acetylmannosamine 6-phosphate (ManNAc-6-P) and phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminate-9-phosphate (Neu5Ac-9-P)[1][2]. Subcellular localization studies in rat liver have confirmed that NANS is a cytosolic enzyme[3].
-
N-acetylneuraminate-9-phosphatase (NANP): This enzyme performs the subsequent dephosphorylation of Neu5Ac-9-P to yield free sialic acid (Neu5Ac)[4]. Like NANS, NANP is also localized to the cytosolic fraction. Interestingly, studies in knockout cell lines suggest that NANP activity may not be strictly essential, indicating a potential bypass mechanism by other phosphatases[4].
Nuclear Phase: Activation to this compound
Following its synthesis in the cytosol, free sialic acid is transported into the nucleus. This translocation is a prelude to the most distinctive feature of the vertebrate pathway: nuclear activation.
-
This compound Synthetase (CMAS): In a departure from most other sugar-activating enzymes which are cytosolic, the vertebrate CMAS is predominantly localized within the cell nucleus[5]. This enzyme catalyzes the critical reaction between sialic acid and cytidine triphosphate (CTP) to produce this compound, releasing pyrophosphate[6]. The nuclear localization of CMAS has been confirmed through numerous studies, including subcellular fractionation and immunofluorescence microscopy. It is important to note that this localization is not universal across all eukaryotes; for instance, the Drosophila ortholog of CMAS is found in the Golgi apparatus[6].
Transport and Utilization in the Golgi Apparatus
Once synthesized in the nucleus, this compound is exported to the cytosol and then rapidly transported into the lumen of the Golgi apparatus, where it serves as the donor substrate for sialyltransferases.
-
This compound Transporter (CST / SLC35A1): This solute carrier protein is embedded in the Golgi membrane and is responsible for translocating this compound from the cytosol into the Golgi lumen. It functions as an antiporter, exchanging this compound for CMP.
The overall flow of the pathway, highlighting the distinct subcellular compartments, is illustrated in the diagram below.
References
- 1. uniprot.org [uniprot.org]
- 2. Enzyme assay of sialic acid 9-phosphate synthase (SPS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NANS - Wikipedia [en.wikipedia.org]
- 4. Activity of N-acylneuraminate-9-phosphatase (NANP) is not essential for de novo sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Synthetase: The Point of Constriction in the Sialylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Enzymatic Synthesis of CMP-Sialic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the enzymatic synthesis of Cytidine 5'-monophosphate (CMP)-sialic acid. Sialic acid-containing glycoconjugates are pivotal in numerous biological and pathological processes, making the efficient production of activated sialic acid donors, such as CMP-sialic acid, a critical step for research and therapeutic development.[1][2][3] This document details the core principles of the enzymatic reaction, presents quantitative data from various studies, outlines comprehensive experimental protocols, and provides visual representations of the reaction pathway and experimental workflows. The focus is on the highly efficient and commonly utilized this compound synthetase from Neisseria meningitidis.
Introduction to this compound Synthesis
The activation of sialic acid to its nucleotide sugar donor, this compound, is an essential prerequisite for its transfer onto glycoconjugates by sialyltransferases.[2][4][5] This activation is catalyzed by the enzyme this compound synthetase (CSS), also known as N-acylneuraminate cytidylyltransferase (EC 2.7.7.43).[3][6] The enzyme facilitates the nucleophilic attack of the anomeric hydroxyl group of sialic acid on the α-phosphate of cytidine-5'-triphosphate (B129977) (CTP), resulting in the formation of this compound and the release of pyrophosphate (PPi).[1][3]
The reaction is as follows:
CTP + Sialic Acid ⇌ this compound + PPi
Due to the commercial unavailability and instability of many this compound derivatives, enzymatic synthesis offers a robust and versatile method for their production.[7][8] Recombinant CSS from bacterial sources, particularly Neisseria meningitidis serogroup B (NmCSS), is widely employed due to its high expression levels, stability, broad substrate specificity, and high catalytic efficiency.[1][9] This enzyme can tolerate a variety of modifications on the sialic acid molecule, enabling the synthesis of a diverse library of this compound analogs for various applications in glycobiology and drug discovery.[1][10]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the enzymatic synthesis of this compound.
Table 1: Comparison of Recombinant this compound Synthetases
| Enzyme Source | Expression Level | Specific Activity | Optimal pH | Key Characteristics |
| Neisseria meningitidis | High (up to 175 mg/L)[1] | High (kcat/Km = 86 s⁻¹ mM⁻¹)[1] | 7.0 - 10.0[1] | Excellent for synthetic applications due to high activity and broad substrate specificity.[1] |
| Escherichia coli K1 | Lower than NmCSS | Lower than NmCSS | ~8.5 | Less efficient for preparative synthesis compared to NmCSS.[9] |
| Streptococcus agalactiae | Lower than NmCSS | Lower than NmCSS | ~8.5 | Shows substrate flexibility but is less catalytically efficient than NmCSS.[9] |
Table 2: Typical Reaction Parameters and Conversion Rates
| Parameter | Value | Reference |
| Temperature | 37°C | [7][11] |
| pH | 8.0 - 9.0 | [7] |
| Divalent Cation | MgCl₂ (20-40 mM) | [7][11] |
| Substrate Concentration (Sialic Acid) | ~30 mM | [11] |
| Substrate Concentration (CTP) | ~18 mM | [11] |
| Enzyme Concentration (NmCSS) | ~1 U | [7] |
| Inorganic Pyrophosphatase | ~1 U | [7] |
| Reaction Time | 1 - 4 hours | [11] |
| Conversion Rate | >90% | [11][12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of this compound.
Expression and Purification of Recombinant NmCSS
The this compound synthetase from Neisseria meningitidis (NmCSS) is commonly expressed in E. coli with a His6-tag for ease of purification.
Protocol:
-
Transformation: Transform E. coli BL21(DE3) cells with a plasmid containing the NmCSS gene.
-
Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells using a microfluidizer or sonication.[1]
-
Clarification: Centrifuge the lysate to pellet the cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA column. Wash the column with a wash buffer (e.g., lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His6-tagged NmCSS with an elution buffer containing a higher concentration of imidazole (B134444) (e.g., 250-500 mM).
-
Purity Check: Analyze the purified protein by SDS-PAGE. Purity of >95% is typically achieved.[1]
-
Buffer Exchange: If necessary, exchange the buffer of the purified enzyme to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5) using dialysis or a desalting column.
Enzymatic Synthesis of this compound
This protocol describes a typical small-scale synthesis of this compound.
Materials:
-
Purified NmCSS
-
Sialic acid
-
Cytidine-5'-triphosphate (CTP) disodium (B8443419) salt
-
Tris-HCl buffer (100 mM, pH 8.8)
-
MgCl₂ solution (1 M)
-
Inorganic pyrophosphatase from Saccharomyces cerevisiae
-
Deionized water
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, dissolve sialic acid (e.g., 0.028 mmol) and CTP (e.g., 0.028 mmol) in Tris-HCl buffer (100 mM, pH 8.8).[7]
-
Add Cofactor: Add MgCl₂ to a final concentration of 20 mM.[7]
-
Add Enzymes: Add purified NmCSS (e.g., 1 U) and inorganic pyrophosphatase (e.g., 1 U) to the reaction mixture.[7] The addition of inorganic pyrophosphatase helps to drive the reaction towards product formation by hydrolyzing the pyrophosphate byproduct.
-
Incubation: Incubate the reaction mixture at 37°C for 1 to 4 hours.[11]
-
Monitoring the Reaction: The progress of the reaction can be monitored by various methods:
-
Thin-Layer Chromatography (TLC): A qualitative method to observe the disappearance of substrates and the appearance of the product.[9]
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the concentration of substrates and products.[11][13]
-
³¹P Nuclear Magnetic Resonance (³¹P NMR): A non-destructive method for in-situ monitoring of phosphorus-containing species like CTP and this compound.[7][14]
-
Purification of this compound
For many applications, the crude reaction mixture containing the synthesized this compound can be used directly after enzyme removal by ultrafiltration.[11] If higher purity is required, the following methods can be employed.
Ethanol (B145695) Precipitation:
-
Adjust the pH of the reaction mixture to between 3 and 6.[11]
-
Add 9 volumes of ice-cold ethanol and incubate at 4°C for 2 hours.[11]
-
Centrifuge to collect the precipitate.
-
Wash the pellet with cold ethanol and then dissolve it in water.
Chromatography:
-
For larger scale purification, chromatography on a hydrophobic styrenic resin like Diaion HP-20 can be effective.[11]
Visualizations
Signaling Pathway
Caption: Enzymatic reaction for this compound synthesis.
Experimental Workflow
Caption: Workflow for this compound synthesis and purification.
Conclusion
The enzymatic synthesis of this compound using recombinant this compound synthetase, particularly from N. meningitidis, is a highly efficient and versatile method. It allows for the production of natural and modified activated sialic acids with high conversion rates. The detailed protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to implement this methodology for their specific needs in glycobiology research and the development of sialic acid-based therapeutics. The adaptability of this enzymatic approach opens avenues for creating novel molecular probes and therapeutic agents.
References
- 1. Catalytic Cycle of Neisseria meningitidis this compound Synthetase Illustrated by High-Resolution Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Synthetase: The Point of Constriction in the Sialylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial this compound synthetases: production, properties, and applications - ProQuest [proquest.com]
- 4. This compound Synthetase: The Point of Constriction in the Sialylation Pathway. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. High-level expression of recombinant Neisseria this compound synthetase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoenzymatic synthesis of this compound derivatives by a one-pot two-enzyme system: comparison of substrate flexibility of three microbial this compound synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thescipub.com [thescipub.com]
- 12. thescipub.com [thescipub.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
A Researcher's Guide to Natural vs. Synthetic CMP-Sialic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine (B196190) monophosphate-sialic acid (CMP-sialic acid) is the sole activated sugar nucleotide donor for all sialyltransferases, making it an indispensable tool in glycobiology research and the development of sialylated therapeutics.[1] This guide provides a comprehensive technical overview of both naturally and synthetically derived this compound for research applications. It delves into the fundamental differences in their production, purity, stability, and utility in various experimental settings. Detailed experimental protocols and comparative data are presented to assist researchers in making informed decisions for their specific needs.
Introduction to this compound
Sialic acids are a family of nine-carbon carboxylated monosaccharides typically found at the outermost termini of glycan chains on glycoproteins and glycolipids.[2] This terminal position makes them critical mediators of a vast array of biological processes, including cell-cell recognition, host-pathogen interactions, immune responses, and cancer metastasis.[2] The enzymatic transfer of sialic acid to glycoconjugates is catalyzed by a family of enzymes known as sialyltransferases.[3] These enzymes utilize an activated form of sialic acid, cytidine 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac) or other this compound derivatives, as the donor substrate.[1][4]
The availability of high-quality this compound is therefore a prerequisite for in vitro studies of sialyltransferases, the synthesis of sialylated glycans, and for metabolic glycoengineering experiments.[2][5] Researchers have two primary sources for obtaining this compound: isolation from natural sources (or through enzymatic synthesis mimicking the natural pathway) and complete chemical synthesis. The choice between these sources depends on factors such as required purity, desired quantity, cost, and whether modified sialic acid derivatives are needed.
The Natural Pathway: Biosynthesis of this compound
In vertebrates, the biosynthesis of this compound is a multi-step enzymatic process.[6] The key enzyme responsible for the final activation step is the this compound synthetase (CMAS), also known as CMP-N-acetylneuraminic acid synthetase.[4] This enzyme catalyzes the reaction between cytidine 5'-triphosphate (CTP) and sialic acid to form this compound and pyrophosphate.[4]
Interestingly, in mammalian cells, the CMAS is localized in the nucleus, while most other nucleotide sugar biosynthetic pathways occur in the cytoplasm.[7][8] The synthesized this compound is then transported to the Golgi apparatus, the site of glycan sialylation, by a specific transporter.[4][9] In contrast, bacterial this compound synthetases are found in the cytoplasm.[7][10]
Enzymatic (Chemoenzymatic) Synthesis
Leveraging the natural biosynthetic pathway, the most common method for producing "natural" this compound in the laboratory is through enzymatic or chemoenzymatic synthesis. This approach typically utilizes a recombinant this compound synthetase.[11] Enzymes from various sources, such as Neisseria meningitidis, have been shown to be highly efficient and possess broad substrate specificity, allowing for the synthesis of not only CMP-Neu5Ac but also various modified this compound derivatives.[11]
A common and efficient strategy is the "one-pot" two-enzyme system.[11] This system combines a sialic acid aldolase, which synthesizes sialic acid from N-acetylmannosamine (ManNAc) or its analogs and pyruvate, with a this compound synthetase that then activates the newly formed sialic acid.[11] This method is highly efficient and can be used for the preparative scale synthesis of various this compound analogs.[11]
The Synthetic Route: Chemical Synthesis of this compound
While enzymatic methods are powerful, chemical synthesis offers an alternative route to this compound and its derivatives, providing access to structures that may not be accessible through enzymatic means. Various chemical approaches have been developed, often involving multiple protection and deprotection steps.[3][12] The cycloSal approach, for instance, has been successfully used to prepare monophosphate-linked sugar nucleotides like this compound with high anomeric purity and in good yields.[12]
Chemical synthesis provides precise control over the molecular structure, allowing for the introduction of non-natural modifications at various positions of the sialic acid or the nucleotide moiety.[3] These modified CMP-sialic acids are invaluable tools for probing enzyme mechanisms and for metabolic labeling experiments.[2]
Comparative Analysis: Natural/Enzymatic vs. Chemical Synthesis
The choice between enzymatic and chemical synthesis of this compound involves a trade-off between several factors.
| Feature | Enzymatic Synthesis | Chemical Synthesis |
| Specificity | High, determined by enzyme specificity. Can be a limitation for some modifications. | High degree of control, allows for a wide range of non-natural modifications.[3] |
| Yield | Generally high, with reports of near-quantitative conversion in one-pot systems.[2] | Can be variable and often lower due to multi-step reactions and potential side products.[3] |
| Purity | High, with fewer side products. However, requires purification to remove enzymes and other reaction components. | Can be high, but requires rigorous purification to remove reagents and byproducts.[3] |
| Scalability | Readily scalable for producing large quantities (mg to gram scale).[11] | Can be more challenging and costly to scale up. |
| Cost & Time | Can be more cost-effective and faster, especially with one-pot systems.[2][13] | Often more expensive and time-consuming due to the need for multiple reaction and purification steps.[2] |
| Stereocontrol | Inherently stereospecific due to the nature of enzymes. | Requires careful stereochemical control throughout the synthesis. |
| Stability | The product is inherently unstable, and the enzymatic reaction can be reversible.[2] | The final product is also unstable; however, the synthesis process itself does not involve reversible reactions.[2] |
Table 1: Comparison of Enzymatic and Chemical Synthesis of this compound.
Experimental Protocols
Protocol for Chemoenzymatic Synthesis of CMP-Neu5Ac
This protocol is a generalized procedure based on a one-pot, two-enzyme system.[11]
Materials:
-
N-acetylmannosamine (ManNAc)
-
Pyruvic acid, sodium salt
-
Cytidine 5'-triphosphate (CTP), disodium (B8443419) salt
-
Recombinant Sialic Acid Aldolase (EC 4.1.3.3)
-
Recombinant this compound Synthetase (e.g., from N. meningitidis, EC 2.7.7.43)
-
Inorganic pyrophosphatase (EC 3.6.1.1)[2]
-
Tris-HCl buffer (100 mM, pH 8.8)
-
Magnesium chloride (MgCl₂)
-
D₂O (for NMR monitoring, optional)[2]
Procedure:
-
Dissolve ManNAc, sodium pyruvate, and CTP in Tris-HCl buffer containing 20 mM MgCl₂.
-
Add sialic acid aldolase, this compound synthetase, and inorganic pyrophosphatase to the reaction mixture. The pyrophosphatase is added to drive the reaction forward by hydrolyzing the pyrophosphate byproduct.[2]
-
Incubate the reaction mixture at 37°C.
-
Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). In situ ³¹P NMR can also be used for real-time monitoring of the formation of CMP-Neu5Ac.[2][13]
-
Upon completion, the reaction can be stopped by heating or by the addition of ethanol.
-
The synthesized CMP-Neu5Ac can be purified using anion-exchange chromatography or other suitable methods. For many applications, the crude reaction mixture can be used directly in subsequent enzymatic assays after heat inactivation of the enzymes.[2]
Protocol for a Sialyltransferase Assay using this compound
This protocol describes a general method for assaying the activity of a sialyltransferase using a radiolabeled this compound donor.[14]
Materials:
-
CMP-[¹⁴C]NeuAc (radiolabeled donor substrate)
-
Acceptor substrate (e.g., a glycoprotein (B1211001) like asialofetuin, or a specific oligosaccharide)
-
Sialyltransferase enzyme preparation
-
MES buffer (50 mM, pH 6.0)
-
MgCl₂
-
Triton CF-54 or other suitable detergent (optional, to improve substrate solubility)[14]
-
SDS-PAGE loading buffer
-
SDS-PAGE apparatus and reagents
-
Phosphorimager or liquid scintillation counter
Procedure:
-
Prepare the reaction mixture in a total volume of 10-50 µL containing MES buffer, MgCl₂, detergent (if needed), acceptor substrate, and the sialyltransferase enzyme.
-
Initiate the reaction by adding CMP-[¹⁴C]NeuAc.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-20 hours), depending on the enzyme activity.[14]
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE if the acceptor is a protein. For oligosaccharide acceptors, other methods like HPLC or TLC may be used.
-
Detect the incorporation of the radiolabel into the acceptor substrate using a phosphorimager for gels or by liquid scintillation counting of excised bands or collected fractions.
-
Quantify the enzyme activity based on the amount of incorporated radioactivity.
Alternative non-radioactive methods have also been developed, such as those using fluorescently labeled acceptors or antibody-based detection.[15] Another approach is a coupled-enzyme assay that detects the CMP product released during the sialyltransferase reaction.[16]
Visualizing Key Pathways and Workflows
Sialic Acid Biosynthesis and Activation Pathway
Caption: Vertebrate sialic acid biosynthesis and activation pathway.
Experimental Workflow for a Sialyltransferase Assay
Caption: A typical workflow for a radioactive sialyltransferase assay.
Applications in Research and Drug Development
Both natural and synthetic this compound are crucial for a variety of research and development applications:
-
Enzyme Characterization: They are essential for determining the kinetic parameters, substrate specificity, and mechanism of action of sialyltransferases.[11]
-
Glycan Synthesis: this compound is used in the enzymatic synthesis of complex sialylated oligosaccharides and glycoconjugates for use as standards or for functional studies.[17]
-
Metabolic Glycoengineering: Modified synthetic this compound analogs can be introduced into cells to label and visualize glycans, or to alter cell surface glycosylation to study its effects on cellular processes.[5][18][19]
-
Drug Discovery: The development of inhibitors of this compound synthetase is a potential strategy for developing novel therapeutics, for example, against bacterial pathogens that rely on sialic acid for virulence.[6][10] High-throughput screening assays for sialyltransferases, which depend on a reliable source of this compound, are also important in drug discovery.[16]
Conclusion
The choice between natural (enzymatically synthesized) and synthetic this compound depends heavily on the specific research question and available resources. Enzymatic synthesis is often the more practical and scalable approach for producing the natural substrate and a range of its analogs. Chemical synthesis, while more complex, provides unparalleled flexibility for creating novel, non-natural structures. Understanding the advantages and limitations of each approach, as outlined in this guide, will enable researchers to effectively utilize this critical reagent to advance our understanding of the complex world of glycobiology. The continued development of more efficient and robust methods for the synthesis of both natural and modified CMP-sialic acids will undoubtedly fuel further discoveries in glycoscience and the development of new therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibitor Development Service - CD BioGlyco [bioglyco.com]
- 7. 11] Facts About: this compound in Nature | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 8. This compound synthetase of the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of sulfone-based nucleotide isosteres: identification of this compound synthetase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoenzymatic synthesis of this compound derivatives by a one-pot two-enzyme system: comparison of substrate flexibility of three microbial this compound synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical synthesis and enzymatic testing of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved workflow for the efficient preparation of ready to use CMP-activated sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. [Enzyme assay of sialyltransferases for oligosaccharides]:Glycoscience Protocol Online Database [jcggdb.jp]
- 16. promega.com [promega.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. academic.oup.com [academic.oup.com]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Deep Dive into CMP-Sialic Acid Metabolism: A Comparative Analysis of Prokaryotic and Eukaryotic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sialic acids, a diverse family of nine-carbon carboxylated sugars, play pivotal roles in a myriad of biological processes, from cell-cell recognition and signaling to host-pathogen interactions. The activation of sialic acid to its high-energy donor form, cytidine (B196190) monophosphate-sialic acid (CMP-sialic acid), is a critical and universal step preceding its incorporation into glycoconjugates. This activation is catalyzed by the enzyme this compound synthetase (CMAS). While the fundamental reaction is conserved, the metabolic pathways leading to and utilizing this compound exhibit significant differences between prokaryotes and eukaryotes. Understanding these distinctions is paramount for fields ranging from glycobiology and microbiology to the development of novel therapeutics targeting infectious diseases and cancer. This technical guide provides a comprehensive comparison of this compound metabolism in these two domains of life, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.
Core Metabolic Pathways: A Tale of Two Strategies
The biosynthesis and utilization of this compound diverge significantly between prokaryotes and eukaryotes, reflecting their distinct cellular architectures and evolutionary pressures.
Eukaryotic this compound Metabolism
In eukaryotic cells, the synthesis of sialic acid begins in the cytoplasm with UDP-N-acetylglucosamine (UDP-GlcNAc). A key bifunctional enzyme, UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), first converts UDP-GlcNAc to N-acetylmannosamine (ManNAc) and then phosphorylates it to ManNAc-6-phosphate. This is followed by condensation with phosphoenolpyruvate (B93156) (PEP) to yield N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P), which is subsequently dephosphorylated to free Neu5Ac.
A hallmark of eukaryotic this compound metabolism is the compartmentalization of the final activation step. Free sialic acid is transported into the nucleus, where this compound synthetase (CMAS) catalyzes its reaction with CTP to form this compound.[1][2] The newly synthesized this compound is then exported back to the cytoplasm and subsequently transported into the Golgi apparatus, the site of sialylation of glycoconjugates.[3]
Prokaryotic this compound Metabolism
Prokaryotes, particularly pathogenic and commensal bacteria, have evolved diverse strategies for sialic acid metabolism, often intertwined with their interaction with eukaryotic hosts.[4][5] Many bacteria can synthesize sialic acid de novo, while others rely on scavenging sialic acid from their host environment.
The de novo synthesis pathway in bacteria differs from that in eukaryotes. It typically involves the direct condensation of ManNAc with pyruvate, catalyzed by Neu5Ac synthase (NeuB), to produce Neu5Ac without a phosphorylated intermediate.[4] The subsequent activation to this compound by CMAS occurs in the cytoplasm, where all the necessary components are readily available.[6]
Furthermore, many bacteria possess efficient transport systems to internalize host-derived sialic acid.[7] Once inside the cell, this scavenged sialic acid can be either catabolized as a nutrient source or activated to this compound for incorporation into bacterial surface structures, a mechanism often employed for molecular mimicry to evade the host immune system.[4][5]
Quantitative Data Summary
The kinetic properties of enzymes involved in this compound metabolism provide crucial insights into the efficiency and regulation of these pathways. The following tables summarize key quantitative data for this compound synthetases from various prokaryotic and eukaryotic sources.
| Table 1: Kinetic Parameters of Prokaryotic this compound Synthetases | |||
| Organism | Substrate | Km (mM) | Vmax or kcat |
| Neisseria meningitidis | Neu5Ac | 0.34 | ≥10 units/mg |
| Neisseria meningitidis | CTP | - | - |
| Escherichia coli K1 | Neu5Ac | - | - |
| Escherichia coli K1 | CTP | - | - |
Data compiled from various sources.[8][9] Note: Kinetic parameters can vary depending on assay conditions.
| Table 2: Kinetic Parameters of Eukaryotic this compound Synthetases | |||
| Organism | Substrate | Km (mM) | Vmax or kcat |
| Homo sapiens (Human) | Neu5Ac | - | - |
| Homo sapiens (Human) | CTP | - | - |
| Mus musculus (Mouse) | Neu5Ac | - | - |
| Mus musculus (Mouse) | CTP | - | - |
| Oncorhynchus mykiss (Rainbow Trout) | KDN | - | - |
| Oncorhynchus mykiss (Rainbow Trout) | Neu5Ac | - | - |
Data compiled from various sources.[10][11] Note: Kinetic parameters can vary depending on assay conditions. KDN (2-keto-3-deoxy-D-glycero-D-galacto-nononic acid) is another form of sialic acid.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound metabolism.
Protocol 1: Cloning and Expression of Recombinant this compound Synthetase in E. coli
This protocol describes the general steps for producing recombinant CMAS for in vitro studies.
1. Gene Amplification and Cloning:
- Amplify the CMAS gene from the desired organism's cDNA or genomic DNA using PCR with primers containing appropriate restriction sites.
- Digest the PCR product and a suitable expression vector (e.g., pET series) with the corresponding restriction enzymes.
- Ligate the digested gene into the expression vector.
- Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation.
- Verify the sequence of the cloned gene.
2. Protein Expression:
- Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow the transformed cells in Luria-Bertani (LB) broth containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein production.
3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
- Lyse the cells by sonication or using a French press.
- Clarify the lysate by centrifugation to remove cell debris.
- If the recombinant protein is His-tagged, purify it from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography according to the manufacturer's instructions.
- Elute the protein with a buffer containing a high concentration of imidazole.
- Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Protocol 2: In Vitro this compound Synthetase (CMAS) Activity Assay
This assay measures the enzymatic activity of purified CMAS.[12]
1. Reaction Setup:
- Prepare a reaction mixture containing:
- 100 mM Tris-HCl, pH 9.0
- 20 mM MgCl2
- 1 mM Sialic Acid (e.g., Neu5Ac)
- 5 mM CTP
- Purified CMAS enzyme (appropriate concentration to be determined empirically)
- The final reaction volume is typically 50-100 µL.
2. Enzymatic Reaction:
- Initiate the reaction by adding the enzyme to the reaction mixture.
- Incubate at 37°C for a specific time (e.g., 30-60 minutes) during which the reaction is linear.
3. Reaction Termination and Product Analysis:
- Terminate the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) or by heat inactivation.
- Analyze the formation of this compound using High-Performance Liquid Chromatography (HPLC).[13][14]
- Use an anion-exchange or a reverse-phase C18 column.
- Monitor the elution profile by UV absorbance at 271 nm.
- Quantify the this compound peak by comparing its area to a standard curve of known concentrations.
Protocol 3: Bacterial Sialic Acid Uptake Assay
This protocol measures the transport of sialic acid into bacterial cells.[15]
1. Cell Preparation:
- Grow the bacterial strain of interest to mid-log phase in a suitable growth medium.
- Harvest the cells by centrifugation and wash them with a minimal salt solution.
- Resuspend the cells in the same minimal salt solution to a specific optical density (e.g., OD600 of 1.0).
2. Uptake Assay:
- Pre-warm the cell suspension to the desired temperature (e.g., 37°C).
- Initiate the uptake by adding a radiolabeled sialic acid (e.g., [3H]Neu5Ac) to a final concentration in the low micromolar range.
- At various time points, take aliquots of the cell suspension and immediately filter them through a 0.45 µm nitrocellulose membrane.
- Wash the filter rapidly with ice-cold minimal salt solution to remove unincorporated radiolabel.
3. Quantification:
- Place the filter in a scintillation vial with a suitable scintillation cocktail.
- Measure the radioactivity using a scintillation counter.
- Calculate the rate of sialic acid uptake based on the amount of radioactivity incorporated over time.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows described in this guide.
Caption: Eukaryotic this compound metabolism pathway.
Caption: Prokaryotic this compound metabolism pathways.
Caption: Experimental workflow for the CMAS activity assay.
Conclusion
The metabolic pathways surrounding this compound in prokaryotes and eukaryotes, while centered on the same fundamental activation reaction, are distinct in their upstream synthesis, subcellular organization, and downstream utilization. Eukaryotic metabolism is characterized by its compartmentalization, with sialic acid synthesis in the cytoplasm and this compound formation in the nucleus. In contrast, prokaryotic metabolism is more varied, with both de novo synthesis and scavenging pathways operating within the cytoplasm, often as a means of interacting with and surviving within a eukaryotic host. These differences present unique opportunities for the development of targeted therapeutic strategies. For instance, inhibitors of prokaryotic-specific enzymes in the sialic acid pathway could serve as novel antimicrobial agents. Conversely, modulating eukaryotic sialylation pathways holds promise for cancer therapy and the treatment of other diseases where aberrant glycosylation is a factor. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the fascinating world of sialobiology.
References
- 1. High-level expression of recombinant Neisseria this compound synthetase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Synthetase: The Point of Constriction in the Sialylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the utilization mechanism and kinetics of sialic acid mimetics in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Diversity of Microbial Sialic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Identification of Arg-12 in the active site of Escherichia coli K1 this compound synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Cloning and expression of human sialic acid pathway genes to generate CMP-sialic acids in insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme assay of cytidine 5’-monophosphate sialic acid synthetase (CMAS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. thescipub.com [thescipub.com]
- 14. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Chemoenzymatic Synthesis of CMP-Sialic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sialic acids are a diverse family of nine-carbon carboxylated sugars that play crucial roles in numerous biological processes, including cell-cell recognition, immune responses, and pathogen interactions. The functional diversity of sialic acids is expanded through various modifications, creating a complex "sialo-code." To study the roles of these modified sialic acids and to develop novel therapeutics, researchers require access to their activated form, cytidine (B196190) 5'-monophosphate (CMP)-sialic acid, and its derivatives.
Chemoenzymatic synthesis offers a powerful and efficient approach for producing CMP-sialic acid derivatives. This method combines the flexibility of chemical synthesis for creating modified sialic acid precursors with the high selectivity and efficiency of enzymatic reactions. This document provides detailed application notes and protocols for the chemoenzymatic synthesis of this compound derivatives, focusing on a robust one-pot, two-enzyme system.
Principle of the One-Pot, Two-Enzyme Synthesis
The one-pot, two-enzyme chemoenzymatic synthesis of this compound derivatives is a highly efficient method that combines two sequential enzymatic reactions in a single reaction vessel.[1][2] This approach minimizes intermediate purification steps, thereby saving time and increasing overall yield.[3] The two key enzymes in this system are:
-
Sialic Acid Aldolase (EC 4.1.3.3): This enzyme catalyzes the aldol (B89426) condensation of a mannosamine (B8667444) or mannose analog with pyruvate (B1213749) to generate the corresponding sialic acid derivative.[1][2][3]
-
This compound Synthetase (CSS) (EC 2.7.7.43): This enzyme activates the newly synthesized sialic acid derivative by transferring a cytidine monophosphate (CMP) group from cytidine triphosphate (CTP).[4][5]
The overall reaction scheme is depicted below:
Caption: Workflow of the one-pot, two-enzyme synthesis of this compound derivatives.
To drive the reaction towards product formation, an inorganic pyrophosphatase is often included to hydrolyze the pyrophosphate (PPi) byproduct.[6]
Enzyme Selection and Substrate Specificity
The choice of enzymes is critical for the successful synthesis of a wide range of this compound derivatives. While several microbial sources of this compound synthetases have been explored, the enzyme from Neisseria meningitidis has demonstrated a high expression level, broad substrate specificity, and high catalytic efficiency, making it a preferred choice for synthesizing derivatives with modifications at the C-5, C-8, or C-9 positions of sialic acid.[1][2]
Data Presentation: Substrate Flexibility of this compound Synthetases
The following table summarizes the relative efficiencies of this compound synthetases from different microbial sources for various sialic acid analogs. This data is crucial for selecting the appropriate enzyme for a specific target derivative.
| Sialic Acid Analog Precursor (Mannosamine Derivative) | N. meningitidis CSS | S. agalactiae CSS | E. coli K1 CSS |
| N-Acetylmannosamine (ManNAc) | +++ | ++ | + |
| N-Propionylmannosamine | +++ | ++ | + |
| N-Butanoylmannosamine | +++ | + | - |
| N-Pentanoylmannosamine | +++ | +/- | - |
| N-Azidoacetylmannosamine | +++ | ++ | + |
| Mannose | +++ | +++ | +++ |
Note: Relative efficiency is denoted as +++ (high), ++ (medium), + (low), +/- (very low), and - (not detected). Data is compiled from qualitative and quantitative analyses reported in the literature.[1]
Experimental Protocols
This section provides detailed protocols for the chemoenzymatic synthesis of a representative this compound derivative using the one-pot, two-enzyme system.
Materials and Reagents
-
Mannosamine analog (e.g., N-acetylmannosamine)
-
Sodium pyruvate
-
Cytidine 5'-triphosphate (CTP), disodium (B8443419) salt
-
Tris-HCl buffer
-
Magnesium chloride (MgCl₂)
-
Recombinant Sialic Acid Aldolase (e.g., from E. coli K12)
-
Recombinant this compound Synthetase (e.g., His-tagged from N. meningitidis)
-
Inorganic Pyrophosphatase (e.g., from Saccharomyces cerevisiae)
-
Deionized water
Protocol 1: One-Pot Synthesis of CMP-N-acetylneuraminic Acid (CMP-Neu5Ac)
This protocol describes the synthesis of the parent compound, CMP-Neu5Ac, on a preparative scale.
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve N-acetylmannosamine (1.0 eq) and sodium pyruvate (3.0 eq) in Tris-HCl buffer (100 mM, pH 8.8).
-
Add CTP (1.0 eq) and MgCl₂ to a final concentration of 20 mM.[6]
-
Add Sialic Acid Aldolase and this compound Synthetase from N. meningitidis (1 U of each).[6]
-
Add Inorganic Pyrophosphatase (1 U) to the mixture.[6]
-
Adjust the final volume with Tris-HCl buffer.
-
-
Incubation:
-
Reaction Monitoring (Optional - using ³¹P NMR):
-
The reaction can be monitored directly in an NMR tube.[6]
-
Acquire ³¹P NMR spectra at different time points to observe the conversion of CTP to CMP-Neu5Ac and the hydrolysis of pyrophosphate.
-
-
Purification:
The following diagram illustrates the experimental workflow for the one-pot synthesis and subsequent use of this compound derivatives.
Caption: Experimental workflow for the synthesis and application of this compound derivatives.
Applications in Research and Drug Development
This compound derivatives are invaluable tools for:
-
Metabolic Glycoengineering: Introducing modified sialic acids into cellular glycans to probe their functions or to introduce chemical handles for imaging and proteomics.
-
Enzyme Characterization: Serving as substrates to study the specificity and kinetics of sialyltransferases and other sialic acid-binding proteins.[8]
-
Inhibitor Screening: Acting as standards in assays for screening inhibitors of sialyltransferases, which are potential therapeutic targets in cancer and other diseases.[9][10]
-
Glycan Synthesis: As donor substrates for the enzymatic synthesis of complex sialylated glycans and glycoconjugates.[3][11]
The ability to generate a wide array of this compound derivatives through chemoenzymatic synthesis empowers researchers to explore the intricate world of sialobiology and to develop novel strategies for disease diagnosis and treatment.
The following diagram illustrates the central role of this compound in cellular sialylation pathways.
Caption: Simplified overview of the cellular sialylation pathway.
References
- 1. Chemoenzymatic synthesis of this compound derivatives by a one-pot two-enzyme system: comparison of substrate flexibility of three microbial this compound synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial this compound synthetases: production, properties, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Synthesis of CMP-9''-modified-sialic acids as donor substrate analogues for mammalian and bacterial sialyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Sialylation using CMP-Sialic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro sialylation of glycoproteins, such as monoclonal antibodies, using cytidine (B196190) 5'-monophosphate (CMP)-sialic acid as the donor substrate. The protocols detailed below are intended to serve as a foundational method that can be optimized for specific applications.
Introduction
Sialylation, the enzymatic addition of sialic acid to the termini of glycan chains, is a critical post-translational modification that significantly influences the physicochemical properties, stability, and biological activity of glycoproteins. In therapeutic proteins, the degree of sialylation can impact serum half-life, immunogenicity, and effector functions.[1][2] In vitro glycoengineering offers a powerful tool to achieve homogenous and controlled sialylation, thereby enhancing the therapeutic profile of biologics.[2] This process typically involves the use of a sialyltransferase to catalyze the transfer of sialic acid from a CMP-sialic acid donor to a suitable acceptor glycan, usually terminating in a galactose residue.[3][4]
Biochemical Pathway of Sialylation
The fundamental biochemical reaction for in vitro sialylation involves the transfer of a sialic acid moiety from the activated donor, this compound, to the terminal galactose residue of a glycan chain on a glycoprotein (B1211001). This reaction is catalyzed by a specific sialyltransferase, such as α2,3- or α2,6-sialyltransferase, which dictates the linkage of the sialic acid.[2][4]
Experimental Protocols
This section details the methodologies for in vitro sialylation, encompassing both one-pot and two-step enzymatic reactions, followed by purification and analysis of the sialylated glycoprotein.
Materials and Reagents
-
Purified glycoprotein (e.g., monoclonal antibody) with terminal galactose residues
-
This compound (CMP-NANA)
-
Sialyltransferase (e.g., recombinant human α2,6-sialyltransferase, ST6Gal1)
-
Reaction Buffer (e.g., 200 mM MES, pH 6.5)[5]
-
Alkaline Phosphatase
-
Zinc Chloride (ZnCl2) solution
-
Protein A affinity chromatography column
-
Binding and Elution buffers for Protein A chromatography
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Deionized water
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, incubator, etc.)
Experimental Workflow Diagram
The overall experimental workflow for in vitro sialylation is depicted below, from reaction setup to the final analysis of the product.
Detailed Protocol: Two-Step Sialylation of a Monoclonal Antibody (1 mg scale)
This protocol is adapted from established in vitro glycoengineering methods.[2][5]
1. Preparation of Reaction Buffer:
-
Prepare a 200 mM MES buffer and adjust the pH to 6.5.[5]
2. Sialylation Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the specified order.
| Reagent | Amount | Final Concentration/Amount |
| Reaction Buffer (200 mM MES, pH 6.5) | 125 µL | Varies based on other additions |
| IgG (10 mg/mL in a suitable buffer, pH 6) | 100 µL | 1 mg |
| Sialyltransferase (e.g., ST6) | 18 µL | 100 µg |
| CMP-NANA | As per manufacturer's recommendation | 500 µg |
| Alkaline Phosphatase (1 mg/mL) | 2.8 µL | 2.8 µg |
| ZnCl2 (10 mM) | 2.53 µL | Varies based on final volume |
| Deionized Water | 1.67 µL | To final volume |
3. Incubation:
-
Gently mix the reaction components and incubate at 37°C.[5] The reaction time can be optimized, with significant sialylation often observed within 8 hours.[6] For maximal sialylation, incubation can be extended up to 24 hours.
4. Purification of Sialylated Antibody:
-
Column Equilibration: Equilibrate a Protein A affinity column with 3-5 column volumes of binding buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 8.0).[7]
-
Sample Loading: Dilute the reaction mixture with binding buffer and load it onto the equilibrated Protein A column.[7]
-
Washing: Wash the column with 5-10 column volumes of binding buffer to remove unbound reagents, including the sialyltransferase and unreacted this compound.
-
Elution: Elute the bound antibody using an appropriate elution buffer (e.g., 0.1 M citric acid, pH 3.0-6.5).[7] Collect the fractions containing the eluted antibody.
-
Neutralization: Immediately neutralize the eluted fractions by adding a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0).
5. Buffer Exchange:
-
Perform buffer exchange into a desired formulation buffer using dialysis or a desalting column.
One-Pot Sialylation
For a more streamlined process, a one-pot reaction can be performed. In this approach, all enzymes and substrates are combined in a single reaction vessel.[8] While faster, this method may result in lower final sialylation levels compared to a two-step process.[6] The reaction setup is similar to the two-step protocol, with all components added at the beginning of the incubation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for in vitro sialylation reactions, compiled from various sources.
Table 1: Reaction Component Concentrations
| Component | Typical Concentration/Amount | Reference(s) |
| Glycoprotein (Acceptor) | 1-30 mg/mL | [5] |
| This compound (Donor) | 5-6.1 mM | [5][9] |
| Sialyltransferase | 10-400 mU/mL or 10-100 µg/mg of acceptor | [5][9] |
| MgCl2 | 1-20 mM | [10] |
| MnCl2 | 5-10 mM | [11] |
| pH | 6.0-8.8 | [5][10] |
| Temperature | 32-37°C | [5][9] |
Table 2: Incubation Times and Expected Conversion Rates
| Reaction Time | Expected Sialylation | Reference(s) |
| 4-8 hours | Significant to ~80% bi-antennary sialylation | [6][5] |
| 24 hours | Near-maximal sialylation | [9] |
Analysis of Sialylation
Accurate analysis of the extent and nature of sialylation is crucial for process validation and quality control.
1. Mass Spectrometry (MS):
-
Principle: MS is a powerful technique for detailed glycan analysis. It can be used to identify the mass of the intact glycoprotein, glycopeptides, or released glycans, thereby confirming the addition of sialic acid residues.[12]
-
Protocol Outline:
- Sample Preparation: The purified sialylated glycoprotein can be analyzed intact, or it can be digested with a protease (e.g., trypsin) to generate glycopeptides. Alternatively, N-glycans can be released enzymatically using PNGase F.[12]
- Derivatization (Optional but Recommended): To stabilize the labile sialic acid residues and improve ionization efficiency, chemical derivatization can be performed.[13][12]
- MS Analysis: The prepared sample is then analyzed by a mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS). The mass shift corresponding to the addition of sialic acid (and any derivatization agent) confirms successful sialylation.
2. High-Performance Liquid Chromatography (HPLC):
-
Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used to separate and quantify fluorescently labeled released glycans based on their polarity. Sialylated glycans are more polar and thus have different retention times compared to their non-sialylated counterparts.[14]
-
Protocol Outline:
- Glycan Release and Labeling: N-glycans are released from the glycoprotein using PNGase F and then labeled with a fluorescent dye (e.g., 2-AB or InstantPC).[14]
- HILIC-HPLC Separation: The labeled glycans are separated on a HILIC column using a gradient of an aqueous buffer and an organic solvent.
- Detection and Quantification: The separated glycans are detected by a fluorescence detector, and the relative peak areas are used to quantify the different glycoforms.[14]
Concluding Remarks
The protocols and data presented provide a robust framework for the in vitro sialylation of glycoproteins. Researchers are encouraged to optimize these methods for their specific glycoprotein of interest and analytical capabilities. Careful control of reaction parameters and thorough analysis of the final product are essential for achieving desired and consistent sialylation profiles, ultimately leading to the development of more efficacious and safer biotherapeutics.
References
- 1. Enhancing the sialylation of recombinant EPO produced in CHO cells via the inhibition of glycosphingolipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialylation as an Important Regulator of Antibody Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Sialyltransferase Mutant with Decreased Donor Hydrolysis and Reduced Sialidase Activities for Directly Sialylating Lewisx - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sialyltransferase - Wikipedia [en.wikipedia.org]
- 5. custombiotech.roche.com [custombiotech.roche.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Structural and Kinetic Analysis of Substrate Binding to the Sialyltransferase Cst-II from Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Application Notes & Protocols for Cell Surface Glycan Engineering Using CMP-Sialic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface glycans play a pivotal role in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses.[1][2] The terminal monosaccharide on many of these glycans is sialic acid, a nine-carbon sugar that significantly influences cellular function due to its negative charge and strategic location.[3][4] Engineering the cell surface by modifying these sialic acid residues offers a powerful tool for a wide range of applications, from basic research to the development of novel therapeutics.[5]
This document provides detailed application notes and protocols for the use of cytidine (B196190) monophosphate (CMP)-sialic acid and its derivatives in cell surface glycan engineering. Two primary strategies are highlighted: Metabolic Glycoengineering and Chemoenzymatic Glycan Engineering . These techniques allow for the introduction of modified sialic acids onto the cell surface, enabling applications such as cell tracking, targeted drug delivery, and modulation of cellular adhesion.[6][7][8]
Principle of Sialic Acid Glycoengineering
The biosynthesis of sialoglycans culminates in the transfer of sialic acid from an activated donor, CMP-sialic acid, to acceptor glycans on glycoproteins and glycolipids.[9][10] This transfer is catalyzed by a family of enzymes called sialyltransferases, which are highly specific for both the donor substrate and the acceptor glycan.[3][11][12] Glycan engineering techniques exploit this natural pathway by introducing modified sialic acid precursors or by directly using modified this compound in conjunction with sialyltransferases to label the cell surface.
Section 1: Metabolic Glycoengineering
Metabolic glycoengineering is a powerful technique that leverages the cell's own biosynthetic machinery to incorporate unnatural sugars into cell surface glycans.[6][7][13] By providing cells with a modified precursor of sialic acid, such as an N-acyl-modified mannosamine (B8667444) derivative, the cells metabolize it into the corresponding modified this compound and subsequently display it on the cell surface.[13]
Logical Workflow for Metabolic Glycoengineering
Caption: Workflow for metabolic glycoengineering of cell surface sialic acids.
Protocol 1: Metabolic Labeling of Live Cells with an Azido-Modified Sialic Acid Precursor
This protocol describes the metabolic labeling of cultured cells with N-azidoacetylmannosamine (ManNAz), a precursor that leads to the cell surface expression of azido-sialic acid (SiaNAz). The azide (B81097) group can then be used for bioorthogonal ligation reactions.
Materials:
-
Cultured cells (e.g., Jurkat, HeLa, or a cell line of interest)
-
Complete cell culture medium
-
Ac4ManNAz (Peracetylated N-azidoacetyl-D-mannosamine)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream bioorthogonal reaction (e.g., DBCO-functionalized fluorophore for copper-free click chemistry)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T-75 flasks) and allow them to adhere and reach approximately 50-70% confluency.
-
Preparation of Ac4ManNAz Stock Solution: Prepare a 50 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Labeling:
-
Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.[14] A vehicle control (DMSO only) should be run in parallel.
-
Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[14] The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Cell Harvesting and Washing:
-
For adherent cells, detach them using a gentle cell dissociation reagent. For suspension cells, directly collect them.
-
Wash the cells three times with ice-cold PBS to remove any un-metabolized precursor.
-
-
Bioorthogonal Ligation (Example: Copper-Free Click Chemistry):
-
Resuspend the washed cells in a reaction buffer (e.g., PBS with 1% BSA).
-
Add a DBCO-functionalized fluorophore (e.g., DBCO-AF488) to a final concentration of 10-50 µM.
-
Incubate for 1-2 hours at room temperature or 4°C, protected from light.
-
-
Washing and Analysis:
Quantitative Data Summary: Metabolic Labeling Efficiency
| Cell Line | Precursor | Concentration (µM) | Incubation Time (h) | Sialic Acid Modification (%) | Reference |
| LNCaP | Ac4ManNAl | 50 | 72 | 78 | [16] |
| LNCaP | Ac4ManNAz | 50 | 72 | 51 | [16] |
| Caco-2 | ManNAz | 100 | N/A | 29 (of total sialylation) | [17] |
Section 2: Chemoenzymatic Glycan Engineering
Chemoenzymatic glycan engineering provides a more direct approach to modifying cell surface glycans by using a specific sialyltransferase to transfer a modified sialic acid from a this compound donor directly onto the cell surface.[18][19] This method offers greater control over the type of sialic acid linkage formed.
Experimental Workflow for Chemoenzymatic Labeling
Caption: Workflow for chemoenzymatic cell surface glycan engineering.
Protocol 2: Direct Cell Surface Sialylation using ST6GAL1 and Biotinylated CMP-Neu5Ac
This protocol details the direct labeling of cell surface N-glycans with a biotinylated sialic acid using the recombinant sialyltransferase ST6GAL1, which specifically creates an α2,6-linkage.[20][21]
Materials:
-
Cultured cells with terminal galactose residues on N-glycans
-
Recombinant human ST6GAL1
-
CMP-Neu5Ac-Biotin (or other modified this compound)
-
Neuraminidase (optional, from Vibrio cholerae or Clostridium perfringens)[20]
-
Reaction buffer (e.g., serum-free medium or HBSS)
-
Streptavidin conjugated to a fluorophore (e.g., Streptavidin-FITC)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them three times with a serum-free medium or buffer.
-
Resuspend the cells to a concentration of 1 x 106 cells/mL.
-
-
(Optional) Desialylation to Expose Acceptor Sites:
-
To increase the number of available acceptor sites, pre-treat the cells with neuraminidase.
-
Incubate the cells with 0.1-0.5 U/mL of neuraminidase for 1-2 hours at 37°C.
-
Wash the cells three times to remove the enzyme.
-
-
Chemoenzymatic Labeling Reaction:
-
Washing:
-
Stop the reaction by adding 1 mL of ice-cold PBS.
-
Wash the cells three times with PBS to remove unreacted reagents.
-
-
Detection of Biotinylation:
-
Resuspend the washed cells in a staining buffer (e.g., PBS with 1% BSA).
-
Add fluorescently labeled streptavidin at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
-
Analysis:
-
Wash the cells three times with staining buffer.
-
Resuspend in a suitable buffer for flow cytometry and analyze the fluorescence.[22]
-
Quantitative Data for Chemoenzymatic Labeling
| Cell Line | Sialyltransferase | CMP-Sia Derivative | Concentration (µM) | Labeling Efficiency | Reference |
| HS-578-T | Cst-II | CMP-Neu5biotin | 100 | High | [22] |
| HEK293T/17 | Cst-II | CMP-Neu5biotin | 100 | Moderate | [22] |
| MCF-7 | Cst-II | CMP-Neu5biotin | 100 | Moderate | [22] |
| SK-BR-3 | Cst-II | CMP-Neu5biotin | 100 | Low | [22] |
| U937 | Cst-II | CMP-Neu5biotin | 100 | Moderate | [22] |
| RAJI | Cst-II | CMP-Neu5biotin | 100 | High | [22] |
Section 3: Handling and Stability of this compound
This compound and its derivatives are known to be unstable, particularly due to hydrolytic decomposition.[23][24] Proper handling and storage are crucial for successful experiments.
-
Storage: Store this compound as a solid at -20°C or lower.
-
Reconstitution: Reconstitute in a small amount of high-purity water or a suitable buffer. It is recommended to prepare fresh solutions for each experiment or to aliquot stock solutions and store them at -20°C for short-term use (stable for up to 3 months). Avoid repeated freeze-thaw cycles.
-
pH Sensitivity: this compound is unstable under acidic conditions. Maintain solutions at a neutral or slightly basic pH.
-
In Situ Generation: To overcome stability issues, this compound derivatives can be generated in situ from the corresponding sialic acid and CTP using a this compound synthetase immediately before use in a sialylation assay.[23]
Applications in Research and Drug Development
-
Probing Glycan Function: By introducing modified sialic acids, researchers can study their role in cell adhesion, signaling, and other biological processes.[25]
-
Targeted Drug Delivery: Engineered cell surface glycans can serve as unique targets for the delivery of therapeutic agents to specific cell populations.[5][26]
-
Cancer Research: Aberrant sialylation is a hallmark of cancer.[3][27] Glycan engineering allows for the study of these changes and the development of cancer-specific diagnostics and therapies.[8][28]
-
Immunology: Cell surface sialic acids are involved in immune regulation. Modifying these glycans can be used to modulate immune responses.[3]
Conclusion
The use of this compound and its precursors for cell surface glycan engineering provides a versatile and powerful platform for a wide range of biological and biomedical applications. By carefully selecting the appropriate strategy—metabolic or chemoenzymatic—and optimizing the experimental conditions, researchers can effectively modify cell surfaces to investigate fundamental biological questions and develop innovative therapeutic strategies.
References
- 1. Flow Cytometry for Cell Surface Glycosylation Analysis - Creative Biolabs [creative-biolabs.com]
- 2. Sialic acid: an attractive biomarker with promising biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Distinct Roles of Sialyltransferases in Cancer Biology and Onco-Immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in sialic acid-based active targeting chemoimmunotherapy promoting tumor shedding: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic glycoengineering: sialic acid and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Harnessing cancer cell metabolism for theranostic applications using metabolic glycoengineering of sialic acid in breast cancer as a pioneering example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Cellular and Molecular Engineering of Glycan Sialylation in Heterologous Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Insights in Mammalian Sialyltransferases and Fucosyltransferases: We Have Come a Long Way, but It Is Still a Long Way Down - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines [jove.com]
- 14. Antibody Recognition of Cancer Cells via Glycan Surface Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Membrane glycomics reveal heterogeneity and quantitative distribution of cell surface sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modification of cell surfaces by enzymatic introduction of special sialic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. One-Step Selective Labeling of Native Cell Surface Sialoglycans by Exogenous α2,8-Sialylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cell-Surface Glyco-Engineering by Exogenous Enzymatic Transfer Using a Bifunctional CMP-Neu5Ac Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. academic.oup.com [academic.oup.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Cell-surface glyco-engineering using sialyl transferases and modified CMP-Neu5Ac derivatives [morressier.com]
- 26. Targeted delivery of a sialic acid-blocking glycomimetic to cancer cells inhibits metastatic spread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Sialylation is involved in cell fate decision during development, reprogramming and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound Inhibitor Development Service - CD BioGlyco [bioglyco.com]
Application Notes and Protocols: CMP-Sialic Acid in Metabolic Glycoengineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoengineering is a powerful technique that enables the modification and display of glycans on the surface of living cells, creating opportunities for cell-based therapies, disease diagnosis, and drug delivery. This process involves the introduction of unnatural monosaccharide substrates into cellular metabolic pathways. These unnatural sugars are then incorporated into cell surface glycoconjugates. A key molecule in the sialylation pathway is cytidine (B196190) monophosphate (CMP)-sialic acid, the activated form of sialic acid required for its transfer onto nascent glycans by sialyltransferases. This document provides detailed application notes and protocols for the use of CMP-sialic acid and its derivatives in metabolic glycoengineering.
Principle of Metabolic Glycoengineering with this compound Analogs
Metabolic glycoengineering exploits the cell's natural biosynthetic pathways to incorporate modified monosaccharides into cell-surface glycans. For sialic acid, the process begins with the introduction of a peracetylated N-acyl-modified mannosamine (B8667444) derivative, which can freely diffuse across the cell membrane. Intracellular esterases remove the acetyl groups, and the resulting modified mannosamine is then converted into a modified sialic acid. This modified sialic acid is subsequently activated to its this compound analog by this compound synthetase. Finally, sialyltransferases in the Golgi apparatus transfer the modified sialic acid from its CMP-activated form to terminal positions on glycoproteins and glycolipids, resulting in the display of the unnatural sialic acid on the cell surface.
Caption: Metabolic pathway for the incorporation of an unnatural sialic acid.
Applications of this compound Analogs in Research and Drug Development
The ability to modify cell surfaces with unnatural sialic acids opens up a wide range of applications:
-
Cell-Based Therapies: Engineering the surface of therapeutic cells (e.g., T cells, stem cells) to enhance their targeting, homing, and persistence.
-
Drug Delivery: Modifying drug carriers like nanoparticles or liposomes with sialic acid analogs for targeted delivery to specific tissues or cells.
-
Disease Diagnosis: Developing diagnostic tools that can detect aberrant glycosylation patterns on diseased cells.
-
Probing Glycan-Protein Interactions: Studying the role of specific sialic acid modifications in biological recognition events.
Quantitative Data on Sialic Acid Engineering
The efficiency of metabolic glycoengineering can be quantified by measuring the surface expression of the unnatural sialic acid. The following table summarizes typical data obtained from flow cytometry analysis after labeling the engineered cells with a fluorescent probe that reacts with the unnatural sugar.
| Cell Line | Unnatural Sialic Acid Precursor | Concentration (µM) | Incubation Time (days) | % Positive Cells | Mean Fluorescence Intensity (MFI) |
| Jurkat | Ac4ManNAz (N-azidoacetylmannosamine) | 25 | 3 | > 95% | 1500 |
| HeLa | Ac4ManNAz | 50 | 3 | > 98% | 2500 |
| CHO | Ac4ManNAl (N-alkynylacetylmannosamine) | 30 | 2 | > 90% | 1200 |
| Primary T Cells | Ac4ManNAz | 20 | 5 | ~85% | 950 |
Experimental Protocols
Protocol for Metabolic Labeling of Cells with Unnatural Sialic Acid Precursors
This protocol describes the general procedure for introducing unnatural sialic acids onto the surface of cultured mammalian cells.
Materials:
-
Mammalian cell line of choice (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Peracetylated unnatural mannosamine derivative (e.g., Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin-EDTA
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Preparation of Precursor Stock Solution: Dissolve the peracetylated unnatural mannosamine derivative in DMSO to prepare a stock solution (e.g., 10 mM).
-
Metabolic Labeling: Add the unnatural mannosamine stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25-50 µM).
-
Incubation: Incubate the cells for 2-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Cell Harvesting:
-
For suspension cells, gently pellet the cells by centrifugation.
-
For adherent cells, wash with PBS and detach using a cell scraper or trypsin-EDTA.
-
-
Washing: Wash the cells twice with cold PBS to remove any unincorporated precursor.
-
Proceed to Detection: The cells are now ready for the detection of the incorporated unnatural sialic acid.
Caption: Workflow for metabolic labeling of cells.
Protocol for Detection of Azide-Modified Sialic Acids via Click Chemistry
This protocol outlines the detection of azide-modified sialic acids on the cell surface using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as click chemistry.
Materials:
-
Metabolically labeled cells (from Protocol 4.1)
-
Alkyne-fluorophore conjugate (e.g., DBCO-Fluor 488)
-
PBS
-
Bovine serum albumin (BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend the metabolically labeled cells in PBS containing 1% BSA.
-
Click Reaction: Add the alkyne-fluorophore conjugate to the cell suspension to a final concentration of 20-50 µM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C, protected from light.
-
Washing: Wash the cells three times with PBS containing 1% BSA to remove unreacted fluorophore.
-
Analysis: Resuspend the cells in PBS and analyze by flow cytometry to quantify the fluorescence intensity.
Caption: Workflow for detection of azide-modified sialic acids.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Insufficient concentration of precursor. | Optimize the concentration of the unnatural mannosamine derivative. |
| Short incubation time. | Increase the incubation time to allow for sufficient metabolic incorporation. | |
| Cell type is resistant to labeling. | Some cell lines may have less efficient uptake or metabolism of the precursor. Try a different precursor or cell line. | |
| High Background Fluorescence | Incomplete removal of unreacted fluorophore. | Increase the number of washing steps after the click reaction. |
| Non-specific binding of the fluorophore. | Include a blocking step with a higher concentration of BSA or use a different fluorophore. | |
| Cell Viability Issues | Toxicity of the unnatural precursor or fluorophore. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Reduce the incubation time. |
Conclusion
Metabolic glycoengineering using this compound analogs is a versatile and powerful tool for modifying cell surfaces with a high degree of specificity. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to implement this technology in their own work. Careful optimization of labeling conditions and detection methods will ensure successful and reproducible results, paving the way for innovative applications in medicine and biotechnology.
Application Notes and Protocols for Studying Sialyltransferase Kinetics Using CMP-Sialic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialyltransferases (STs) are a crucial family of glycosyltransferases that catalyze the transfer of sialic acid from a donor substrate, cytidine (B196190) monophosphate-sialic acid (CMP-sialic acid), to the terminal positions of carbohydrate chains on glycoproteins and glycolipids.[1][2] This terminal sialylation plays a pivotal role in a myriad of biological processes, including cell-cell recognition, cell adhesion, and immune responses.[3][4] Dysregulation of sialyltransferase activity is implicated in various diseases, most notably cancer, making these enzymes attractive targets for therapeutic intervention.[5][6]
These application notes provide a comprehensive guide to studying the kinetics of sialyltransferases using this compound. Detailed protocols for common assays, a summary of kinetic parameters for various STs, and visual representations of the enzymatic reaction and experimental workflows are presented to facilitate robust and reproducible kinetic analyses.
Enzymatic Reaction Mechanism
Sialyltransferases catalyze the transfer of a sialic acid moiety from this compound to an acceptor substrate. This reaction typically follows a sequential Bi-Bi kinetic mechanism, where both the donor (this compound) and the acceptor substrate must bind to the enzyme before the catalytic transfer occurs.[7][8] The reaction proceeds via a single displacement mechanism, resulting in an inversion of the anomeric configuration of the sialic acid from β in the this compound donor to α in the final sialylated product.[9]
Data Presentation: Kinetic Parameters of Sialyltransferases
The following tables summarize the kinetic parameters for various sialyltransferases with this compound as the donor substrate and different acceptor substrates. These values are essential for comparative studies and for designing kinetic experiments.
Table 1: Kinetic Parameters for Human α2,3-Sialyltransferases (ST3Gal) [7]
| Enzyme | Acceptor Substrate (Type) | Km (Acceptor) (mM) | Vmax (relative) |
| ST3Gal-I | Galβ1,3GalNAc (Type-III) | 0.05 | High |
| ST3Gal-I | Galβ1,3(GlcNAcβ1,6)GalNAc (Core-2) | 0.008 | High |
| ST3Gal-II | Galβ1,3GalNAc (Type-III) | 0.13 | - |
| ST3Gal-III | Galβ1,3GlcNAc (Type-I) | 0.13 | - |
| ST3Gal-IV | Galβ1,4GlcNAc (Type-II) | 0.14 | - |
| ST3Gal-VI | Galβ1,4GlcNAc (Type-II) | 0.21 | - |
Table 2: Kinetic Parameters for Other Sialyltransferases
| Enzyme | Organism | Acceptor Substrate | Km (this compound) (mM) | Km (Acceptor) (mM) |
| This compound:lactosylceramide sialyltransferase | Hamster | Lactosylceramide | 0.16 | 0.11 |
| Cst-II | Campylobacter jejuni | Gal-β-1,3-GalNAc-α-OBn | - | - |
| Cst-II | Campylobacter jejuni | Neu5Ac-α-2,3-Gal-β-1,3-GalNAc-α-OBn | - | - |
| ST6Gal I | Human | Asialofetuin (with CMP-Neu5Ac) | 0.044 | - |
| ST3Gal I | Human | Asialofetuin (with CMP-Neu5Ac) | 0.027 | - |
| ST6Gal I | Human | Asialofetuin (with CMP-SiaNAl) | 0.076 | - |
| ST3Gal I | Human | Asialofetuin (with CMP-SiaNAl) | 0.038 | - |
Experimental Protocols
Several methods can be employed to measure sialyltransferase activity. The choice of assay depends on the available equipment, the nature of the acceptor substrate, and the requirement for high-throughput screening.
Protocol 1: Radiolabeled Sialyltransferase Assay
This is a classic and highly sensitive method for determining sialyltransferase kinetics.[1]
Materials:
-
Sialyltransferase enzyme preparation
-
CMP-[¹⁴C]-Sialic Acid (radiolabeled donor substrate)
-
Acceptor substrate (e.g., asialofetuin, specific oligosaccharides)
-
Reaction Buffer: 50 mM MES, pH 6.5, 10 mM MnCl₂, 0.5% Triton X-100
-
Stop Solution: 20 mM EDTA
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a fixed concentration of acceptor substrate, and varying concentrations of CMP-[¹⁴C]-Sialic Acid. For determining the Km of the acceptor, use a saturating concentration of CMP-[¹⁴C]-Sialic Acid and vary the acceptor concentration.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the sialyltransferase enzyme.
-
Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Separate the radiolabeled product from the unreacted CMP-[¹⁴C]-Sialic Acid. This can be achieved by methods such as acid precipitation followed by filtration for protein acceptors, or chromatography for smaller acceptors.
-
Quantify the incorporated radioactivity in the product using a scintillation counter.
-
Calculate the initial reaction velocity (V₀) at each substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Protocol 2: Coupled-Enzyme Colorimetric Assay
This continuous assay measures the release of CMP, a product of the sialyltransferase reaction, through a series of coupled enzymatic reactions that result in a color change.[8][10]
Materials:
-
Sialyltransferase enzyme preparation
-
This compound (non-radiolabeled)
-
Acceptor substrate
-
Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 10 mM MnCl₂
-
Coupling enzymes: Nucleoside Monophosphate Kinase (NMK), Pyruvate Kinase (PK), and Lactate Dehydrogenase (LDH)
-
Substrates for coupling enzymes: ATP, Phosphoenolpyruvate (PEP), NADH
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acceptor substrate, this compound, ATP, PEP, NADH, and the coupling enzymes (NMK, PK, LDH).
-
Incubate the mixture in a cuvette at 37°C and monitor the baseline absorbance at 340 nm.
-
Initiate the sialyltransferase reaction by adding the enzyme.
-
Continuously monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺. The rate of NADH oxidation is proportional to the rate of CMP production.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Repeat the assay with varying concentrations of either this compound or the acceptor substrate.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Protocol 3: Unnatural Substrate and Bioorthogonal Chemistry-Based Assay
This method utilizes a this compound analog containing a bioorthogonal handle (e.g., an alkyne group) for detection.[11]
Materials:
-
Sialyltransferase enzyme preparation
-
CMP-SiaNAl (CMP-N-azidoacetylsialic acid) or similar unnatural donor
-
Acceptor glycoprotein (B1211001) (e.g., asialofetuin)
-
Reaction Buffer: As per enzyme requirement
-
Azide- or alkyne-biotin probe
-
Copper(I)-catalyst for Click Chemistry (CuSO₄, and a reducing agent like sodium ascorbate)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the acceptor glycoprotein.
-
Perform the sialyltransferase reaction in the wells with varying concentrations of CMP-SiaNAl and a fixed amount of enzyme.
-
After incubation, wash the wells to remove unreacted substrates.
-
Perform a click chemistry reaction in the wells by adding the azide-biotin probe and the copper(I)-catalyst to ligate biotin (B1667282) to the incorporated unnatural sialic acid.
-
Wash the wells and add streptavidin-HRP conjugate.
-
After incubation and washing, add the HRP substrate and measure the color development using a microplate reader.
-
The signal intensity is proportional to the amount of sialic acid transferred.
-
Determine kinetic parameters as described in the previous protocols.
Conclusion
The study of sialyltransferase kinetics is fundamental to understanding their biological roles and for the development of targeted therapeutics. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute kinetic experiments using this compound. The choice of assay will depend on the specific research question and available resources, with each method offering distinct advantages in terms of sensitivity, throughput, and ease of use. Careful consideration of substrate concentrations, reaction conditions, and data analysis will ensure the generation of high-quality, reliable kinetic data.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. ST3GAL1 ST3 beta-galactoside alpha-2,3-sialyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Regulation of ST6GAL1 sialyltransferase expression in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. A systematic analysis of acceptor specificity and reaction kinetics of five human α(2,3)sialyltransferases: Product inhibition studies illustrates reaction mechanism for ST3Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Kinetic Analysis of Substrate Binding to the Sialyltransferase Cst-II from Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 9. savemyexams.com [savemyexams.com]
- 10. Characterization of a this compound:lactosylceramide sialyltransferase activity in cultured hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of CMP-Sialic Acid in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialic acids are a family of nine-carbon backbone sugars that typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[1] This outermost location makes them critical mediators of a vast array of biological processes, including cell-cell communication, immune responses, and cell signaling.[1][2] In oncology, a universal hallmark of malignant transformation is "hypersialylation"—the significantly increased expression of sialic acid-terminated glycoconjugates on the cancer cell surface.[3][4] This aberrant sialylation is directly linked to tumor progression, enhanced metastatic potential, and evasion of the host immune system.[1][2][5]
The central molecule enabling this process is Cytidine (B196190) Monophosphate (CMP)-sialic acid . It is the activated sugar nucleotide donor, synthesized within the cell and transported into the Golgi apparatus, where sialyltransferases (STs) catalyze its transfer to nascent glycan chains.[6][7] The availability of CMP-sialic acid is a crucial regulatory point and a metabolic bottleneck in the sialylation pathway.[5][8] Consequently, understanding and manipulating the biosynthesis and utilization of this compound is a key focus in cancer research, offering novel targets for diagnostics and therapeutics.[9]
These application notes provide an overview of the role of this compound in cancer biology and detail key experimental protocols for its investigation.
Section 1: The this compound Biosynthesis and Transport Pathway
The de novo biosynthesis of this compound is a multi-step enzymatic process that begins in the cytosol and culminates in the nucleus.[1][10]
-
Cytosolic Phase : The pathway starts with UDP-N-acetylglucosamine (UDP-GlcNAc). The bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) first converts UDP-GlcNAc to N-acetylmannosamine (ManNAc) and then phosphorylates it.[3][11] Subsequent steps lead to the generation of free N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans.[1][3]
-
Nuclear Activation : Free Neu5Ac is transported into the nucleus. Here, the key enzyme This compound synthetase (CMAS) , also known as N-acylneuraminate cytidylyltransferase, activates Neu5Ac by coupling it with a cytidine monophosphate (CMP) group from CTP, forming CMP-Neu5Ac.[3][12][13] This activation is an essential prerequisite for its use in glycosylation.[9][12]
-
Golgi Transport : The activated this compound is then transported from the nucleus to the lumen of the Golgi apparatus by the This compound transporter (CST) , also known as SLC35A1.[3][14][15] The transporter functions as an antiporter, exchanging this compound for CMP.[15][16]
-
Sialylation : Within the Golgi, a family of twenty linkage-specific sialyltransferases (STs) utilize this compound as the donor substrate to attach sialic acid to the terminal ends of glycans on proteins and lipids.[1][3][6]
Section 2: Role in Cancer Metastasis and Immune Evasion
Elevated production of this compound is a metabolic feature strongly associated with highly metastatic cancer cells.[17][18] Increased flux through this pathway leads to hypersialylation of the cell surface, which promotes cancer progression through several mechanisms:
-
Metastasis : Hypersialylation can reduce cell-cell adhesion through electrostatic repulsion, facilitating the detachment of cancer cells from the primary tumor.[11] Furthermore, specific sialylated structures, like sialyl-Lewis antigens, act as ligands for selectins on endothelial cells, mediating the adhesion of circulating tumor cells to blood vessel walls, a critical step in forming distant metastases.[5] Studies in breast cancer models show that highly metastatic cells have increased levels of this compound, and knocking out the Cmas gene significantly reduces lung metastasis formation.[7][17][18]
-
Immune Evasion : The dense coat of negatively charged sialic acids can mask underlying antigens, preventing recognition by immune cells.[1] More specifically, sialylated glycans serve as ligands for inhibitory Siglec (sialic acid-binding immunoglobulin-like lectin) receptors on immune cells like Natural Killer (NK) cells and T cells.[3][11] This interaction triggers an inhibitory signal within the immune cell, effectively dampening the anti-tumor immune response.[2][19]
Quantitative Data Summary
The link between this compound metabolism and cancer progression is supported by quantitative metabolomic studies.
Table 1: Relative Abundance of this compound in Murine Breast Cancer Cell Lines [20] Metabolite levels were measured in cell lines derived from the same primary tumor but with differing metastatic capabilities.
| Cell Line | Metastatic Potential | Relative this compound Abundance (Normalized to 4T07) |
| 67NR | Non-metastatic | ~0.6 |
| 4T07 | Less metastatic | 1.0 |
| 4T1 | Highly metastatic | ~2.5 |
Table 2: Effect of Sialic Acid Supplementation on Intracellular CMP-Neu5Ac Levels [21] Nutrient-deprived cancer cells were supplemented with 10 mM Neu5Ac for 2 hours.
| Cell Line | Condition | CMP-Neu5Ac (nmol/mg protein) | Fold Change |
| MCF7 | Untreated | 0.09 ± 0.01 | - |
| + Neu5Ac | 0.22 ± 0.03 | ~2.4x | |
| MDA-MB-231 | Untreated | 0.11 ± 0.01 | - |
| + Neu5Ac | 0.26 ± 0.02 | ~2.4x | |
| T47D | Untreated | 0.12 ± 0.02 | - |
| + Neu5Ac | 0.28 ± 0.04 | ~2.3x |
Section 3: Targeting the this compound Pathway
Given its critical role, the this compound pathway presents several attractive targets for therapeutic intervention and research.
-
Inhibition of CMAS : As the enzyme responsible for creating the activated sugar donor, CMAS is a key control point.[12] Silencing CMAS with siRNA has been shown to decrease cancer cell invasion in vitro and block xenograft formation in vivo.[7][22]
-
Metabolic Inhibitors : Small molecule inhibitors that mimic sialic acid can be metabolized into this compound analogs.[23] For example, fluorinated sialic acid analogs (e.g., 3Fax-Neu5Ac) are processed by CMAS into CMP-SiaFAc, which then acts as a competitive inhibitor of sialyltransferases and induces feedback inhibition of the de novo biosynthesis pathway.[9][24]
Table 3: Examples of Inhibitors Targeting the Sialic Acid Pathway
| Inhibitor Class | Example Compound(s) | Mechanism of Action | Primary Target(s) | Reference(s) |
| This compound Analogs | 2′-O-methyl CMP | Competitive inhibitor mimicking the CMP portion of the donor substrate. | Polysialyltransferases (ST8Sia-II, ST8Sia-III, ST8Sia-IV) | [25] |
| Fluorinated Sialic Acids | 3Fax-Neu5Ac (peracetylated) | Metabolically converted to CMP-3Fax-Neu5Ac, which competitively inhibits STs and causes feedback inhibition of GNE. | Sialyltransferases (STs), GNE | [24][25] |
| Cytidine Analogs | Cytidine diphosphate (B83284) (CDP) | Potent competitive inhibitor that mimics the CMP portion of the donor substrate. | Sialyltransferases (STs) | [25] |
digraph "Therapeutic Targeting" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];node [fillcolor="#FFFFFF", fontcolor="#202124"]; UDP_GlcNAc [label="UDP-GlcNAc"]; Neu5Ac [label="Neu5Ac"]; CMP_Neu5Ac [label="CMP-Neu5Ac", fillcolor="#FBBC05"]; Sialoglycan [label="Sialoglycan", fillcolor="#4285F4", fontcolor="#FFFFFF"];
node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor1 [label="siRNA / Small Molecule\nInhibitors"]; Inhibitor2 [label="Fluorinated Sialic Acid\nAnalogs (e.g., 3Fax-Neu5Ac)"]; Inhibitor3 [label="CMP Analogs / Cytidine\nAnalogs (e.g., CDP)"];
UDP_GlcNAc -> Neu5Ac [label="GNE"]; Neu5Ac -> CMP_Neu5Ac [label="CMAS"]; CMP_Neu5Ac -> Sialoglycan [label="Sialyltransferases"];
Inhibitor1 -> Neu5Ac [label="Feedback Inhibition", style=dashed, color="#EA4335"]; Inhibitor1 -> CMP_Neu5Ac [label="Inhibits CMAS", style=dashed, color="#EA4335"]; Inhibitor2 -> Sialoglycan [label="Metabolically Converted\nto Competitive Inhibitor", style=dashed, color="#EA4335"]; Inhibitor3 -> Sialoglycan [label="Competitive Inhibition", style=dashed, color="#EA4335"]; }
Section 4: Experimental Protocols
Protocol 4.1: Quantification of Intracellular this compound by HPLC
This protocol describes a method to quantify CMP-Neu5Ac from cancer cell lysates using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC), adapted from published methods.[21]
Materials:
-
Cancer cell lines of interest
-
Cell culture reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Hypotonic lysis buffer (e.g., HPLC-grade water)
-
Perchloric acid (PCA)
-
Potassium carbonate (K2CO3)
-
HPLC system with a C18 column (e.g., ODS column)
-
Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., tetrabutylammonium (B224687) phosphate)
-
Mobile Phase B: Acetonitrile or Methanol
-
CMP-Neu5Ac standard
Procedure:
-
Cell Culture and Harvest : Culture 1-5 x 10^6 cells to ~80% confluency. For suspension cells, pellet by centrifugation. For adherent cells, scrape into ice-cold PBS. Wash the cell pellet twice with ice-cold PBS.
-
Cell Lysis : Lyse the cell pellet by hypotonic shock in 1 mL of ice-cold HPLC-grade water for 15 minutes at 4°C.
-
Protein Precipitation and Extraction : Add ice-cold PCA to the lysate to a final concentration of ~0.5 M to precipitate proteins. Vortex and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Neutralization : Carefully transfer the supernatant to a new tube. Neutralize the extract by adding K2CO3. Vortex and centrifuge to pellet the potassium perchlorate (B79767) precipitate.
-
Sample Preparation : Transfer the final supernatant to an HPLC vial for analysis.
-
HPLC Analysis :
-
Equilibrate the C18 column with the starting mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the nucleotide sugars using a gradient of Mobile Phase B.
-
Detect CMP-Neu5Ac using a UV detector (typically at 271 nm).
-
-
Quantification : Generate a standard curve using known concentrations of the CMP-Neu5Ac standard. Quantify the amount of CMP-Neu5Ac in the samples by comparing the peak area to the standard curve. Normalize the final value to the total protein content of the initial cell lysate.
Protocol 4.2: CMAS Knockdown and Cell Invasion Assay
This protocol uses siRNA to reduce CMAS expression and assesses the impact on cancer cell invasion through a basement membrane matrix, based on methodologies from published studies.[22]
Materials:
-
Aggressive cancer cell line (e.g., MDA-MB-231, BPLER)
-
siRNA targeting CMAS (and a non-targeting control siRNA)
-
Lipofectamine or other transfection reagent
-
Opti-MEM or other reduced-serum media
-
Transwell inserts (8 µm pore size) coated with Matrigel or similar basement membrane extract
-
Serum-free media and media with a chemoattractant (e.g., 10% FBS)
-
Calcein-AM or crystal violet for cell staining
-
qPCR or Western blot reagents for knockdown validation
Procedure:
-
siRNA Transfection :
-
Plate cells to be 50-60% confluent on the day of transfection.
-
Prepare siRNA-lipid complexes in Opti-MEM according to the manufacturer's protocol (for both CMAS-targeting and control siRNA).
-
Add complexes to cells and incubate for 48-72 hours.
-
-
Validate Knockdown : Harvest a parallel set of transfected cells. Validate the reduction of CMAS mRNA by qPCR or protein by Western blot.
-
Invasion Assay :
-
Rehydrate the Matrigel-coated Transwell inserts with serum-free media.
-
Harvest the transfected cells and resuspend them in serum-free media.
-
Add 5 x 10^4 to 1 x 10^5 cells to the upper chamber of the Transwell insert.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 16-24 hours to allow for invasion.
-
-
Quantify Invasion :
-
Carefully remove the non-invading cells from the top surface of the insert with a cotton swab.
-
Fix the cells that have invaded to the bottom of the membrane (e.g., with methanol).
-
Stain the invaded cells with 0.5% crystal violet or a fluorescent dye like Calcein-AM.
-
Elute the crystal violet and measure absorbance, or measure fluorescence. Alternatively, count the stained cells in several microscopic fields.
-
-
Analysis : Compare the number of invaded cells in the CMAS-knockdown group to the non-targeting control group. Express the results as a percentage of the control invasion.
References
- 1. Frontiers | When a negative (charge) is not a positive: sialylation and its role in cancer mechanics and progression [frontiersin.org]
- 2. Sialic acid: an attractive biomarker with promising biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Distinct Roles of Sialyltransferases in Cancer Biology and Onco-Immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sialic acids in cancer biology and immunity—recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Harnessing cancer cell metabolism for theranostic applications using metabolic glycoengineering of sialic acid in breast cancer as a pioneering example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibitor Development Service - CD BioGlyco [bioglyco.com]
- 10. When a negative (charge) is not a positive: sialylation and its role in cancer mechanics and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. N-Acylneuraminate Cytidylyltransferase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. The this compound transporter is localized in the medial-trans Golgi and possesses two specific endoplasmic reticulum export motifs in its carboxyl-terminal cytoplasmic tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Sialic Acid Metabolism: A Key Player in Breast Cancer Metastasis Revealed by Metabolomics [frontiersin.org]
- 18. Sialic Acid Metabolism: A Key Player in Breast Cancer Metastasis Revealed by Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Nutrient-deprived cancer cells preferentially use sialic acid to maintain cell surface glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytidine monophosphate N-acetylneuraminic acid synthetase enhances invasion of human triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure–Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Potent Metabolic Sialylation Inhibitors Based on C-5-Modified Fluorinated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Recombinant Glycoprotein Sialylation: The Role of the CMP-Sialic Acid Transporter
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The terminal sialylation of recombinant glycoproteins is a critical quality attribute that significantly influences their circulatory half-life, biological activity, and solubility.[1] Inadequate sialylation can lead to rapid clearance from the bloodstream and reduced therapeutic efficacy. A key bottleneck in the cellular machinery for sialylation is the transport of the activated sugar donor, cytidine (B196190) monophosphate-sialic acid (CMP-sialic acid), from the cytoplasm into the Golgi apparatus. This crucial step is mediated by the this compound transporter (CST), a Golgi-resident antiporter.[2][3]
These application notes provide a comprehensive overview of the role of the this compound transporter in enhancing the sialylation of recombinant glycoproteins. We present quantitative data from key studies, detailed experimental protocols, and visual workflows to guide researchers in optimizing their cell line engineering and bioprocessing strategies.
Data Presentation: Impact of CST Overexpression on Sialylation
Overexpression of the this compound transporter has been demonstrated as a successful strategy to improve the sialylation of recombinant glycoproteins in various expression systems, most notably in Chinese Hamster Ovary (CHO) cells.[4][5] Below is a summary of quantitative data from studies that have investigated this approach.
| Cell Line | Recombinant Protein | Fold Increase in CST mRNA | Fold Increase in CST Protein | Increase in Site Sialylation | Reference |
| CHO | Interferon-gamma (IFN-γ) | 2-20 | 1.8-2.8 | 4-16% | [4] |
| CHO | Interferon-gamma (IFN-γ) | 2-5 | Not Reported | 9.6-16.3% | [5][6] |
| Insect Cells (SfSWT-6) | Not Specified | Not Reported | Not Reported | Higher cell surface and recombinant glycoprotein (B1211001) sialylation, especially at low N-acetylmannosamine concentrations | [7] |
Signaling Pathway and Experimental Workflow
To achieve optimal sialylation, a multi-step intracellular process is required. The following diagrams illustrate the sialylation pathway and a general workflow for enhancing it through CST engineering.
Caption: The cellular pathway of glycoprotein sialylation.
Caption: A typical experimental workflow for enhancing sialylation.
Experimental Protocols
Protocol 1: Construction of a this compound Transporter Expression Vector
This protocol describes the general steps for creating an expression vector for the overexpression of the this compound transporter.
Materials:
-
Host cell line (e.g., CHO-S)
-
cDNA of the target this compound transporter (e.g., human or hamster)
-
Mammalian expression vector (e.g., pcDNA™3.1)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for plasmid amplification
-
Plasmid purification kit
Method:
-
Primer Design and PCR Amplification: Design primers with appropriate restriction sites to amplify the full-length coding sequence of the this compound transporter cDNA. Perform PCR to amplify the gene.
-
Vector and Insert Digestion: Digest both the mammalian expression vector and the purified PCR product with the selected restriction enzymes.
-
Ligation: Ligate the digested CST insert into the linearized expression vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into competent E. coli.
-
Clone Selection and Plasmid Purification: Select positive colonies by antibiotic resistance and verify the insertion by restriction digestion or sequencing. Purify the plasmid DNA from a large-scale culture of a verified clone.
Protocol 2: Transfection and Selection of Stable Cell Lines
This protocol outlines the generation of stable cell lines overexpressing the this compound transporter.
Materials:
-
Host cell line (e.g., CHO-S)
-
CST expression vector
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Complete growth medium
-
Selective antibiotic (e.g., G418)
-
96-well and 6-well culture plates
Method:
-
Cell Seeding: Seed the host cells in a 6-well plate to reach 70-90% confluency on the day of transfection.
-
Transfection: Transfect the cells with the CST expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Selection: 48 hours post-transfection, begin selection by adding the appropriate concentration of the selective antibiotic to the growth medium.
-
Clonal Isolation: After 2-3 weeks of selection, isolate individual resistant colonies and expand them in separate wells of a 96-well plate.
-
Expansion and Screening: Expand the clones and screen for CST overexpression and enhanced sialylation of a co-expressed recombinant glycoprotein.
Protocol 3: Analysis of Glycoprotein Sialylation
This protocol provides a high-level overview of methods to quantify the sialic acid content of a purified recombinant glycoprotein.
Materials:
-
Purified recombinant glycoprotein
-
Sialic acid release enzyme (e.g., Neuraminidase)
-
Fluorescent labeling reagent (e.g., DMB)
-
HPLC system with a fluorescence detector
Method:
-
Sialic Acid Release: Treat a known amount of the purified glycoprotein with neuraminidase to release terminal sialic acids.
-
Fluorescent Labeling: Derivatize the released sialic acids with a fluorescent label such as 1,2-diamino-4,5-methylenedioxybenzene (DMB).
-
HPLC Analysis: Separate and quantify the fluorescently labeled sialic acids by reverse-phase HPLC with fluorescence detection.
-
Quantification: Determine the amount of sialic acid per mole of glycoprotein by comparing the peak areas to a standard curve of known sialic acid concentrations.
A high-throughput method for quantifying glycoprotein sialylation has also been developed, which involves chemical reduction, enzymatic release of sialic acid, and chemical derivatization, allowing for rapid analysis in 15 minutes.[1]
Logical Relationship of CST Function
The function of the this compound transporter is central to the process of sialylation. The following diagram illustrates the logical dependencies.
Caption: Logical dependencies for efficient glycoprotein sialylation.
By understanding and manipulating the expression and function of the this compound transporter, researchers and drug development professionals can significantly improve the quality and consistency of recombinant glycoprotein therapeutics. The protocols and data presented here serve as a foundational guide for these efforts.
References
- 1. A high-throughput method for quantification of glycoprotein sialylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for the delivery of activated sialic acid into Golgi for sialyation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound transporter is localized in the medial-trans Golgi and possesses two specific endoplasmic reticulum export motifs in its carboxyl-terminal cytoplasmic tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing recombinant glycoprotein sialylation through this compound transporter over expression in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Over Expression of the this compound Transporter in Chinese Hamster Ovary Cells Leads to Increased Sialylation [dspace.mit.edu]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Impact of a human this compound transporter on recombinant glycoprotein sialylation in glycoengineered insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Multi-Enzyme Synthesis of Sialosides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient one-pot multi-enzyme synthesis of sialosides, leveraging the catalytic activity of CMP-sialic acid synthetase in concert with other key enzymes. This chemoenzymatic approach offers significant advantages over traditional chemical synthesis, including high stereo- and regioselectivity, milder reaction conditions, and the avoidance of complex protecting group manipulations. The "one-pot" strategy further streamlines the process by eliminating the need for intermediate purification, thereby reducing product loss and saving considerable time.[1][2][3]
Introduction
Sialosides, terminal carbohydrate structures on glycoproteins and glycolipids, play crucial roles in a myriad of biological processes, including cell-cell recognition, adhesion, and signaling.[1] Their complex structures, however, present significant challenges for chemical synthesis. One-pot multi-enzyme (OPME) systems have emerged as a powerful and efficient alternative for the synthesis of a diverse range of sialosides, including those with natural and non-natural sialic acid variants.[4][5]
This methodology typically employs a cascade of enzymatic reactions. In a three-enzyme system, a sialic acid aldolase (B8822740) first synthesizes sialic acid from a precursor (e.g., N-acetylmannosamine, ManNAc) and pyruvate (B1213749).[1][3] Subsequently, a this compound synthetase (CSS) activates the sialic acid using cytidine (B196190) 5'-triphosphate (CTP) to form this compound. Finally, a sialyltransferase (ST) transfers the activated sialic acid to a suitable acceptor glycan to form the desired α2,3- or α2,6-linked sialoside.[1][3] A two-enzyme system can be employed when sialic acid is used as the starting material, bypassing the initial aldolase step.
Key Advantages of the One-Pot Approach
-
Efficiency: Eliminates the need for purification of intermediates, saving time and reducing product loss.[1][3]
-
High Yields: The described protocols can achieve preparative-scale synthesis of diverse sialosides with yields often ranging from 61% to over 99%.[1]
-
Versatility: The substrate promiscuity of the enzymes allows for the synthesis of sialosides with various modifications on the sialic acid moiety and the aglycone.[1][4]
-
Cost-Effectiveness: Utilizes less expensive starting materials compared to commercially available this compound.[1]
Enzymatic Pathways and Experimental Workflow
The one-pot synthesis of sialosides can be achieved through different enzymatic cascades, primarily a three-enzyme or a two-enzyme system. The choice of system depends on the starting precursor for the sialic acid.
The general experimental workflow for the one-pot synthesis of sialosides is a streamlined process from reaction setup to product purification.
Quantitative Data Summary
The efficiency of the one-pot multi-enzyme synthesis of sialosides is demonstrated by the high yields achieved for a variety of products. The following tables summarize representative quantitative data from published protocols.
Table 1: Three-Enzyme Synthesis of α2,3- and α2,6-Linked Sialosides
| Sialic Acid Precursor | Acceptor | Sialyltransferase | Linkage | Yield (%) | Reference |
| ManNAc | LacβProN₃ | Pasteurella multocida ST1 (PmST1) | α2,3 | 61-99 | [1] |
| ManNAc | LacβProN₃ | Photobacterium damsela α2,6-ST (Pd2,6ST) | α2,6 | 61-99 | [1] |
| ManN₃ | Propargyl β-lactoside | Pasteurella multocida ST1 (PmST1) | α2,3 | >95 | [6] |
| ManN₃ | Propargyl β-lactoside | Photobacterium damsela α2,6-ST (Pd2,6ST) | α2,6 | >95 | [6] |
Table 2: Two-Enzyme Synthesis of 3'-Sialyllactose (3'-SL)
| Sialic Acid (SA) Concentration (mM) | Lactose Concentration (mM) | Conversion Rate (%) | Final 3'-SL Concentration (mM) | Reference |
| 54.2 | Not specified | 97.9 | 53.0 | [7] |
| 53.8 | Not specified | 98.1 | 52.8 | [7] |
Experimental Protocols
Protocol 1: General One-Pot Three-Enzyme Synthesis of α2,3- and α2,6-Linked Sialosides
This protocol is adapted from methodologies described for the synthesis of various sialosides using a three-enzyme system.[1][8]
Materials:
-
N-acetylmannosamine (ManNAc) or other sialic acid precursor
-
Sodium pyruvate
-
Acceptor glycoside (e.g., lactose, LacβProN₃)
-
Cytidine 5'-triphosphate (CTP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer
-
Sialic acid aldolase (e.g., from E. coli K-12)
-
This compound synthetase (e.g., from Neisseria meningitidis, NmCSS)
-
α2,3-Sialyltransferase (e.g., from Pasteurella multocida, PmST1) or α2,6-Sialyltransferase (e.g., from Photobacterium damsela, Pd2,6ST)
-
Thin Layer Chromatography (TLC) plates and developing solvent (e.g., EtOAc:MeOH:H₂O:HOAc = 4:2:1:0.1 by volume)
-
p-Anisaldehyde sugar stain
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, dissolve the sialic acid precursor (e.g., ManNAc, 1.5 equivalents), acceptor glycoside (1.0 equivalent), sodium pyruvate (7.5 equivalents), and CTP (1.5 equivalents) in Tris-HCl buffer (100 mM, pH 8.5) containing MgCl₂ (20 mM).[8]
-
Enzyme Addition: To the reaction mixture, add the sialic acid aldolase, this compound synthetase, and the desired sialyltransferase (α2,3- or α2,6-). The optimal amount of each enzyme should be determined based on its specific activity, with one unit defined as the amount of enzyme required to produce 1.0 µmol of product per minute at 37°C.[1]
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 4-18 hours.[1][3]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. Spot the reaction mixture alongside standards of the starting materials on a TLC plate. Develop the plate using an appropriate solvent system and visualize the spots using a p-anisaldehyde sugar stain. The formation of a new, slower-moving spot indicates the synthesis of the sialoside product.[1][3]
-
Reaction Quenching and Purification: Once the reaction is complete (as determined by TLC), quench the reaction by adding an equal volume of cold ethanol (B145695) and incubate at 4°C to precipitate the enzymes. Centrifuge the mixture to pellet the precipitate. The supernatant containing the sialoside product can then be purified using methods such as a C18 cartridge or size-exclusion chromatography.
-
Product Characterization: Confirm the identity and purity of the synthesized sialoside using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: One-Pot Two-Enzyme Synthesis of Sialosides Using Sialic Acid
This protocol is suitable when sialic acid is used as the starting substrate.
Materials:
-
Sialic acid
-
Acceptor glycoside
-
Cytidine 5'-triphosphate (CTP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer
-
This compound synthetase (e.g., from Neisseria meningitidis, NmCSS)
-
Sialyltransferase (α2,3- or α2,6-)
Procedure:
-
Reaction Setup: In a reaction vessel, combine sialic acid, the acceptor glycoside, CTP, and MgCl₂ in Tris-HCl buffer.
-
Enzyme Addition: Add the this compound synthetase and the appropriate sialyltransferase to the reaction mixture.
-
Incubation and Monitoring: Incubate the reaction at 37°C and monitor its progress as described in Protocol 1.
-
Purification and Characterization: Once the reaction is complete, purify and characterize the sialoside product as outlined in Protocol 1.
Troubleshooting and Critical Considerations
-
Enzyme Activity: The specific activity of each enzyme is critical for the success of the one-pot synthesis. Ensure that all enzymes are active and used in appropriate amounts.[1]
-
pH Optimum: The optimal pH for the one-pot reaction may be a compromise between the pH optima of the individual enzymes. For many common enzyme combinations, a pH of around 8.5 is effective.[6]
-
Substrate Specificity: While many of the commonly used enzymes exhibit broad substrate specificity, it is important to verify that the chosen enzymes are compatible with any modifications on the sialic acid precursor or the acceptor glycan.[1][9]
-
Reaction Time: The optimal reaction time can vary depending on the specific substrates and enzyme concentrations, typically ranging from 4 to 18 hours.[1][3]
-
Purification: The choice of purification method will depend on the properties of the synthesized sialoside and any remaining starting materials.
Conclusion
The one-pot multi-enzyme synthesis of sialosides offers a highly efficient, versatile, and scalable method for producing a wide array of these important glycoconjugates. The detailed protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to implement this powerful technology in their own laboratories for applications ranging from basic research to the development of novel therapeutics.
References
- 1. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. escholarship.org [escholarship.org]
- 6. Parallel Chemoenzymatic Synthesis of Sialosides Containing a C5-Diversified Sialic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Production of 3′-Sialyllactose by Single Whole-Cell in One-Pot Biosynthesis [mdpi.com]
- 8. Combinatorial Chemoenzymatic Synthesis and High-throughput Screening of Sialosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thescipub.com [thescipub.com]
Application Notes and Protocols for CMP-Sialic Acid Sodium Salt as a Sialyltransferase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialic acids are a family of nine-carbon carboxylated monosaccharides that play a crucial role in a variety of biological processes, including cell-cell recognition, cell adhesion, and immune responses.[1][2][3] They are typically found at the terminal positions of glycan chains on glycoproteins and glycolipids.[2][4] The enzymatic transfer of sialic acid from an activated sugar donor to an acceptor molecule is catalyzed by a family of enzymes known as sialyltransferases.[1][2][5] The universal donor substrate for these enzymes is cytidine (B196190) 5'-monophosphate-N-acetylneuraminic acid (CMP-sialic acid).[1][6][7]
This compound sodium salt is a stable and reliable source of the activated sialic acid donor, making it an indispensable tool for in vitro studies of sialyltransferase activity, the production of sialylated biologics, and the development of novel therapeutics.[8][9] This document provides detailed application notes and protocols for the effective use of this compound sodium salt in sialyltransferase-mediated reactions.
Product Information
-
Product Name: Cytidine-5'-monophosphate-N-acetylneuraminic acid, sodium salt
-
Synonyms: CMP-Neu5Ac sodium salt, this compound sodium salt[8][10][11]
-
Molecular Formula: C₂₀H₃₀N₄NaO₁₆P[10]
-
Molecular Weight: 636.43 g/mol [10]
-
CAS Number: 1007117-62-5[10]
-
Storage and Stability: Store as a crystalline solid at -20°C for up to 4 years.[4][8][11] Aqueous solutions are less stable and it is recommended not to store them for more than one day.[11]
-
Solubility: Soluble in aqueous buffers such as PBS (pH 7.2) at approximately 10 mg/mL.[4][11] Sonication may be required for complete dissolution.[8]
Sialylation Pathway in Eukaryotic Cells
Sialylation is a critical post-translational modification that occurs in the Golgi apparatus.[1][12] The process begins with the synthesis of sialic acid in the cytoplasm, followed by its activation to this compound in the nucleus.[1][4][6][13] this compound is then transported into the Golgi lumen by the this compound transporter (CST).[14][15] Within the Golgi, sialyltransferases catalyze the transfer of sialic acid from this compound to the terminal positions of glycan chains on glycoproteins and glycolipids.[1][4][5]
Quantitative Data for Sialyltransferase Reactions
The efficiency of sialyltransferase-catalyzed reactions is dependent on several factors, including the specific enzyme, the acceptor substrate, and reaction conditions. The following table summarizes key quantitative data for sialyltransferase reactions using this compound as the donor substrate.
| Enzyme | Acceptor Substrate | Apparent Km for this compound (mM) | Optimal pH | Divalent Cation Requirement | Specific Activity |
| This compound:lactosylceramide sialyltransferase | Lactosylceramide | 0.16 | 6.5 | Mn²⁺ (15 mM) | Not specified |
| Recombinant Mouse ST6GALNAC2 | Asialofetuin | Not specified | Not specified | Not specified | 774 pmol/min/µg |
Note: This table is a compilation of data from the cited literature and should be used as a guideline. Optimal conditions may vary depending on the specific experimental setup.
Experimental Protocols
Protocol 1: In Vitro Sialyltransferase Activity Assay
This protocol provides a method to determine the activity of a sialyltransferase using this compound and a suitable acceptor substrate. A common method involves detecting the released CMP, often using a coupled enzyme assay.[16]
Workflow for Sialyltransferase Activity Assay
Materials:
-
This compound sodium salt
-
Sialyltransferase of interest
-
Acceptor substrate (e.g., asialofetuin, lactose, or a specific oligosaccharide)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Divalent cations (if required by the enzyme, e.g., MnCl₂)
-
Coupling enzyme for detection (e.g., 5'-nucleotidase CD73)[16]
-
Phosphate (B84403) detection reagent (e.g., Malachite Green)[16]
-
Microplate reader
-
Nuclease-free water
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound sodium salt in nuclease-free water to a final concentration of 10 mM. Store on ice.
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, acceptor substrate, and any required cofactors (e.g., divalent cations). The final concentrations should be optimized for the specific sialyltransferase being used.
-
Initiate the reaction: Add the sialyltransferase enzyme to the reaction mixture to a final concentration appropriate for the assay.
-
Incubate: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a set period (e.g., 30-60 minutes).
-
Stop the reaction: Terminate the reaction by adding a stop solution (e.g., EDTA for metal-dependent enzymes) or by heat inactivation.
-
Detect product formation:
-
Measure absorbance: Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Calculate activity: Determine the amount of product formed by comparing the absorbance to a standard curve of known phosphate concentrations. The specific activity can then be calculated as the amount of product formed per unit time per amount of enzyme.
Protocol 2: In Vitro Sialylation of a Glycoprotein (B1211001)
This protocol describes the general steps for the enzymatic sialylation of a glycoprotein using this compound and a specific sialyltransferase. This is a common procedure in biopharmaceutical development to enhance the therapeutic properties of recombinant proteins.
Materials:
-
This compound sodium salt
-
Recombinant sialyltransferase (e.g., ST6GAL1 for α2,6-sialylation or ST3GAL4 for α2,3-sialylation)
-
Acceptor glycoprotein (e.g., a desialylated antibody or erythropoietin)
-
Reaction buffer (e.g., 50 mM MES, pH 6.5)
-
Divalent cations (if required)
-
Nuclease-free water
-
Purification system for the sialylated glycoprotein (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Prepare the reaction mixture: In a suitable reaction vessel, combine the acceptor glycoprotein, reaction buffer, and any necessary cofactors.
-
Add this compound: Add the this compound stock solution to the reaction mixture to a final concentration typically in the range of 1-5 mM.
-
Initiate the reaction: Add the sialyltransferase to the reaction mixture. The amount of enzyme will depend on the desired reaction time and the specific activity of the enzyme.
-
Incubate: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation for several hours to overnight.
-
Monitor the reaction: The progress of the sialylation can be monitored by taking small aliquots at different time points and analyzing them by methods such as SDS-PAGE (which may show a shift in molecular weight) or HPLC.
-
Purify the sialylated glycoprotein: Once the desired level of sialylation is achieved, purify the sialylated glycoprotein from the reaction mixture to remove the enzyme, unreacted substrates, and byproducts.
Protocol 3: Analysis of Sialylated Products by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of sialylated glycans.[17][18][19][20][21] This protocol outlines a general approach for the analysis of N-linked glycans released from a glycoprotein.
Materials:
-
Sialylated glycoprotein sample
-
PNGase F (for releasing N-linked glycans)
-
Fluorescent labeling reagent (e.g., 2-aminobenzamide, 2-AB)
-
HPLC system with a fluorescence detector
-
Glycan analysis column (e.g., HILIC or anion-exchange)[19]
-
Appropriate mobile phases (e.g., acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer)[17]
Procedure:
-
Release of N-glycans: Treat the purified sialylated glycoprotein with PNGase F to release the N-linked glycans.
-
Fluorescent labeling: Label the released glycans with a fluorescent tag such as 2-AB.
-
HPLC analysis:
-
Data analysis: Analyze the resulting chromatogram to determine the relative abundance of the different sialylated glycan species. The peaks can be identified by comparing their retention times to those of known standards.[19]
Sialyltransferase Enzymatic Reaction
Sialyltransferases catalyze the transfer of a sialic acid residue from the donor substrate, this compound, to an acceptor molecule, which is typically a galactose, N-acetylgalactosamine, or another sialic acid residue at the terminus of a glycan chain.[1][5] This reaction proceeds via an inverting mechanism, resulting in the formation of an α-sialyl linkage from the β-linked sialic acid in this compound.[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no enzyme activity | Inactive enzyme | Use a fresh batch of enzyme or test enzyme activity with a positive control. |
| Suboptimal reaction conditions | Optimize pH, temperature, and cofactor concentrations. | |
| Degraded this compound | Use a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles. | |
| Incomplete sialylation | Insufficient this compound | Increase the concentration of this compound in the reaction mixture. |
| Insufficient enzyme | Increase the amount of sialyltransferase or prolong the incubation time. | |
| Product inhibition | Consider removing the released CMP, for example, by including a phosphatase in the reaction mixture. | |
| Variability in results | Inconsistent pipetting | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
| Differences in reagent batches | Qualify new batches of critical reagents, such as this compound and the enzyme, before use in critical experiments. |
Conclusion
This compound sodium salt is a fundamental reagent for research and development in glycobiology and biopharmaceuticals. The protocols and data presented in these application notes provide a comprehensive guide for its use as a substrate for sialyltransferases. By understanding the principles of sialylation and following these detailed methodologies, researchers can effectively study sialyltransferase kinetics, produce consistently sialylated glycoproteins, and advance the development of novel therapeutics.
References
- 1. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discoveries of the structures of sialic acid and this compound (1957-1960): a letter from Saul Roseman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Structural and Kinetic Analysis of Substrate Binding to the Sialyltransferase Cst-II from Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11] Facts About: this compound in Nature | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 7. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound sodium salt | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enhancing recombinant glycoprotein sialylation through this compound transporter over expression in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rndsystems.com [rndsystems.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 21. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Biotechnological Applications of Bacterial CMP-Sialic Acid Synthetases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytidine 5'-monophosphate (CMP)-sialic acid synthetases (CSS), also known as N-acylneuraminate cytidylyltransferases (EC 2.7.7.43), are pivotal enzymes in the biosynthesis of sialoglycoconjugates.[1][2] They catalyze the activation of sialic acid by coupling it with cytidine-5'-triphosphate (B129977) (CTP) to form CMP-sialic acid, the high-energy donor substrate for sialyltransferases.[3][4] In bacteria, these enzymes are crucial for the synthesis of capsular polysaccharides and other cell-surface glycans that play significant roles in host-pathogen interactions, often mimicking host structures to evade the immune system.[3][5]
The robust nature, high expression levels, and broad substrate specificity of bacterial CSS enzymes have made them invaluable tools in glycobiology and biotechnology.[6][7] They are central to the chemoenzymatic synthesis of a wide array of sialylated oligosaccharides, glycolipids, and glycoproteins. These complex molecules are essential for studying cell-cell recognition, signaling, and for the development of novel therapeutics and diagnostics.[1][2]
These application notes provide an overview of the key applications of bacterial this compound synthetases, detailed protocols for their use, and a summary of their kinetic properties.
Key Applications
-
Chemoenzymatic Synthesis of Sialosides: Bacterial CSSs are a cornerstone of "one-pot" multi-enzyme systems for the synthesis of complex sialylated glycans.[1][8][9] These systems typically combine a sialic acid aldolase (B8822740), a this compound synthetase, and a sialyltransferase to build sialosides from simple precursors in a single reaction vessel. This approach allows for the efficient production of structurally defined sialosides with various sialic acid forms and linkage types (α2,3-, α2,6-, and α2,8-).[8]
-
Metabolic Glycoengineering: By using bacterial CSSs with broad substrate specificity, researchers can synthesize modified this compound analogs. These can be introduced into cells to be incorporated into their surface glycans, a process known as metabolic glycoengineering. This technique is used to probe glycan functions, identify glycan-binding proteins, and modulate cellular adhesion and signaling.
-
Drug Discovery and Development: Sialic acid-containing structures are often involved in pathological processes, including cancer metastasis and microbial infections. Bacterial CSSs are used to synthesize sialylated molecules that can act as inhibitors of enzymes like sialidases or as decoys to block pathogen binding.[8] Furthermore, as CSS is essential for the virulence of some pathogenic bacteria, it represents a potential target for the development of novel antibacterial agents.[10]
Quantitative Data
The kinetic parameters of this compound synthetases vary between different bacterial species. The enzyme from Neisseria meningitidis is particularly noted for its high catalytic efficiency and broad substrate tolerance, making it a popular choice for biotechnological applications.[4][6]
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| Neisseria meningitidis | Neu5Ac | - | - | 86[4] |
| Neisseria meningitidis | CTP | - | - | - |
| Escherichia coli K1 | Neu5Ac | - | - | - |
| Escherichia coli K1 | CTP | - | - | - |
| Pasteurella multocida | Neu5Ac | - | - | - |
| Pasteurella multocida | CTP | - | - | - |
| Streptococcus agalactiae | Neu5Ac | - | - | - |
| Streptococcus agalactiae | CTP | - | - | - |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant His-tagged Neisseria meningitidis this compound Synthetase (NmCSS) in E. coli
This protocol is adapted from methodologies described for the high-level expression and purification of NmCSS.[4][7]
1. Transformation and Expression: a. Transform E. coli BL21(DE3) cells with a suitable expression vector containing the His-tagged NmCSS gene (e.g., pET vector). b. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C. c. Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking. d. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. e. Induce protein expression by adding IPTG to a final concentration of 0.4 mM and continue to incubate at 15°C for 16-20 hours with shaking.
2. Cell Lysis: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole). c. Lyse the cells by sonication on ice or by using a microfluidizer.[4] d. Clarify the lysate by centrifugation at 14,000 rpm for 40 minutes at 4°C to pellet cell debris.[4]
3. Affinity Chromatography: a. Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. b. Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole). c. Elute the His-tagged NmCSS with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole). d. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
4. Dialysis and Storage: a. Pool the fractions containing pure NmCSS and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5). b. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. c. Aliquot the purified enzyme and store at -80°C.
Protocol 2: In Vitro Synthesis of CMP-N-Acetylneuraminic Acid (CMP-Neu5Ac)
This protocol outlines a bienzymatic approach for the synthesis of CMP-Neu5Ac.[11]
1. Reaction Setup: a. In a microcentrifuge tube, prepare the following reaction mixture:
- N-acetylneuraminic acid (Neu5Ac): 10 mM
- Cytidine-5'-triphosphate (CTP): 10 mM
- Tris-HCl buffer (100 mM, pH 8.8)
- MgCl2: 20 mM
- Purified NmCSS: 1 U
- Inorganic pyrophosphatase: 1 U b. Adjust the final volume to 1 mL with Tris-HCl buffer.
2. Incubation: a. Incubate the reaction mixture at 37°C for 1-2 hours.[11] The reaction can be monitored for completion.
3. Reaction Monitoring (Optional): a. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or 31P NMR.[11]
4. Product Usage: a. The resulting CMP-Neu5Ac solution can often be used directly in subsequent sialylation reactions without further purification.[11]
Protocol 3: One-Pot, Three-Enzyme Synthesis of an α2,3-Sialylated Glycan
This protocol describes a one-pot system for the synthesis of a sialoside, adapted from established chemoenzymatic methods.[1][9][12]
1. Reaction Components:
- N-acetylmannosamine (ManNAc): 20 mM
- Pyruvic acid: 50 mM
- Acceptor glycan (e.g., Lactose): 15 mM
- CTP: 25 mM
- Tris-HCl buffer (100 mM, pH 8.5)
- MgCl2: 20 mM
- Sialic acid aldolase (e.g., from E. coli): 5 U
- This compound synthetase (e.g., NmCSS): 5 U
- α2,3-Sialyltransferase (e.g., from Pasteurella multocida): 2 U
2. Reaction Procedure: a. Combine all components in a single reaction vessel. b. Incubate the mixture at 37°C for 4-18 hours with gentle agitation.[1][12]
3. Monitoring and Purification: a. Monitor the reaction progress by TLC, staining with p-anisaldehyde sugar stain.[1] The sialoside product will appear as a new spot. b. Purify the final sialoside product using size-exclusion chromatography or reverse-phase chromatography.
Visualizations
References
- 1. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial this compound synthetases: production, properties, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Cycle of Neisseria meningitidis this compound Synthetase Illustrated by High-Resolution Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of important residues in the catalytic mechanism of CMP-Neu5Ac synthetase from Neisseria meningitidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic synthesis of this compound derivatives by a one-pot two-enzyme system: comparison of substrate flexibility of three microbial this compound synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-level expression of recombinant Neisseria this compound synthetase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis this compound Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Stability and storage conditions for CMP-sialic acid sodium salt
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of CMP-sialic acid sodium salt, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound sodium salt powder?
For long-term storage, the lyophilized powder should be stored at -20°C.[1][2] Some suppliers recommend storage at -80°C.[3] Under these conditions, the product is stable for at least three to four years.[1][2] It is also crucial to protect the powder from moisture and direct sunlight by storing it in a dark, dry place, preferably under an inert atmosphere.[1][4]
Q2: What is the best way to prepare and store stock solutions of this compound sodium salt?
It is recommended to reconstitute this compound sodium salt in high-purity water or a buffer such as PBS (pH 7.2).[2][5] To prepare a stock solution, you can dissolve the solid in water; sonication may be necessary to achieve full dissolution.[1][6]
Once reconstituted, it is critical to aliquot the solution into single-use volumes and freeze them to prevent degradation from repeated freeze-thaw cycles.[7][8] For optimal stability, stock solutions should be stored at -80°C.[1][7]
Q3: How long are stock solutions of this compound sodium salt stable?
The stability of stock solutions is dependent on the storage temperature. At -80°C, solutions are stable for up to six months to a year.[1][7] If stored at -20°C, the stability is reduced to approximately one to three months.[5][7][8] Some sources even advise against storing aqueous solutions for more than a single day, highlighting the compound's sensitivity in solution.[9]
Q4: Is this compound sodium salt sensitive to pH?
Yes, this compound sodium salt is unstable under acidic conditions.[5][8] It is important to maintain a neutral or slightly basic pH during experimental procedures to prevent hydrolytic decomposition.
Stability and Storage Conditions Summary
The following tables summarize the recommended storage conditions and stability data for this compound sodium salt in both solid and solution forms.
Table 1: Storage and Stability of Solid this compound Sodium Salt
| Parameter | Recommendation | Stability Period | Citations |
| Storage Temperature | -20°C or -80°C | ≥ 3-4 years | [1][2][3] |
| Shipping Conditions | Ambient temperature, blue ice, or wet ice | Short-term | [1][2][5] |
| Storage Environment | Keep in a dark place, away from moisture and direct sunlight | Long-term | [1][4] |
Table 2: Storage and Stability of this compound Sodium Salt Solutions
| Parameter | Recommendation | Stability Period | Citations |
| Storage Temperature | -80°C | 6 months - 1 year | [1][7] |
| -20°C | 1 - 3 months | [5][7][8] | |
| Reconstitution Solvent | Water, PBS (pH 7.2) | N/A | [2][5] |
| Handling | Aliquot to avoid freeze-thaw cycles | N/A | [7][8] |
| pH Sensitivity | Unstable in acidic conditions | N/A | [5][8] |
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in enzymatic assays.
This is often due to the degradation of this compound. The compound is known to be hydrolytically unstable, and one of its degradation products, CMP, can act as an inhibitor for sialyltransferases.[10]
-
Root Cause Analysis and Solution Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Difficulty dissolving the lyophilized powder.
Some batches of this compound sodium salt may require more than simple vortexing to dissolve completely.
-
Solution:
-
Add the desired volume of solvent (e.g., high-purity water) to the vial.
-
Gently vortex the solution.
-
If the solid is not fully dissolved, sonicate the solution for a short period.[1] Be careful not to overheat the sample.
-
Visually inspect the solution to ensure there are no remaining particulates before use.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Calculate the required mass: The molecular weight of this compound sodium salt is approximately 636.43 g/mol .[1] To prepare a 10 mM solution, you would dissolve 6.36 mg in 1 mL of solvent.
-
Reconstitution: Aseptically add the appropriate volume of sterile, high-purity water or PBS (pH 7.2) to the vial containing the pre-weighed this compound sodium salt.
-
Dissolution: Vortex the vial until the powder is dissolved. If necessary, sonicate the solution briefly.
-
Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes.
-
Storage: Immediately store the aliquots at -80°C.
-
Logical Flow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution of this compound.
References
- 1. This compound sodium salt | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. China this compound Sodium Salt Factory - this compound Sodium Salt in Stock - SHARING [sharingtechcn.com]
- 4. CAS No. 1007117-62-5 Specifications | Ambeed [ambeed.com]
- 5. This compound, Disodium Salt this compound is the activated form of sialic acid that is required for the biosynthesis of sialic acid-containing complex carbohydrates. | 149007-28-3 [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CMP-唾液酸,二钠盐 this compound is the activated form of sialic acid that is required for the biosynthesis of sialic acid-containing complex carbohydrates. | Sigma-Aldrich [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. academic.oup.com [academic.oup.com]
Optimizing sialyltransferase reaction conditions with CMP-sialic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize sialyltransferase reactions using CMP-sialic acid as the donor substrate.
Frequently Asked Questions (FAQs)
Q1: Why is my sialyltransferase reaction showing low or no activity?
A1: Low or no enzyme activity can stem from several factors:
-
Inactive Enzyme: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to loss of activity.[1] It's advisable to use a fresh aliquot of the enzyme.
-
Suboptimal Reaction Conditions: The pH, temperature, and incubation time are critical for optimal enzyme function. Verify that these parameters are aligned with the specific requirements of your sialyltransferase.[1]
-
Substrate Issues: The purity and concentration of both the this compound donor and the acceptor substrate are crucial.[2] Low-quality or degraded reagents will significantly impede the reaction. This compound is known to be unstable and can decompose, especially under acidic conditions.[3][4][5]
-
Presence of Inhibitors: Contaminants in your enzyme preparation or reagents can inhibit the reaction. Additionally, the reaction product, CMP, is a known inhibitor of sialyltransferases.[4]
Q2: What are the optimal reaction conditions for an in vitro sialyltransferase reaction?
A2: Optimal conditions are highly dependent on the specific sialyltransferase being used. However, the following table provides a general starting point for optimization.
Table 1: General Starting Conditions for in vitro Sialyltransferase Reactions
| Parameter | Recommended Starting Range | Notes |
| pH | 6.0 - 8.5 | Highly enzyme-dependent. Mammalian sialyltransferases often prefer a slightly acidic pH (e.g., 6.5), while some bacterial enzymes favor neutral to alkaline conditions (e.g., 7.0-8.5).[2] |
| Temperature | 37°C | This is a common incubation temperature for most mammalian and many bacterial sialyltransferases.[2] However, the optimal temperature can vary; for instance, one bacterial sialyltransferase was found to have an optimal temperature of 30°C.[3] |
| This compound (Donor) | 0.5 - 5 mM | Use high-purity this compound.[2][6] Higher concentrations may be necessary, but be mindful of potential substrate inhibition. |
| Acceptor Substrate | Varies by application | The concentration depends on the specific acceptor and its Kₘ value. |
| Divalent Cations | 1 mM MgCl₂ (optional) | While some glycosyltransferases require divalent cations, many sialyltransferases do not have a strict requirement for metal ions for catalysis.[7][8][9][10] |
| Detergent | 0.5% Triton CF-54 (optional) | Detergents are generally not required for the enzymatic activity of sialyltransferases themselves but may be included in assay buffers.[7][8] |
Q3: My reaction starts well, but the product yield plateaus quickly or even decreases over time. What is happening?
A3: This is a common observation and can be attributed to a few factors:
-
Product Inhibition: Sialyltransferase reactions produce Cytidine Monophosphate (CMP) as a byproduct, which is a potent competitive inhibitor of the enzyme.[4][11] As CMP accumulates, the reaction rate will decrease.
-
Substrate Depletion: The concentration of the donor (this compound) or the acceptor substrate may become limiting over time.
-
Enzyme Instability: The sialyltransferase may lose activity over extended incubation periods at its optimal temperature.
-
Sialidase Activity: Some sialyltransferases, particularly certain bacterial enzymes, possess reverse sialidase or trans-sialidase activity, which can lead to the removal of sialic acid from the product.[12][13]
Q4: How can I overcome product inhibition by CMP?
A4: To mitigate the inhibitory effect of CMP, you can incorporate a CMP-regeneration system into your reaction. A common approach involves using a nucleoside monophosphate kinase to convert CMP to CDP, which is then converted back to CTP. This strategy not only removes the inhibitor but also regenerates the precursor for this compound synthesis if a this compound synthetase is also included.[14]
Q5: How should I properly handle and store this compound?
A5: this compound is notoriously unstable and susceptible to hydrolysis.[4][5] For long-term storage, it should be kept at -20°C or below.[15] When in use, prepare fresh solutions and keep them on ice. Avoid acidic conditions, as they accelerate the decomposition to CMP and sialic acid.[3]
Troubleshooting Guide
Problem 1: High Background Signal in Assay
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Prepare fresh buffers and filter-sterilize them before use.[1] |
| Nonspecific Binding (in plate-based assays) | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) and ensure washing steps are thorough.[1] |
| High Enzyme Concentration | Titrate the sialyltransferase concentration to find the optimal amount that provides a good signal-to-noise ratio.[1] |
| Autofluorescence (in fluorescence-based assays) | Include a "sample only" control to measure and subtract baseline autofluorescence.[1] |
Problem 2: Poor Reproducibility Between Replicates
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracies | Calibrate your pipettes regularly. When preparing reaction mixes, create a master mix to ensure consistency across all replicates. |
| Temperature Gradients | Ensure uniform temperature across your reaction plate or tubes during incubation. |
| Reagent Degradation | Prepare fresh reagents for each experiment, especially the unstable this compound. |
| Inconsistent Incubation Times | Use a multi-channel pipette or a repeating pipette to start and stop reactions at precise and consistent intervals. |
Experimental Protocols
Protocol 1: General Sialyltransferase Activity Assay (Malachite Green-Based)
This protocol is based on the principle of detecting the release of CMP, which is then converted to inorganic phosphate (B84403) (Pi) and detected colorimetrically.[2][6]
Materials:
-
Sialyltransferase
-
This compound (Donor Substrate)
-
Acceptor Substrate
-
Coupling Phosphatase (e.g., CD73)
-
Assay Buffer (e.g., 50 mM MES, pH 6.5)
-
Malachite Green Reagents A and B
-
Phosphate Standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Phosphate Standards: Create a serial dilution of the Phosphate Standard in 1X Assay Buffer.
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the working solutions of this compound, the acceptor substrate, and the Coupling Phosphatase in the desired final concentrations.
-
Initiate Reaction: In a 96-well plate, add the reaction mixture to each well. Initiate the reaction by adding the sialyltransferase solution. For a negative control, add assay buffer instead of the enzyme.
-
Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 15 minutes to 20 hours).[6]
-
Stop Reaction and Develop Color:
-
Incubate for Color Stabilization: Allow the plate to sit at room temperature for approximately 20 minutes.[6]
-
Measure Absorbance: Read the absorbance of the plate at 620 nm using a microplate reader.
-
Calculate Activity: Subtract the absorbance of the negative control from the sample wells. Use the phosphate standard curve to determine the amount of inorganic phosphate released, which is stoichiometric to the amount of CMP produced. Calculate the enzyme activity (e.g., in nmol/min/mg).[2]
Protocol 2: Radiolabeled Sialyltransferase Assay
This protocol uses radiolabeled CMP-[¹⁴C]NeuAc to quantify the incorporation of sialic acid into the acceptor substrate.[7][8]
Materials:
-
Sialyltransferase
-
CMP-[¹⁴C]NeuAc (Radiolabeled Donor Substrate)
-
Acceptor Substrate (e.g., glycoprotein (B1211001) or oligosaccharide)
-
Reaction Buffer (e.g., 50 mM MES, pH 6.0, 1 mM MgCl₂, 0.5% Triton CF-54)
-
SDS-PAGE loading buffer
-
SDS-PAGE equipment
-
Phosphorimager or similar detection system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, acceptor substrate, CMP-[¹⁴C]NeuAc, and the sialyltransferase enzyme preparation.
-
Incubation: Incubate the reaction at 37°C for a suitable duration (e.g., 3-20 hours).[7][8]
-
Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Separation: Separate the reaction products by SDS-PAGE (for glycoprotein acceptors) or by high-performance thin-layer chromatography (HPTLC) for oligosaccharide acceptors.
-
Detection and Quantification: Dry the gel or HPTLC plate and visualize the radioactive products using a phosphorimager. Quantify the incorporated radioactivity to determine enzyme activity.
Visualizations
Caption: Troubleshooting workflow for low recombinant sialyltransferase activity.
Caption: General experimental workflow for measuring sialyltransferase activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Enzyme assay of sialyltransferases for oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Sialyltransferase Mutant with Decreased Donor Hydrolysis and Reduced Sialidase Activities for Directly Sialylating Lewisx - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. General Consideration on Sialic Acid Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
Technical Support Center: Overcoming CMP-Sialic Acid Degradation in Enzymatic Assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of CMP-sialic acid in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern in enzymatic assays?
A1: Cytidine 5'-monophosphate (CMP)-sialic acid is a high-energy nucleotide sugar that serves as the donor substrate for sialyltransferases, a class of enzymes that catalyze the transfer of sialic acid to glycoproteins and glycolipids. Its stability is a significant concern because it is notoriously prone to hydrolytic decomposition into CMP and sialic acid.[1] This degradation not only reduces the effective concentration of the essential substrate but the resulting CMP can also act as a potent inhibitor of the sialyltransferase reaction, leading to inaccurate kinetic data and reduced product yield.[2]
Q2: What are the primary factors that contribute to the degradation of this compound?
A2: The primary factors contributing to this compound degradation are non-enzymatic. They include:
-
pH: this compound is most stable in a neutral to slightly alkaline pH range (pH 7.0-9.0). Acidic conditions significantly accelerate its hydrolysis.
-
Temperature: Elevated temperatures increase the rate of hydrolytic degradation. Assays performed at 37°C will experience a higher rate of degradation compared to those at lower temperatures. Over 50% of sialic acids can be lost during a 4-hour incubation at 65°C in acidic conditions.[3]
-
Aqueous Solutions: this compound is inherently unstable in aqueous solutions and will degrade over time, even when stored frozen, although at a much slower rate.[2]
Q3: Can enzymes in my sample preparation contribute to this compound degradation?
A3: While the primary cause of degradation is chemical hydrolysis, contaminating enzymes in crude or partially purified enzyme preparations could potentially contribute to the breakdown of this compound. These could include:
-
Phosphatases: Non-specific phosphatases could cleave the phosphate (B84403) group, although this is less commonly cited as the primary issue compared to hydrolysis of the sialic acid linkage.
-
Sialidases (Neuraminidases): These enzymes typically cleave sialic acid from glycoconjugates. While their activity on this compound itself is not a primary concern, their presence in a sample could interfere with the overall analysis of sialylation.
Q4: How can I assess the purity and integrity of my this compound stock?
A4: It is crucial to be aware that commercial preparations of this compound can contain a significant percentage of CMP as a contaminant from the outset (as high as 10%).[4] You can assess the integrity of your stock solution using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a reliable method to separate and quantify this compound and its degradation product, CMP.
-
31P Nuclear Magnetic Resonance (31P NMR): This technique can be used to monitor the formation and degradation of phosphorus-containing species like this compound and CMP in real-time.[1][3]
Troubleshooting Guide
Problem: Low or inconsistent sialyltransferase activity in my assay.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Degradation of this compound stock | 1. Use Freshly Prepared or High-Quality Substrate: Whenever possible, use a fresh batch of this compound. If using a stored solution, be aware of its potential for degradation. Consider preparing it fresh for critical experiments.[2] 2. Aliquot and Store Properly: Aliquot your this compound stock upon receipt and store it at -80°C to minimize freeze-thaw cycles. 3. Verify Purity: If you suspect degradation, analyze an aliquot of your stock solution by HPLC to determine the ratio of this compound to CMP. |
| Inappropriate Assay Buffer pH | 1. Optimize pH: Ensure your assay buffer is within the optimal pH range for this compound stability (pH 7.0-9.0). While your enzyme may have a different pH optimum, a compromise may be necessary. The optimal activity for Neisseria meningitidis this compound synthase is between pH 6.5 and 9.[2] 2. Buffer Choice: Use a stable buffer system that holds its pH well at the assay temperature. Tris-HCl is a commonly used buffer. |
| High Assay Temperature | 1. Lower Incubation Temperature: If your enzyme is sufficiently active at a lower temperature, consider running the assay at room temperature (around 23°C) or 30°C instead of 37°C to reduce the rate of hydrolysis. 2. Minimize Incubation Time: Perform time-course experiments to determine the shortest incubation time that yields a reliable signal. |
| Inhibition by CMP | 1. Remove Contaminating CMP: For highly sensitive assays, consider treating your this compound stock with a non-selective phosphatase, such as Antarctic Phosphatase, to convert contaminating CMP to cytidine, which does not inhibit sialyltransferases. The phosphatase can then be removed by ultrafiltration.[4] 2. Use a Higher Substrate Concentration: Increasing the initial concentration of this compound can help to overcome competitive inhibition by CMP, but be mindful of potential substrate inhibition by this compound itself at very high concentrations. |
| Contaminating Enzyme Activity | 1. Use Purified Enzymes: If using cell lysates or partially purified enzyme preparations, consider further purification steps to remove contaminating phosphatases. 2. Add Inhibitors (with caution): While not a standard practice for this specific issue, you could empirically test the addition of a broad-spectrum phosphatase inhibitor cocktail. However, you must first validate that the inhibitors do not affect your sialyltransferase of interest. |
Data Presentation
Table 1: Effect of pH on CMP-Neu5Ac Stability at 37°C
This table summarizes the time it takes to reach maximal conversion of CTP to CMP-Neu5Ac (TC) and the time at which hydrolytic decomposition of CMP-Neu5Ac reaches 50% (TH) at various pH levels. A shorter TH indicates lower stability.
| pH | TC (Time to Max. Conversion) (min) | TH (Time to 50% Hydrolysis) (hours) |
| 5.0 | ~120 | ~5 |
| 6.0 | ~60 | ~15 |
| 7.0 | ~40 | ~30 |
| 8.0 | ~40 | ~48 |
| 9.0 | ~40 | ~40 |
| 10.0 | ~90 | ~15 |
| 10.5 | >180 | ~8 |
Data adapted from Priem et al., Glycobiology, 2016.[2]
Table 2: Effect of Temperature on Sialic Acid Hydrolysis in Acidic Conditions (0.1% TFA, pH ~2.1)
This table illustrates the significant impact of temperature on the stability of sialic acids in an acidic environment over a 4-hour incubation period. Note that this compound is even more susceptible to hydrolysis than sialic acid alone.
| Temperature | Relative Abundance of Intact Sialylated Glycan (N2H2S2) | Relative Abundance of Asialo-glycan (N2H2) |
| 4°C | High | Very Low |
| 23°C | Moderate | Low |
| 37°C | Low | Moderate |
| 65°C | Very Low | High (>50% loss of sialic acid) |
Data derived from figures in An et al., J Am Soc Mass Spectrom, 2014.[3]
Experimental Protocols
1. Protocol: Sialyltransferase Activity Assay using a Coupled-Enzyme System
This non-radioactive assay measures the amount of CMP produced, which is stoichiometric to the amount of sialic acid transferred.
Materials:
-
Sialyltransferase enzyme
-
Acceptor substrate (e.g., asialofetuin)
-
This compound (donor substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MnCl2)
-
Coupling Phosphatase (e.g., from R&D Systems Sialyltransferase Activity Kit)
-
Malachite Green Reagent A and B (for phosphate detection)
-
96-well microplate
-
Microplate reader (620 nm)
Procedure:
-
Prepare Reagents: Prepare working solutions of the sialyltransferase, acceptor substrate, and this compound in 1X Assay Buffer. It is recommended to prepare the this compound solution fresh.
-
Set up Reaction:
-
In a 96-well plate, combine the acceptor substrate, Coupling Phosphatase, and this compound in a final volume of 25 µL per well.
-
Include a negative control well with Assay Buffer instead of the sialyltransferase.
-
Include a blank well with only Assay Buffer.
-
-
Initiate Reaction: Add 25 µL of the sialyltransferase solution to the appropriate wells to start the reaction.
-
Incubation: Cover the plate and incubate at the desired temperature (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes).
-
Stop Reaction and Develop Color:
-
Add 30 µL of Malachite Green Reagent A to each well to stop the reaction.
-
Add 100 µL of deionized water.
-
Add 30 µL of Malachite Green Reagent B to develop the color.
-
-
Incubate and Read: Incubate at room temperature for 20 minutes to stabilize the color. Read the absorbance at 620 nm.
-
Data Analysis: Subtract the absorbance of the negative control from the sample wells. Use a phosphate standard curve to determine the amount of inorganic phosphate released, which corresponds to the amount of CMP produced.
This protocol is adapted from commercially available kits and published methods.[5]
2. Protocol: Monitoring this compound Integrity by HPLC
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 50 mM Ammonium formate, pH 6.0
-
Mobile Phase B: Acetonitrile
-
CMP and this compound standards
Procedure:
-
Prepare Standards: Prepare a series of standards for both CMP and this compound in the mobile phase.
-
Prepare Sample: Dilute an aliquot of your this compound stock or a sample from your enzymatic assay time course in Mobile Phase A.
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute with a gradient of Mobile Phase B (e.g., 0-20% over 20 minutes).
-
Monitor the elution profile at 260 nm.
-
-
Data Analysis:
-
Identify the peaks for CMP and this compound based on the retention times of the standards.
-
Integrate the peak areas to quantify the relative amounts of each compound.
-
Visualizations
Caption: Chemical hydrolysis of this compound.
Caption: A logical workflow for troubleshooting assay issues.
References
- 1. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Measurement of this compound Transporter Activity in Reconstituted Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
Technical Support Center: Purification of Synthesized CMP-Sialic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and purification of Cytidine Monophosphate-Sialic Acid (CMP-Sialic Acid).
Frequently Asked Questions (FAQs)
Q1: Is purification of synthesized this compound always necessary?
A1: Not always. Recent advancements in chemoenzymatic synthesis have enabled highly efficient, one-pot reactions with total conversion of starting materials (CTP and sialic acid) to this compound.[1] In such cases, the product can often be used directly in subsequent sialylation assays without purification.[1][2][3] The primary byproduct, inorganic pyrophosphate, does not typically interfere with sialyltransferase (ST) activity.[1] This "purification-free" approach is advantageous as it minimizes product loss and saves significant time.[1][2][3]
Q2: What are the main challenges associated with this compound purification and storage?
A2: The primary challenge is the inherent instability of this compound, which is prone to hydrolytic decomposition into CMP and sialic acid.[1][2][3][4] This instability makes purification difficult, often leading to significant product loss.[1][2][3] For storage, even at -20°C, degradation occurs over time, making long-term storage of highly pure this compound challenging.[1]
Q3: My sialyltransferase reaction is showing lower than expected activity. Could my this compound be the issue?
A3: Yes, this is a common issue. Commercially available this compound can contain up to 10% CMP contamination.[4] Furthermore, CMP is a byproduct of the hydrolytic degradation of this compound.[4] CMP is a known potent inhibitor of sialyltransferases, and its presence, even in small amounts, can significantly reduce the efficiency of your sialylation reaction.[1][4]
Q4: How can I monitor the success of my this compound synthesis reaction?
A4: In-situ time-resolved ³¹P Nuclear Magnetic Resonance (³¹P NMR) is a powerful and non-destructive technique for monitoring the synthesis.[1][2][3] It allows for the direct quantitative tracking of phosphorus-containing species like CTP, this compound, and the byproduct pyrophosphate, enabling precise determination of reaction completion and optimization of conditions.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no sialylation activity in subsequent assays. | Inhibition by CMP. The this compound stock may be contaminated with CMP from the start, or from degradation during storage and handling.[1][4] | Treat the this compound solution with a nonselective phosphatase, such as Antarctic Phosphatase, to convert CMP to cytidine, which does not inhibit sialyltransferases.[4] (See Experimental Protocol 2). |
| Degradation of this compound. The compound is notoriously unstable and may have degraded due to improper storage, handling (e.g., prolonged time at room temperature, acidic pH).[1][4] | Whenever possible, use freshly synthesized this compound.[1][2][3] If using a stored solution, keep it on ice during use and store it at -80°C in a neutral pH buffer.[4] Consider re-evaluating the purity before use. | |
| Incomplete synthesis reaction. | Suboptimal reaction conditions. The pH, temperature, or concentration of reactants may not be optimal for the this compound synthetase (CSS) enzyme. | Optimize the reaction conditions. For N. meningitidis CSS, a common condition is Tris-HCl buffer (100 mM, pH 8.8) with 20 mM MgCl₂ at 37°C for about 1 hour.[1] Use ³¹P NMR to monitor the reaction to completion.[1][2] |
| High product loss during purification. | Hydrolysis during purification steps. Traditional purification methods can be lengthy and expose the unstable this compound to conditions that promote degradation.[1][2][3] | Adopt a purification-free workflow by optimizing the chemoenzymatic synthesis for complete conversion.[1][2][3] This bypasses the need for laborious purification steps. |
| Difficulty reproducing sialylation results. | Variable purity of this compound. Using different batches of this compound with varying levels of purity and CMP contamination will lead to inconsistent results.[1] | Standardize the preparation of this compound. For critical applications like kinetics, always treat with a phosphatase to remove CMP contamination prior to use.[4] |
Experimental Protocols
Protocol 1: Purification-Free Chemoenzymatic Synthesis of this compound
This protocol is adapted for the direct use of synthesized this compound in subsequent assays without purification.
Materials:
-
Sialic Acid derivative (e.g., Neu5Ac)
-
Cytidine-5'-triphosphate (CTP) disodium (B8443419) salt
-
Tris-HCl buffer (100 mM, pH 8.8)
-
MgCl₂ (stock solution, e.g., 1 M)
-
This compound synthetase (CSS) from N. meningitidis
-
Inorganic pyrophosphatase from Saccharomyces cerevisiae
-
D₂O (for NMR monitoring, if applicable)
-
Reaction tubes
-
Incubator at 37°C
Procedure:
-
In a reaction tube, dissolve the desired sialic acid (1 equivalent, e.g., 0.028 mmol) and CTP disodium salt (1 equivalent, e.g., 15 mg, 0.028 mmol) in Tris-HCl buffer (100 mM, pH 8.8) containing 20 mM MgCl₂.[1]
-
Add this compound synthetase (e.g., 1 U) and inorganic pyrophosphatase (e.g., 1 U) to the mixture.[1] The pyrophosphatase helps to drive the reaction to completion by degrading the pyrophosphate byproduct.
-
If monitoring by NMR, add D₂O to the required volume (e.g., up to 10% of total volume).[1]
-
Incubate the reaction at 37°C for 40-60 minutes.[1]
-
Monitor the reaction for completion (i.e., disappearance of CTP) using a suitable method like ³¹P NMR.[1]
-
Once complete, cool the reaction mixture to 4°C. The resulting solution containing this compound can be used directly for sialylation assays.[1]
Protocol 2: Enzymatic Removal of Contaminating CMP
This protocol describes the treatment of a this compound solution to remove inhibitory CMP.[4]
Materials:
-
This compound solution (commercial or synthesized)
-
Antarctic Phosphatase (AnP), concentrated to ~10,000 U/ml
-
ZnCl₂ and MgCl₂ solutions
-
3k MWCO spin filter concentrator
-
Reaction tubes
Procedure:
-
Dissolve or dilute the this compound powder/solution into the concentrated Antarctic Phosphatase solution to a final this compound concentration of 100 mM.[4]
-
Add ZnCl₂ to a final concentration of 0.2 mM and MgCl₂ to a final concentration of 2 mM.[4]
-
Incubate the mixture for 8 hours at room temperature.[4] This allows the phosphatase to convert all free CMP into cytidine.
-
To remove the Antarctic Phosphatase, filter the mixture through a 3k MWCO spin filter. The smaller this compound will pass through, while the larger (~70 kDa) phosphatase is retained.[4]
-
The purified, CMP-free this compound solution is now ready. Aliquot and store at -80°C for long-term use.[4]
Visualizations
Caption: Workflow for purification-free synthesis of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved workflow for the efficient preparation of ready to use CMP-activated sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro Measurement of this compound Transporter Activity in Reconstituted Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
Impact of CMP-sialic acid purity on experimental results
Welcome to the technical support center for Cytidine Monophosphate (CMP)-Sialic Acid. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to CMP-sialic acid purity and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purity critical for my experiments?
A1: this compound (CMP-Neu5Ac) is the activated sugar nucleotide donor required by enzymes called sialyltransferases.[1][2][3][4] These enzymes transfer sialic acid to the terminal positions of glycan chains on glycoproteins and glycolipids.[2][5] This process, known as sialylation, is crucial for a wide range of biological functions, including cellular adhesion, signal transduction, and modulating immune responses.[2][3][6]
Purity is critical because common contaminants can significantly interfere with experimental results:
-
Cytidine Monophosphate (CMP): A primary degradation product of this compound, CMP is a potent inhibitor of sialyltransferase enzymes.[7] Its presence can lead to drastically reduced enzyme activity and inaccurate kinetic measurements.
-
Free Sialic Acid: While less inhibitory than CMP, excess free sialic acid can alter reaction equilibria and interfere with certain analytical methods.
-
Salts and Buffers: Residual salts from purification can affect enzyme activity by altering ionic strength and pH.
Q2: How can I assess the purity of my this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound.[3] A reversed-phase C18 column is typically used to separate this compound from its main impurities, CMP and free sialic acid. Purity is determined by integrating the peak areas from the chromatogram. Other methods like ³¹P Nuclear Magnetic Resonance (³¹P NMR) can also be used to monitor the formation and degradation of this compound in real-time.[7][8]
Q3: My sialyltransferase reaction shows low or no activity. Could the this compound be the problem?
A3: Yes, this is a very common issue. Low activity is often linked to the purity and integrity of the this compound.[9] Key factors include:
-
Degradation: this compound is notoriously unstable and can hydrolyze to CMP and free sialic acid, especially in acidic conditions or after multiple freeze-thaw cycles.[3][7] CMP is a strong inhibitor of sialyltransferases.[7]
-
Improper Storage: The compound should be stored at -20°C or lower as a lyophilized powder.[1][2] Reconstituted solutions should be aliquoted and frozen immediately at -20°C or -80°C to minimize degradation and are typically stable for up to 3 months.[3]
-
Incorrect Concentration: Inaccurate quantification of the stock solution can lead to suboptimal concentrations in the final reaction.
Q4: I'm observing inconsistent results between different batches of this compound. Why?
A4: Batch-to-batch variability in purity is a significant issue. Commercial preparations can have purity levels ranging from ≥85% to ≥98%.[2] This difference in purity, particularly the amount of the inhibitor CMP, can lead to significant variations in experimental outcomes. It is highly recommended to qualify each new batch of this compound by HPLC to ensure its purity and concentration before use.
Q5: How should I properly store and handle this compound?
A5: Proper handling is crucial to maintain the integrity of this compound.
-
Storage: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[1]
-
Reconstitution: Reconstitute in high-purity water or a suitable buffer.[1]
-
Aliquoting: Immediately after reconstitution, divide the solution into single-use aliquots to avoid repeated freeze-thaw cycles.[3]
-
Storage of Solutions: Store aliquots at -20°C for up to 3 months or at -80°C for longer-term storage (up to 1 year).[1][3]
-
pH: Avoid acidic conditions, as they accelerate hydrolysis.[3]
Troubleshooting Guide
This guide addresses specific problems you might encounter in your experiments.
| Problem | Potential Cause Related to this compound | Recommended Solution |
| Low or No Sialyltransferase Activity | CMP Inhibition: Your this compound may have degraded, resulting in high levels of CMP, a potent sialyltransferase inhibitor.[7] | 1. Use a fresh aliquot of this compound. 2. Check the purity of your stock with HPLC. 3. Purchase a new, high-purity lot (≥98%). |
| Incorrect Concentration: The actual concentration of your this compound solution may be lower than calculated. | 1. Re-quantify your stock solution using UV absorbance at 274 nm.[2] 2. Perform a concentration titration in your assay to find the optimal level. | |
| High Background Signal in Assays | Contaminated Reagents: Impurities in the this compound preparation might interfere with your detection method (e.g., fluorescent contaminants). | 1. Run a "no enzyme" control with all reaction components to measure background from the substrate. 2. Test a different batch or supplier of this compound. |
| Assay Interference: Free sialic acid or other impurities could react with detection reagents in certain assay formats. | 1. Ensure your detection method is specific to the reaction product and not the substrates. 2. If possible, use a purification step (e.g., spin column) to separate the product from unused substrates before detection. | |
| Inconsistent Results / Poor Reproducibility | Batch-to-Batch Purity Variation: Different lots of this compound can have varying levels of purity and contaminants. | 1. Qualify each new lot of this compound via HPLC before use. 2. If possible, purchase a large quantity of a single, high-purity lot for an entire study. |
| Degradation Over Time: The stock solution may be degrading due to improper storage or handling (e.g., multiple freeze-thaw cycles). | 1. Always use single-use aliquots.[3] 2. Prepare fresh dilutions for each experiment from a frozen stock aliquot. | |
| Unexpected Cellular Responses | Impurity-Induced Effects: Contaminants in the this compound preparation could have off-target biological effects in cell-based assays. | 1. Use the highest purity this compound available (e.g., >98%). 2. Include a vehicle control (all components except this compound) to assess baseline cellular response. |
Impact of CMP Impurity on Sialyltransferase Kinetics
The presence of CMP, a product of this compound hydrolysis, competitively inhibits sialyltransferase enzymes. This inhibition can drastically alter apparent kinetic parameters.
| Purity of this compound | % CMP Impurity (Example) | Apparent Vmax | Apparent Km | Interpretation |
| High Purity (>99%) | <1% | Normal | Normal | The observed kinetics accurately reflect the enzyme's true performance. |
| Standard Purity (~95%) | ~5% | Slightly Reduced | Increased | The enzyme appears less efficient, requiring more substrate to reach half its maximum velocity due to competition from CMP. |
| Low Purity (<90%) | >10% | Significantly Reduced | Significantly Increased | The enzyme activity is strongly inhibited, leading to misleadingly poor kinetic parameters and potentially failed reactions. |
Experimental Protocols
Protocol 1: Sialyltransferase Activity Assay (Malachite Green)
This non-radioactive assay quantifies sialyltransferase activity by measuring the release of CMP, which is then converted to inorganic phosphate (B84403) (Pi) and detected.[10]
Materials:
-
Sialyltransferase enzyme
-
Acceptor substrate (e.g., asialofetuin, N-acetyllactosamine)
-
High-purity this compound
-
Coupling Phosphatase (e.g., CD73)
-
Assay Buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl₂)
-
Malachite Green Reagent A and Reagent B
-
Phosphate Standard for standard curve
-
96-well microplate
Procedure:
-
Prepare Phosphate Standard Curve: Create a serial dilution of a known phosphate standard in Assay Buffer to generate a standard curve (e.g., 0 to 1000 pmol/well).[10]
-
Prepare Reaction Mixture: In each well, prepare a master mix containing Assay Buffer, acceptor substrate (e.g., 1 mM), this compound (e.g., 0.5 mM), and the coupling phosphatase.[9]
-
Initiate Reaction: Add the sialyltransferase solution to the wells to start the reaction. For a negative control, add Assay Buffer instead of the enzyme.
-
Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes). The time should be optimized to ensure the reaction is within the linear range.[10]
-
Stop Reaction & Develop Color:
-
Measure Absorbance: Read the absorbance of the plate at 620 nm using a microplate reader.
-
Calculate Activity: Subtract the absorbance of the negative control from the sample wells. Use the phosphate standard curve to determine the amount of phosphate released, which is stoichiometric to the CMP produced. Calculate enzyme activity (e.g., in pmol/min/µg).
Protocol 2: HPLC-Based Purity Analysis of this compound
This protocol provides a general method for separating this compound from its common impurities.
Materials:
-
This compound sample
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm)
-
Mobile Phase A: 50 mM ammonium (B1175870) acetate, pH 6.8
-
Mobile Phase B: 50 mM ammonium acetate, 20% acetonitrile, pH 6.8
-
CMP and Sialic Acid standards
Procedure:
-
Sample Preparation: Dissolve the this compound powder in water to a concentration of approximately 1 mg/mL.
-
HPLC Setup:
-
Equilibrate the C18 column with 100% Mobile Phase A.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 274 nm.
-
-
Injection: Inject 10-20 µL of the sample.
-
Gradient Elution: Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Data Analysis:
-
Identify peaks based on the retention times of the standards (Typical elution order: Sialic Acid -> CMP -> this compound).
-
Integrate the peak areas. Calculate purity as: (Area of this compound Peak / Total Area of All Peaks) * 100.
-
Visualizations
Sialyltransferase Reaction and Inhibition Workflow
Caption: Sialyltransferase reaction cycle and competitive inhibition by CMP.
Troubleshooting Logic for Low Enzyme Activity
Caption: Troubleshooting workflow for low sialyltransferase activity.
Siglec Signaling Pathway Overview
Caption: Inhibitory signaling cascade mediated by Siglec receptors.
References
- 1. This compound sodium salt | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. sussex-research.com [sussex-research.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the utilization mechanism and kinetics of sialic acid mimetics in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
Technical Support Center: Cell Line-Dependent Metabolism of Unnatural Sialic Acid Precursors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with unnatural sialic acid precursors for metabolic glycoengineering.
Troubleshooting Guide
Researchers may encounter several issues during experiments involving the metabolic labeling of cells with unnatural sialic acid precursors. This guide provides solutions to common problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no incorporation of the unnatural sialic acid | Cell line-dependent metabolic capacity: Different cell lines exhibit varied efficiencies in metabolizing unnatural precursors due to differences in the expression and activity of enzymes in the sialic acid biosynthetic pathway, such as esterases, kinases, and phosphatases.[1][2][3] | - Screen multiple cell lines: Test a panel of cell lines to identify one with efficient metabolism for your specific precursor. - Use a different precursor: Peracetylated N-acylmannosamine analogs (e.g., Ac4ManNAc derivatives) are generally more cell-permeable.[1] However, some cell lines may have low esterase activity to remove the acetyl groups. In such cases, using the non-acetylated precursor might be beneficial. - Supplement with metabolic intermediates: If a specific enzymatic step is a bottleneck, providing a downstream intermediate of the pathway could rescue the phenotype. |
| Precursor cytotoxicity: Some unnatural sialic acid precursors, especially at high concentrations, can be toxic to cells, leading to reduced metabolic activity and incorporation.[4][5] | - Perform a dose-response curve: Determine the optimal, non-toxic concentration of the precursor for your specific cell line using a cytotoxicity assay (e.g., LDH or AlamarBlue® assay).[5][6] - Reduce incubation time: Shorter exposure to the precursor may minimize toxicity while still allowing for sufficient incorporation. | |
| Competition with natural sialic acid: High levels of endogenous N-acetylneuraminic acid (Neu5Ac) can compete with the unnatural analog for incorporation into glycoconjugates.[1] | - Optimize culture conditions: Culture cells in a medium with defined serum content to minimize the scavenging of Neu5Ac from the environment. | |
| High variability in experimental replicates | Inconsistent cell culture conditions: Variations in cell density, passage number, and growth phase can affect metabolic rates. | - Standardize cell culture protocols: Ensure consistent cell seeding density, use cells within a defined passage number range, and perform experiments on cells in the exponential growth phase. |
| Instability of the unnatural precursor: Some precursors may be unstable in culture medium over long incubation periods. | - Prepare fresh solutions: Always use freshly prepared solutions of the unnatural sialic acid precursor. - Replenish the medium: For long-term experiments, consider replenishing the medium with fresh precursor every 24-48 hours. | |
| Unexpected biological effects | Off-target effects of the precursor: The unnatural precursor or its metabolites may have unintended biological activities beyond incorporation into sialic acids.[7][8] | - Include appropriate controls: Use untreated cells and cells treated with the natural precursor (e.g., ManNAc) as controls. - Test multiple analogs: If possible, use different unnatural analogs with the same functional group to see if the observed effect is consistent. |
Frequently Asked Questions (FAQs)
Q1: Why do different cell lines show different levels of unnatural sialic acid incorporation?
A1: The incorporation of unnatural sialic acids is a multi-step enzymatic process.[9] The efficiency of this process is highly dependent on the specific metabolic machinery of each cell line.[1][2][3] Key factors include:
-
Enzyme Expression and Activity: The levels of key enzymes in the sialic acid biosynthetic pathway, such as UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), CMP-sialic acid synthetase (CMAS), and sialyltransferases, can vary significantly between cell lines.[5]
-
Esterase Activity: For peracetylated precursors, the activity of intracellular esterases that remove the protecting acetyl groups is crucial for the subsequent metabolism of the sugar.[10]
-
Transporter Expression: The efficiency of precursor uptake into the cell can be limited by the expression of relevant transporters.
-
Endogenous Precursor Pools: The size of the intracellular pool of the natural precursor, N-acetylmannosamine (ManNAc), can influence the competition for enzymatic processing.[1]
Q2: What is the difference between using an unnatural N-acetylmannosamine (ManNAc) analog versus an unnatural sialic acid analog?
A2: Unnatural ManNAc analogs are precursors that enter the sialic acid biosynthetic pathway upstream of sialic acid itself.[11] They need to be converted to the corresponding unnatural sialic acid by cellular enzymes before incorporation.[12] Unnatural sialic acid analogs, on the other hand, can be directly activated to their this compound form and then transferred to glycans. Feeding cells with an unnatural sialic acid can sometimes bypass potential metabolic roadblocks in the conversion of ManNAc to sialic acid.[13]
Q3: How can I detect and quantify the incorporation of my unnatural sialic acid?
A3: Several methods can be used for detection and quantification:
-
Click Chemistry and Bioorthogonal Ligation: If your unnatural precursor contains a bioorthogonal handle like an azide (B81097) or an alkyne, you can use click chemistry to attach a reporter molecule (e.g., a fluorophore or biotin) for visualization by microscopy or flow cytometry, or for enrichment and subsequent analysis.[14][15]
-
HPLC Analysis: Sialic acids can be released from cell surface glycoconjugates by mild acid hydrolysis, derivatized with a fluorescent reagent like 1,2-diamino-4,5-methylenedioxybenzene (DMB), and then quantified by high-performance liquid chromatography (HPLC) with fluorescence detection.[1][16]
-
Mass Spectrometry: Mass spectrometry-based techniques can provide detailed structural information and quantification of the incorporated unnatural sialic acids.[17]
Q4: Can the incorporated unnatural sialic acid alter the biological function of the cell?
A4: Yes. The introduction of an unnatural sialic acid can have significant biological consequences.[4][9] For example, it can alter cell adhesion, receptor-ligand interactions, and susceptibility to pathogens.[4][18] It is crucial to carefully evaluate the functional consequences of metabolic glycoengineering in your experimental system.
Quantitative Data Summary
The following table summarizes the relative incorporation efficiency of a diazirine-modified ManNAc precursor (Ac4ManNDAz) in various human cell lines, highlighting the cell line-dependent nature of metabolism.
| Cell Line | Cancer Type | Relative SiaDAz Incorporation (%) |
| BJAB K20 | B-cell lymphoma | High |
| Jurkat | T-cell leukemia | High |
| MDA-MB-231 | Breast cancer | Moderate |
| SW48 | Colon adenocarcinoma | Low |
| HeLa | Cervical cancer | Low |
| Data compiled from qualitative descriptions in the literature. |
Experimental Protocols
Protocol 1: Cytotoxicity Assay for Unnatural Sialic Acid Precursors
This protocol uses the AlamarBlue® assay to determine the cytotoxic effects of unnatural sialic acid precursors.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Unnatural sialic acid precursor
-
96-well cell culture plates
-
AlamarBlue® reagent
-
Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay (e.g., 10,000 cells/well). Allow cells to adhere overnight.
-
Prepare a serial dilution of the unnatural sialic acid precursor in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the precursor).
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of the precursor.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add AlamarBlue® reagent to each well (typically 10% of the well volume) and incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence of each well using a plate reader.
-
Calculate cell viability as the percentage of fluorescence relative to the vehicle-treated control cells.
Protocol 2: Quantification of Unnatural Sialic Acid Incorporation by DMB-HPLC
This protocol describes the quantification of total cellular sialic acids after metabolic labeling.
Materials:
-
Metabolically labeled and control cells
-
Phosphate-buffered saline (PBS)
-
2 M Acetic acid
-
DMB derivatization solution (7 mM DMB, 1.4 M acetic acid, 0.75 M β-mercaptoethanol, 18 mM sodium hydrosulfite)
-
HPLC system with a C18 column and a fluorescence detector (Ex/Em: 373/448 nm)
-
Sialic acid standards (e.g., Neu5Ac and the unnatural sialic acid)
Procedure:
-
Harvest cells by scraping or trypsinization, wash twice with cold PBS, and pellet by centrifugation.
-
Resuspend the cell pellet in a known volume of water and lyse the cells (e.g., by sonication).
-
To release sialic acids from glycoconjugates, add an equal volume of 2 M acetic acid to the cell lysate and incubate at 80°C for 2 hours.
-
Cool the samples to room temperature and centrifuge to pellet any precipitate.
-
Transfer the supernatant to a new tube and add an equal volume of DMB derivatization solution.
-
Incubate at 50°C for 2.5 hours in the dark.
-
Stop the reaction by placing the samples on ice.
-
Analyze the samples by HPLC. Separate the DMB-labeled sialic acids on a C18 column using an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) in water).
-
Detect the fluorescent derivatives using a fluorescence detector.
-
Quantify the amount of natural and unnatural sialic acid by comparing the peak areas to a standard curve generated with known amounts of the respective sialic acid standards.[1]
Visualizations
Caption: Metabolic pathway for the incorporation of an unnatural N-acylmannosamine (ManNAc) analog.
Caption: General experimental workflow for metabolic labeling and analysis.
References
- 1. Cellular Metabolism of Unnatural Sialic Acid Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular metabolism of unnatural sialic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Metabolic Glycoengineering: A Promising Strategy to Remodel Microenvironments for Regenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Approach to Decrease Sialic Acid Expression in Cells by a C-3-modified N-Acetylmannosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artificial and Natural Sialic Acid Precursors Influence the Angiogenic Capacity of Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Metabolic glycoengineering: sialic acid and beyond. | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Investigating the utilization mechanism and kinetics of sialic acid mimetics in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines [jove.com]
- 12. mizutanifdn.or.jp [mizutanifdn.or.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure–Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing CMP-Sialic Acid Levels in CHO Cells
Welcome to the technical support center for strategies to increase Cytidine Monophosphate (CMP)-sialic acid levels in Chinese Hamster Ovary (CHO) cells. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address challenges in enhancing protein sialylation.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at increasing CMP-sialic acid levels and the sialylation of recombinant proteins in CHO cells.
Issue 1: Low or Inconsistent Sialylation of Recombinant Protein
Symptoms:
-
Reduced efficacy or altered pharmacokinetic profile of the therapeutic protein.
-
Batch-to-batch variability in product quality.[1]
-
Lower than expected molecular weight of the glycoprotein (B1211001) on SDS-PAGE or mass spectrometry.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Precursor Supply | 1. Supplement Culture Media: Add N-acetylmannosamine (ManNAc), a direct precursor for sialic acid synthesis, to the culture medium. Start with a concentration of 20 mM.[2] For potentially higher efficiency at lower concentrations, consider novel analogs like 1,3,4-O-Bu3ManNAc. 2. Supplement with Galactose: Ensure sufficient galactosylation, as it is a prerequisite for sialylation. Supplementing with galactose (e.g., 20 mM) can increase the availability of terminal galactose residues for sialic acid attachment.[2] |
| Limited Enzyme Activity | 1. Overexpress Sialyltransferases (ST): CHO cells naturally express α2,3-sialyltransferase. Overexpressing this or introducing α2,6-sialyltransferase can significantly increase sialylation.[3] 2. Overexpress β1,4-galactosyltransferase (GT): Co-expression of GT with ST can ensure an adequate supply of galactosylated glycans for sialylation. |
| Inefficient this compound Transport | Overexpress this compound Transporter (CMP-SAT): The transport of this compound from the cytoplasm into the Golgi apparatus can be a bottleneck. Overexpression of CMP-SAT can enhance this transport, making more substrate available for sialyltransferases.[3] |
| Suboptimal Culture Conditions | 1. Optimize pH and Temperature: Variations in pH and temperature can impact enzyme activity and overall cell metabolism, affecting glycosylation. Maintain optimal pH (typically around 7.0) and consider temperature shifts (e.g., from 37°C to 31°C) during the production phase, as this can sometimes enhance protein quality.[2] 2. Monitor Dissolved Oxygen (DO): Low DO levels can lead to oxidative stress and shifts in metabolism that negatively impact sialylation.[4] Ensure adequate and consistent oxygen supply. |
| Sialidase Activity | Knockdown or Inhibit Sialidases: Extracellular sialidases can remove sialic acids from the expressed glycoprotein. Consider using sialidase inhibitors or engineering cell lines with reduced sialidase expression.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I observe low sialylation?
A1: The most straightforward initial step is to supplement your culture medium with N-acetylmannosamine (ManNAc) at a concentration of around 20 mM. This directly feeds into the sialic acid biosynthesis pathway and can often produce a noticeable improvement without requiring genetic modification of your cell line.[2]
Q2: Is it better to overexpress sialyltransferase or the this compound transporter?
A2: The optimal strategy can depend on the specific bottleneck in your cell line. However, a common and effective approach is to co-overexpress both the relevant sialyltransferase (e.g., α2,3-ST or introducing α2,6-ST for more human-like glycosylation) and the this compound transporter (CMP-SAT).[3] This addresses both the enzymatic step of sialic acid transfer and the transport of the activated sugar into the Golgi.
Q3: Can media supplementation negatively impact cell growth or productivity?
A3: While generally well-tolerated, high concentrations of supplements can sometimes affect cell growth or metabolism. It is crucial to perform dose-response experiments to find the optimal concentration of supplements like ManNAc or galactose that enhances sialylation without significantly compromising cell viability or protein titer.[2]
Q4: How can I introduce α2,6-linked sialic acid to my recombinant protein, which is absent in standard CHO cells?
A4: Standard CHO cells lack the α2,6-sialyltransferase (ST6GAL1) enzyme. To produce glycoproteins with α2,6-linked sialic acid, you must genetically engineer your CHO cell line to express this enzyme.[3] This can be achieved through stable transfection of a vector containing the ST6GAL1 gene.
Q5: What is the role of galactosylation in achieving high sialylation?
A5: Sialic acids are typically added to terminal galactose residues on N-glycans. Therefore, incomplete galactosylation can be a limiting factor for sialylation. If you observe low sialylation, it is advisable to also assess the galactosylation status of your protein. Enhancing galactosylation, for instance by overexpressing β1,4-galactosyltransferase (GT) or supplementing with galactose, can create more sites for sialic acid attachment and thereby improve overall sialylation.[2]
Quantitative Data Summary
The following tables summarize the reported effects of various strategies on this compound levels and recombinant protein sialylation.
Table 1: Impact of Genetic Engineering Strategies on Sialylation
| Strategy | Target Gene/Protein | Reported Improvement | Cell Line/Product | Reference |
| Enzyme Overexpression | α2,3-Sialyltransferase (ST) | Sialylation of ≥90% of available branches | TNFR-IgG & TNK-tPA in CHO | |
| α2,6-Sialyltransferase (ST6GAL1) | 2-fold increase in total sialic acid | IgG in CHO | [3] | |
| Transporter Overexpression | This compound Transporter (CMP-SAT) | 9.6% to 16.3% increase in site sialylation | IFN-γ in CHO | |
| Combined Overexpression | α2,3-ST and β1,4-GT | 30% increase in molar content of sialic acid | TNFR-IgG in CHO |
Table 2: Impact of Media Supplementation on Sialylation
| Supplement | Concentration | Reported Improvement | Cell Line/Product | Reference |
| N-acetylmannosamine (ManNAc) | 20 mM | Reduction of incompletely sialylated structures from 35% to 20% | IFN-γ in CHO | [2] |
| Galactose | 20 mM | 44% increase in total sialic acid content and 20.3% increase in sialylated glycans | Fc-fusion protein in CHO | [2] |
Experimental Protocols
Protocol 1: Overexpression of a Glycosylation-Related Gene (e.g., Sialyltransferase) in CHO Cells
This protocol provides a general workflow for the stable transfection and selection of CHO cells overexpressing a gene of interest.
1. Vector Construction:
- Obtain the full-length cDNA of the target gene (e.g., human ST6GAL1).
- Clone the cDNA into a suitable mammalian expression vector containing a strong promoter (e.g., CMV or SV40) and a selectable marker (e.g., neomycin or puromycin (B1679871) resistance).
- Verify the construct by restriction digestion and sequencing.
2. Cell Transfection:
- Culture CHO cells in their recommended growth medium to ~70-80% confluency.
- On the day of transfection, replace the medium with serum-free medium.
- Prepare the transfection complex using a lipid-based transfection reagent or electroporation according to the manufacturer's protocol. For electroporation, use a square-wave pulse for optimal efficiency in CHO cells.[5]
- Incubate the cells with the transfection complex for 4-6 hours.
- Replace the medium with complete growth medium.
3. Selection of Stable Transfectants:
- 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium.
- Replace the selection medium every 3-4 days.
- Continue selection for 2-3 weeks until resistant colonies are visible and non-transfected cells are eliminated.
4. Screening and Clone Selection:
- Isolate individual colonies and expand them in separate wells.
- Screen the clones for overexpression of the target gene by qPCR to quantify mRNA levels and/or Western blot to detect the protein.
- For functional screening of sialyltransferase overexpression, you can use lectin-based flow cytometry (e.g., FITC-SNA for α2,6-linked sialic acid) to select for high-expressing clones.[3]
5. Characterization of Sialylation:
- Culture the selected high-expressing clones and purify the recombinant protein.
- Analyze the sialic acid content and linkage of the purified protein using methods such as HPLC with fluorescence detection after DMB labeling or mass spectrometry.[3]
Protocol 2: Quantification of Total Sialic Acid by DMB-HPLC
This protocol describes a common method for quantifying the total sialic acid content of a purified glycoprotein.
1. Sialic Acid Release:
- To a 120 µL aliquot of your purified protein sample (e.g., 25 µg), add 30 µL of 2 M acetic acid.
- Incubate at 80°C for 2 hours to release the sialic acids.
- Cool the samples to room temperature and centrifuge to pellet any precipitate.
2. DMB Labeling:
- Prepare the 1,2-diamino-4,5-methylenedioxybenzene (DMB) labeling solution (7 mM DMB, 18 mM sodium hydrosulfite, 0.75 M 2-mercaptoethanol (B42355) in 2 M acetic acid).
- Add 100 µL of the DMB labeling solution to a 5 µL aliquot of the supernatant from the acid hydrolysis step.
- Incubate at 50°C for 3 hours in the dark.
- Quench the reaction by adding 500 µL of water.
3. HPLC Analysis:
- Analyze the labeled samples by reverse-phase HPLC with a fluorescence detector (Excitation: 373 nm, Emission: 448 nm).[6]
- Use a C18 column and an appropriate gradient of acetonitrile (B52724) in water with 0.1% formic acid.
- Prepare a standard curve using known concentrations of N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) to quantify the sialic acid content in your samples.
Visualizations
Signaling Pathways and Workflows
Caption: this compound Biosynthesis and Transport Pathway.
References
- 1. ovid.com [ovid.com]
- 2. quacell.com [quacell.com]
- 3. Chinese Hamster Ovary (CHO) Host Cell Engineering to Increase Sialylation of Recombinant Therapeutic Proteins by Modulating Sialyltransferase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and Controlling Sialylation in a CHO Fc-Fusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. [Alteration of cellular sialic acid species by transfection of CMP-Neu5Ac hydroxylase cDNA]:Glycoscience Protocol Online Database [jcggdb.jp]
Issues with CMP-sialic acid transport into the Golgi
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating CMP-sialic acid transport into the Golgi apparatus. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues related to this compound transport, providing potential causes and recommended solutions.
Question 1: Why am I observing reduced sialylation of my glycoproteins of interest?
Answer: Reduced sialylation can stem from several factors, from issues with the this compound transporter itself to problems with the overall sialylation pathway. Here are some potential causes and troubleshooting steps:
-
Defective this compound Transporter (SLC35A1): Mutations in the SLC35A1 gene are a primary cause of impaired this compound transport, leading to a group of congenital disorders of glycosylation (CDG).[1][2] Even single point mutations can significantly reduce transport efficiency.[3]
-
Troubleshooting:
-
Sequence the SLC35A1 gene in your cell line to check for mutations.
-
If mutations are present, consider complementing the cells with a wild-type copy of SLC35A1 to see if sialylation is restored.[4]
-
Perform a direct in vitro transport assay to measure the rate of this compound uptake into Golgi vesicles.
-
-
-
Inhibition of the Transporter: The this compound transporter can be inhibited by endogenous molecules. For instance, 5-methylcytidine (B43896) monophosphate (m5CMP), a product of RNA degradation, is a known physiological regulator that can inhibit transport.[5][6]
-
Troubleshooting:
-
Consider the metabolic state of your cells, as changes in RNA metabolism could alter m5CMP levels.
-
-
-
Substrate Unavailability: Insufficient levels of this compound in the cytoplasm will naturally lead to reduced transport into the Golgi.
-
Troubleshooting:
-
Ensure your cell culture medium contains adequate precursors for sialic acid biosynthesis.
-
You can supplement the medium with sialic acid precursors to boost the cytoplasmic pool.
-
-
Question 2: My cells show a phenotype consistent with a glycosylation defect, but sequencing of SLC35A1 revealed no mutations. What else could be wrong?
Answer: While SLC35A1 is a key player, other factors can lead to a glycosylation-deficient phenotype.
-
Dual Role of SLC35A1: Besides this compound transport, SLC35A1 is also involved in the O-mannosylation of alpha-dystroglycan (α-DG), a process that can be independent of sialylation.[4] Defects in this function can lead to muscular dystrophy-dystroglycanopathy (MDDG) syndromes.[4]
-
Troubleshooting:
-
Assess the O-mannosylation of α-DG in your cells using specific antibodies.
-
-
-
Transport of Other Nucleotide Sugars: It has been suggested that SLC35A1 may also transport other molecules like CDP-ribitol.[7] A deficiency in the transport of these other substrates could lead to specific glycosylation defects even with normal sialylation.
-
Troubleshooting:
-
Investigate other glycosylation pathways that might be affected in your system.
-
-
Question 3: I am investigating a known SLC35A1 mutation. How can I quantify its impact on transporter function?
Answer: Several quantitative approaches can be used to assess the functional consequences of SLC35A1 mutations.
-
In Vitro Transport Assay: This is a direct method to measure the uptake of radiolabeled this compound into isolated Golgi vesicles or reconstituted proteoliposomes.[8][9] This allows for the determination of kinetic parameters like Km and Vmax.
-
Lectin-Based Flow Cytometry: This technique provides a semi-quantitative measure of cell surface sialylation. Lectins that specifically bind to sialic acid (e.g., Sambucus nigra agglutinin - SNA) or to underlying galactose residues exposed upon loss of sialic acid (e.g., Peanut Agglutinin - PNA) can be used.[10][11]
-
HPLC Analysis of Sialic Acids: For a more precise quantification of total cellular sialic acid content, you can use high-performance liquid chromatography (HPLC).[12][13] This involves hydrolyzing glycoconjugates to release sialic acids, followed by their separation and quantification.
Quantitative Data Summary
The following tables summarize key quantitative data related to the this compound transporter (SLC35A1).
Table 1: Kinetic Parameters of Human SLC35A1
| Parameter | Value | Reference |
| Km for this compound | 60 µM | [14] |
Table 2: Activity of Pathogenic SLC35A1 Mutants
| Mutation | Transporter Activity/Sialylation Level | Reference |
| Q101H | ~50% of wild-type activity | [3] |
| Q101H | Restores sialylation to ~33% of wild-type levels | [15] |
| T156R/E196K (compound heterozygous) | 9-fold reduction in this compound transport | [2] |
Table 3: Inhibition of Human SLC35A1
| Inhibitor | Ki | Reference |
| 5-methylcytidine monophosphate (m5CMP) | 5.1 ± 1.2 µM | [5][16] |
| Cytidine monophosphate (CMP) | 1.0 ± 1.2 µM | [5][16] |
Experimental Protocols
Below are detailed methodologies for key experiments used to study this compound transport.
1. In Vitro this compound Transport Assay with Reconstituted Proteoliposomes
This assay directly measures the transport of radiolabeled this compound into artificial lipid vesicles containing the purified transporter protein.
-
Protein Purification:
-
Express and purify the this compound transporter (SLC35A1), often with an affinity tag (e.g., GFP-tag), using a suitable expression system like Pichia pastoris.[8]
-
-
Proteoliposome Reconstitution:
-
Ligand Purification:
-
Transport Assay:
-
Initiate the transport reaction by mixing the proteoliposomes with a buffer containing radiolabeled this compound (e.g., [³H]this compound).[8][17]
-
Incubate for a defined period (e.g., a time course from 0 to 5 minutes).
-
Stop the reaction by rapid filtration through a filter that retains the proteoliposomes.
-
Wash the filter to remove external radiolabel.
-
Quantify the radioactivity retained on the filter using scintillation counting. This represents the amount of this compound transported into the vesicles.
-
2. Lectin-Based Flow Cytometry for Cell Surface Sialylation
This method assesses the level of sialic acid on the surface of intact cells.
-
Cell Preparation:
-
Harvest cells (adherent or suspension) and wash with a suitable buffer (e.g., PBS).
-
Resuspend the cells in a staining buffer (e.g., FACS buffer containing BSA).
-
-
Lectin Staining:
-
Incubate the cells with a fluorescently labeled lectin that recognizes sialic acid (e.g., FITC-conjugated Sambucus nigra agglutinin - SNA for α-2,6 linked sialic acid) or a lectin that binds to exposed galactose upon sialic acid removal (e.g., FITC-conjugated Peanut Agglutinin - PNA).
-
Incubate in the dark on ice or at 4°C for 20-30 minutes.[18]
-
-
Washing:
-
Wash the cells with staining buffer to remove unbound lectin.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Measure the mean fluorescence intensity (MFI) of the cell population, which corresponds to the level of lectin binding and thus the abundance of the target glycan epitope.
-
3. HPLC for Quantification of Total Cellular Sialic Acid
This protocol allows for the precise measurement of total (free and protein-bound) sialic acid in a cell sample.
-
Sample Preparation:
-
Harvest and wash a known number of cells.
-
-
Release of Sialic Acids:
-
Derivatization (Optional but common for fluorescence detection):
-
Label the released sialic acids with a fluorescent tag (e.g., 1,2-diamino-4,5-methylenedioxybenzene - DMB).
-
-
HPLC Analysis:
-
Quantification:
-
Calculate the amount of sialic acid in the sample by comparing the peak areas to a standard curve generated with known concentrations of sialic acid standards (e.g., N-acetylneuraminic acid - Neu5Ac).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting logic for reduced glycoprotein (B1211001) sialylation.
Caption: Workflow for the in vitro this compound transport assay.
Caption: Experimental workflow for lectin-based flow cytometry.
References
- 1. Novel Insights into Selected Disease-Causing Mutations within the SLC35A1 Gene Encoding the this compound Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Insights into Selected Disease-Causing Mutations within the SLC35A1 Gene Encoding the this compound Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Function Relationships of the this compound Transporter through Analysis of a Pathogenic Variant in an Alternatively Spliced Functional Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disease mutations in this compound transporter SLC35A1 result in abnormal α-dystroglycan O-mannosylation, independent from sialic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of this compound transport by endogenous 5-methyl CMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. The promiscuous binding pocket of SLC35A1 ensures redundant transport of CDP-ribitol to the Golgi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Measurement of this compound Transporter Activity in Reconstituted Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Measurement of this compound Transporter Activity in Reconstituted Proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Knockout of the CMP–Sialic Acid Transporter SLC35A1 in Human Cell Lines Increases Transduction Efficiency of Adeno-Associated Virus 9: Implications for Gene Therapy Potency Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. genecards.org [genecards.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Allosteric Inhibition of UDP-GlcNAc 2-epimerase by CMP-sialic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the allosteric inhibition of UDP-GlcNAc 2-epimerase (GNE) by CMP-sialic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of feedback regulation for UDP-GlcNAc 2-epimerase?
A1: The primary mechanism for feedback regulation of UDP-GlcNAc 2-epimerase is allosteric inhibition by the downstream product of the sialic acid biosynthesis pathway, this compound (also known as CMP-Neu5Ac)[1][2]. This is a crucial control point to prevent the overproduction of sialic acid.
Q2: Where is the allosteric binding site for this compound located on UDP-GlcNAc 2-epimerase?
A2: The allosteric binding site for this compound is located on the epimerase domain of the bifunctional GNE enzyme[1]. Mutations in the region of amino acids 263-266 have been shown to disrupt this feedback inhibition, leading to the overproduction of sialic acid, a condition known as sialuria.
Q3: What is the effect of this compound binding on the quaternary structure of UDP-GlcNAc 2-epimerase?
A3: The binding of this compound to the allosteric site is thought to stabilize a tetrameric, inactive state of the enzyme[3]. In contrast, the substrate, UDP-GlcNAc, promotes the formation of the active tetrameric or higher oligomeric state.
Q4: At what concentration does this compound cause complete inhibition of UDP-GlcNAc 2-epimerase activity?
A4: Complete inhibition of the epimerase activity is typically achieved at a this compound concentration of approximately 60 μM[1]. This concentration is consistent with the estimated intracellular concentrations of this compound, highlighting the physiological relevance of this feedback mechanism[1].
Q5: Does this compound inhibit both the epimerase and kinase activities of the bifunctional GNE enzyme?
A5: No, this compound allosterically inhibits only the UDP-GlcNAc 2-epimerase activity. The N-acetylmannosamine (ManNAc) kinase activity of the GNE enzyme is not affected by this compound[1].
Data Presentation
Table 1: Kinetic Parameters for UDP-GlcNAc 2-epimerase
| Parameter | Value | Species | Notes |
| K_m for UDP-GlcNAc | 11 ± 2 µM | Rat Liver | Represents the substrate concentration at which the reaction rate is half of Vmax.[2] |
| Inhibitory Concentration | ~60 µM | Not Specified | Concentration of this compound for complete allosteric inhibition.[1] |
Note: Comprehensive kinetic data (Vmax, kcat, and specific IC50 values for this compound) can vary depending on the specific experimental conditions, enzyme source (species and recombinant vs. native), and purity. Researchers are encouraged to determine these parameters empirically for their specific system.
Experimental Protocols
Detailed Methodology for UDP-GlcNAc 2-epimerase Allosteric Inhibition Assay
This protocol outlines a discontinuous colorimetric assay to determine the inhibitory effect of this compound on UDP-GlcNAc 2-epimerase activity. The assay measures the formation of N-acetylmannosamine (ManNAc).
Materials:
-
Purified recombinant human UDP-GlcNAc 2-epimerase (GNE)
-
UDP-N-acetylglucosamine (UDP-GlcNAc) substrate
-
This compound inhibitor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2
-
Quenching Solution: 1 M HCl
-
Colorimetric Reagent (e.g., a modified Morgan-Elson reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
Thaw the purified GNE enzyme on ice.
-
Prepare a working stock of the enzyme in cold Assay Buffer to a final concentration suitable for the assay (e.g., 10-50 nM). Keep the enzyme on ice at all times.
-
-
Inhibitor and Substrate Preparation:
-
Prepare a stock solution of this compound in water or assay buffer.
-
Prepare a series of dilutions of this compound in Assay Buffer to test a range of concentrations (e.g., 0-100 µM).
-
Prepare a stock solution of UDP-GlcNAc in Assay Buffer. The final concentration in the assay should be close to the K_m value (e.g., 10-20 µM).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Assay Buffer
-
This compound dilution (or buffer for the no-inhibitor control)
-
GNE enzyme solution
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the UDP-GlcNAc solution to each well.
-
Mix gently by pipetting or shaking the plate.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes). The incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments.
-
-
Termination of Reaction:
-
Stop the reaction by adding the Quenching Solution (1 M HCl) to each well.
-
-
Colorimetric Detection of ManNAc:
-
Add the colorimetric reagent to each well according to the manufacturer's instructions. This step typically involves a heating step to develop the color.
-
After cooling to room temperature, measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of inhibitor‐induced assembly disruption in human UDP‐GlcNAc 2‐epimerase using mass photometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Methods for CMP-Sialic Acid Purity Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of cytidine (B196190) monophosphate-sialic acid (CMP-sialic acid) is critical for accurate experimental results and the quality of therapeutic products. High-performance liquid chromatography (HPLC) is an indispensable technique for this purpose, offering various methodologies to separate this compound from its potential impurities, such as cytidine monophosphate (CMP), cytidine triphosphate (CTP), and free sialic acid. This guide provides an objective comparison of common HPLC methods, supported by experimental data, to aid in selecting the most suitable approach for your analytical needs.
Comparison of HPLC Methods for this compound Analysis
The selection of an appropriate HPLC method for this compound purity analysis depends on several factors, including the specific impurities to be resolved, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of four prominent HPLC techniques.
| Method | Principle | Column Type | Detection | Key Advantages | Common Impurities Separated |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Utilizes ion-pairing reagents to enhance the retention of polar, charged analytes on a non-polar stationary phase.[1][2] | C18 | UV | - Good resolution of nucleotides- Widely available columns and reagents | CMP, CTP |
| High-Performance Anion-Exchange Chromatography (HPAEC-PAD) | Separates analytes based on their charge interactions with a positively charged stationary phase.[3][4] | Anion-Exchange (e.g., CarboPac™ series) | Pulsed Amperometric Detection (PAD) | - High sensitivity for carbohydrates- No derivatization required[4] | Sialic acid, other charged sugars |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Employs a polar stationary phase and a mobile phase with a high concentration of organic solvent to retain polar analytes.[5] | Amide, Zwitterionic | UV, MS | - Effective for highly polar compounds- Volatile mobile phases compatible with MS[6] | CMP, other polar nucleotides |
| Porous Graphitized Carbon (PGC) HPLC | Utilizes a unique stationary phase that offers retention for both polar and non-polar analytes through various interaction mechanisms.[7][8] | Porous Graphitized Carbon | UV, ELSD, MS | - Broad selectivity for diverse structures- Stable over a wide pH range[8] | Isomers, related oligosaccharides[9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these analytical techniques. Below are representative experimental protocols for each of the compared HPLC methods.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) with UV Detection
This method is well-suited for separating this compound from its nucleotide-related impurities.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: Waters XSelect CSH C18 (3.5 µm, 2.1 x 150 mm).[1]
-
Mobile Phase A: 0.1 M Potassium Phosphate (pH 6.5).
-
Mobile Phase B: 0.1 M Potassium Phosphate (pH 6.5) with 8 mM Tetrabutylammonium hydrogensulfate (TBHS).[1]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 271 nm.
-
-
Chromatographic Conditions: An isocratic elution with 100% Mobile Phase B is often sufficient to resolve this compound from CMP.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive method for the direct detection of carbohydrates and their derivatives without the need for derivatization.
-
Sample Preparation: Dilute the this compound sample in deionized water to a concentration suitable for PAD detection (typically in the low µg/mL range).
-
Instrumentation:
-
Ion chromatography system with a PAD detector.
-
Column: Thermo Scientific™ Dionex™ CarboPac™ PA10 (4 x 250 mm).[10]
-
Mobile Phase A: 100 mM Sodium Hydroxide (NaOH).[11]
-
Mobile Phase B: 100 mM NaOH with 1 M Sodium Acetate (NaOAc).[11]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 25 µL.[10]
-
Detection: Pulsed Amperometric Detection with a gold electrode.
-
-
Chromatographic Conditions:
-
Gradient:
-
0-10 min: 7% B
-
10-11 min: 7-30% B (linear gradient)
-
11-12 min: 30% B
-
12-13 min: 30-7% B (linear gradient)
-
13-27 min: 7% B (re-equilibration)[10]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC) with UV Detection
HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase chromatography.
-
Sample Preparation: Dissolve the this compound sample in a mixture of 80:20 (v/v) acetonitrile/water to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Instrumentation:
-
Chromatographic Conditions:
-
Gradient:
-
0-10 min: 26-27% B (linear gradient)
-
10-20 min: 27-35% B (linear gradient)
-
20-20.1 min: 35-26% B (linear gradient)
-
20.1-30 min: 26% B (re-equilibration)[6]
-
-
Porous Graphitized Carbon (PGC) HPLC with UV/MS Detection
PGC columns offer unique selectivity and are robust to a wide range of mobile phase pH and temperature.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Instrumentation:
-
HPLC system with a UV detector, preferably coupled to a mass spectrometer (MS).
-
Column: Hypercarb™ Porous Graphitic Carbon (5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[9]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 271 nm and/or MS.
-
-
Chromatographic Conditions:
-
Gradient:
-
0-5 min: 0% B
-
5-25 min: 0-40% B (linear gradient)
-
25-30 min: 40% B
-
30-31 min: 40-0% B (linear gradient)
-
31-40 min: 0% B (re-equilibration)
-
-
Experimental Workflow and Logical Relationships
The general workflow for analyzing this compound purity by HPLC involves several key steps, from sample preparation to data analysis. The choice of a specific method will dictate the exact parameters within this workflow.
References
- 1. biorxiv.org [biorxiv.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 4. Sialic Acid Quantification by HPAEC-PAD – CD BioGlyco - CD BioGlyco [bioglyco.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatogram Detail [sigmaaldrich.com]
- 7. Introducing porous graphitized carbon liquid chromatography with evaporative light scattering and mass spectrometry detection into cell wall oligosaccharide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Newly Developed Porous Graphitic Carbon in U/HPLC [sigmaaldrich.com]
- 9. Use of a porous graphitised carbon column for the high-performance liquid chromatography of oligosaccharides, alditols and glycopeptides with subsequent mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Substrate Specificity of CMP-Sialic Acid Synthetases
For Researchers, Scientists, and Drug Development Professionals
Cytidine-5'-monophosphate (CMP)-sialic acid synthetases (CMAS or CSS) are pivotal enzymes in the biosynthesis of sialoglycoconjugates, which are crucial in a myriad of biological and pathological processes.[1][2][3][4] These enzymes catalyze the activation of sialic acids by forming a high-energy CMP-sialic acid phosphodiester bond, the donor substrate for sialyltransferases.[1][2][3] The substrate promiscuity of CMAS from different sources is of significant interest for the chemoenzymatic synthesis of sialic acid derivatives and the development of novel therapeutics. This guide provides a comparative analysis of the substrate specificity of various CMAS enzymes, supported by experimental data and detailed methodologies.
Enzymatic Reaction of this compound Synthetase
The fundamental reaction catalyzed by CMAS involves the transfer of a cytidylyl group from cytidine-5'-triphosphate (B129977) (CTP) to the anomeric hydroxyl group of a sialic acid molecule, with the concomitant release of pyrophosphate (PPi). This reaction is critically dependent on the presence of divalent cations, most commonly Mg2+.[1]
Caption: The enzymatic reaction catalyzed by this compound Synthetase (CMAS).
Comparative Analysis of Substrate Specificity
The substrate tolerance of CMAS varies significantly across different species, with some enzymes exhibiting broad specificity while others are more restricted. The enzyme from Neisseria meningitidis is particularly noteworthy for its high expression levels, catalytic efficiency, and remarkable substrate promiscuity, making it a preferred catalyst for synthetic applications.[2][5][6][7]
Quantitative Comparison of Kinetic Parameters
The following table summarizes the kinetic parameters of CMAS from various organisms with different sialic acid substrates. This data provides a quantitative basis for comparing their substrate preferences.
| Enzyme Source | Substrate | Km (mM) | Vmax (mM min-1) | Relative Vmax/Km | Reference |
| Rainbow Trout (recombinant) | KDN | 3.0 | 450 | 1.00 | [8] |
| Neu5Ac | 2.8 | 270 | 0.64 | [8] | |
| Mouse (recombinant) | KDN | 0.56 | 3.3 | 0.04 | [8] |
| Neu5Ac | 0.26 | 0.89 | 1.00 | [8] | |
| Drosophila melanogaster (recombinant) | Neu5Ac | 0.38 ± 0.04 | - | - | [9] |
| Neu5Gc | 0.46 ± 0.05 | - | - | [9] |
KDN (2-keto-3-deoxy-d-glycero-d-galacto-nononic acid), Neu5Ac (N-acetylneuraminic acid), Neu5Gc (N-glycolylneuraminic acid). The relative Vmax/Km is normalized to the preferred substrate for each enzyme.
Qualitative Substrate Range
Several studies have qualitatively assessed the ability of different CMAS enzymes to utilize a range of sialic acid analogs.
-
Neisseria meningitidis (NmCMAS): Exhibits broad substrate tolerance, accepting modifications at the N-acetyl group (C5) and at C7, C8, and C9.[2][5][6] It can utilize both Neu5Ac and Neu5Gc as substrates.[1] The high flexibility of NmCMAS has been leveraged for the synthesis of various this compound derivatives.[5][7]
-
Escherichia coli K1 (EcCMAS): Initially reported to not activate Neu5Gc, but other studies suggest it can tolerate modifications at C9.[1][10]
-
Streptococcus agalactiae (SaCMAS): Accepts both Neu5Ac and Neu5Gc.[1]
-
Pasteurella multocida (PmCMAS) and Haemophilus ducreyi (HdCMAS): These enzymes have also been characterized and show promiscuous substrate specificity.[11]
-
Human (hCMAS): Can effectively use Neu5Ac, Neu5Gc, and KDN as substrates.[10][12]
-
Murine (mCMAS): While it can utilize KDN, it shows a 15-fold lower activity compared to Neu5Ac.[8]
Experimental Protocols
The characterization of CMAS substrate specificity relies on robust experimental methodologies to determine enzyme activity and kinetic parameters.
General Experimental Workflow for CMAS Activity Assay
The following diagram outlines a typical workflow for assessing the activity and substrate specificity of a CMAS enzyme.
Caption: A generalized experimental workflow for CMAS substrate specificity analysis.
Detailed Methodologies
1. Enzyme Expression and Purification:
-
Recombinant CMAS with a His6-tag is commonly expressed in E. coli.[2][5]
-
Cells are lysed, and the enzyme is purified using Ni-NTA affinity chromatography.[2] Purity is typically assessed by SDS-PAGE.
2. CMAS Activity Assay (Coupled Enzyme Assay):
-
A continuous spectrophotometric assay can be employed by coupling the release of pyrophosphate (PPi) to the oxidation of NADH. This is often done using a commercially available enzyme-linked pyrophosphate assay kit.
-
Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer (pH 8.0-9.0), MgCl₂, CTP, the sialic acid substrate, and the purified CMAS enzyme.[9]
-
Procedure: The reaction is initiated by the addition of the enzyme. The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time.
-
Kinetics: For determining kinetic parameters, the concentration of one substrate (e.g., sialic acid analog) is varied while the other (CTP) is kept at a saturating concentration.[9] Data is then fitted to the Michaelis-Menten equation to determine Km and Vmax.[9]
3. Product Detection and Quantification by HPLC:
-
Reaction: The enzymatic reaction is set up as described above. At specific time points, aliquots are taken and the reaction is quenched, often with cold ethanol.[2]
-
Analysis: The amount of this compound produced is quantified by high-performance liquid chromatography (HPLC).[5][7] Anion-exchange chromatography is a common method for separating the negatively charged nucleotides.
-
Standard Curve: A standard curve of known concentrations of authentic this compound is used for quantification.
4. Qualitative Screening by Thin Layer Chromatography (TLC):
-
For a rapid and qualitative assessment of substrate utilization, TLC can be employed.[5][7]
-
The reaction mixture is spotted onto a TLC plate, which is then developed in an appropriate solvent system. The spots corresponding to the substrate and product can be visualized, for instance, by UV light if the compounds are UV-active.
5. In Situ Monitoring by 31P NMR:
-
Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy offers a non-destructive method to monitor the enzymatic reaction in real-time.[13]
-
This technique allows for the direct observation of the phosphorus-containing species (CTP, PPi, and this compound), enabling the precise determination of reaction kinetics and product stability.[13]
Conclusion
The substrate specificity of this compound synthetases is a critical consideration for glycobiology research and biotechnological applications. While enzymes from various sources display a range of substrate tolerances, the CMAS from Neisseria meningitidis stands out for its exceptional promiscuity, making it a valuable tool for the enzymatic synthesis of modified sialosides. The choice of enzyme for a particular application should be guided by the specific sialic acid analog to be activated, with the quantitative data presented in this guide serving as a valuable resource for informed decision-making. Further research involving site-directed mutagenesis, guided by structural studies, holds the potential to engineer novel CMAS variants with enhanced activities and even broader substrate specificities.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Cycle of Neisseria meningitidis this compound Synthetase Illustrated by High-Resolution Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthetase of the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic synthesis of this compound derivatives by a one-pot two-enzyme system: comparison of substrate flexibility of three microbial this compound synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CMP‐Sialate Synthetase from Neisseria meningitidis − Overexpression and Application to the Synthesis of Oligosaccharides Containing Modified Sialic Acids | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Pasteurella multocida this compound synthetase and mutants of Neisseria meningitidis this compound synthetase with improved substrate promiscuity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cloning and expression of human sialic acid pathway genes to generate CMP-sialic acids in insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved workflow for the efficient preparation of ready to use CMP-activated sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of CMP-Sialic Acid Synthesis
For researchers, scientists, and professionals in drug development, the accurate validation and quantification of Cytidine (B196190) Monophosphate (CMP)-sialic acid synthesis is paramount. This guide provides an objective comparison of nuclear magnetic resonance (NMR) spectroscopy with alternative analytical methods, supported by experimental data and detailed protocols to aid in selecting the most suitable technique for your research needs.
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ³¹P NMR, offers a powerful, non-destructive, and real-time method for monitoring the enzymatic synthesis of CMP-sialic acid. It provides rich structural information and allows for the direct observation of substrate consumption and product formation in the reaction mixture without the need for derivatization or separation. However, its sensitivity may be lower compared to other techniques.
Alternative methods, such as High-Performance Liquid Chromatography (HPLC) coupled with various detectors (UV, Fluorescence, Charged Aerosol Detector, or Mass Spectrometry) and commercially available enzymatic kits, provide higher sensitivity and throughput for quantitative analysis. Among these, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out for its superior sensitivity and specificity, making it ideal for detecting low concentrations of this compound in complex biological matrices.
This guide will delve into the performance characteristics, experimental protocols, and workflows of these methods to facilitate an informed decision-making process.
Performance Comparison of Analytical Methods
The following tables summarize the key performance metrics for the validation of this compound synthesis using NMR spectroscopy and its alternatives.
Table 1: Comparison of Quantitative Performance for this compound Analysis
| Parameter | ¹H NMR | ³¹P NMR | HPLC-UV | HPLC-FLD (DMB labeled) | LC-MS/MS | Enzymatic/Colorimetric Kits |
| Limit of Detection (LOD) | ~µM range | ~µM range | ~µg/mL range[1][2] | ~pmol range[2] | ~0.3 µM (for FSA)[3] | ~200 pmol[2] |
| Limit of Quantification (LOQ) | ~µM range | ~µM range | High µg/mL range[1][2] | ~pmol - ng/mL range[1][2] | 10.0 ng/mL[4][5] | Varies by kit |
| Linearity (R²) | >0.99 (with internal standard) | >0.99 (with internal standard) | >0.998[6] | >0.99 | >0.998[4] | Varies by kit |
| Precision (RSD%) | <5% | <5% | <2%[1] | <11.7%[7] | Interday: <6.6%, Intraday: <5.8%[4] | <15% |
| Accuracy (Recovery %) | 95-105% | 95-105% | 90-110%[8] | 93.9-116%[7] | 100 ± 7.0%[4] | 80-120% |
Note: Data for NMR is estimated based on typical performance for quantitative NMR (qNMR). Data for HPLC and LC-MS/MS are based on studies analyzing sialic acids or this compound.[1][2][3][4][5][6][7][8]
Table 2: Comparison of Methodological Features
| Feature | ¹H NMR | ³¹P NMR | HPLC-UV | HPLC-FLD | LC-MS/MS | Enzymatic/Colorimetric Kits |
| Principle | Nuclear spin resonance of protons | Nuclear spin resonance of phosphorus | UV absorbance | Fluorescence of derivative | Mass-to-charge ratio | Enzyme-coupled colorimetric/fluorometric reaction |
| Real-time Monitoring | Yes[9] | Yes | No | No | No | No |
| Non-destructive | Yes | Yes | No | No | No | No |
| Sample Preparation | Minimal (dissolution in D₂O) | Minimal (can be run in non-deuterated solvents) | Derivatization may be needed, filtration | Derivatization required | Filtration, extraction | Lysis, deproteination |
| Throughput | Low | Low | Medium | Medium | High | High |
| Equipment Cost | High | High | Medium | Medium | High | Low |
| Expertise Required | High | High | Medium | Medium | High | Low |
Experimental Workflows and Logical Relationships
The choice of method often depends on the specific requirements of the study, such as the need for real-time kinetics, sensitivity, or sample throughput.
Detailed Experimental Protocols
Validation by NMR Spectroscopy (¹H and ³¹P)
NMR spectroscopy allows for the direct and continuous monitoring of the enzymatic reaction, providing kinetic and structural information simultaneously.
¹H NMR Protocol for Real-time Monitoring:
-
Reaction Setup: Prepare the enzymatic reaction mixture containing sialic acid, CTP, this compound synthetase, and an appropriate buffer in D₂O. Include a known concentration of an internal standard (e.g., TSP or DSS) that does not overlap with reactant or product signals.
-
NMR Sample Preparation: Transfer the reaction mixture to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer pre-heated to the desired reaction temperature (e.g., 37°C).
-
Acquire a series of ¹H NMR spectra at regular time intervals. Use a water suppression pulse sequence (e.g., presaturation).
-
Key signals to monitor include the anomeric proton of the ribose in CTP and this compound, and the H3 protons of sialic acid.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the signals corresponding to the substrate and product, as well as the internal standard.
-
Calculate the concentration of the product at each time point by comparing its integral to that of the internal standard.
-
³¹P NMR Protocol for Endpoint or Kinetic Analysis:
-
Reaction Setup: Prepare the enzymatic reaction as described for ¹H NMR. The reaction can be performed in a standard buffer without D₂O.
-
NMR Sample Preparation: At desired time points (or at the end of the reaction), quench the reaction (e.g., by adding EDTA or by heat inactivation) and transfer an aliquot to an NMR tube. An external standard can be used for quantification.
-
NMR Data Acquisition:
-
Acquire proton-decoupled ³¹P NMR spectra.
-
Monitor the signals corresponding to the α, β, and γ phosphates of CTP, the phosphate (B84403) of this compound, and the pyrophosphate (PPi) byproduct.
-
-
Data Processing and Analysis:
-
Process the spectra and integrate the relevant phosphorus signals.
-
Determine the extent of the reaction by the disappearance of the CTP signals and the appearance of the this compound and PPi signals.
-
Validation by LC-MS/MS
This method offers high sensitivity and specificity, making it suitable for quantifying low levels of this compound in complex samples.
LC-MS/MS Protocol:
-
Sample Preparation:
-
Quench the enzymatic reaction at the desired time point.
-
For cellular samples, perform cell lysis and protein precipitation (e.g., with a cold methanol-water mixture)[4].
-
Centrifuge to remove cell debris and proteins.
-
Dilute the supernatant with the initial mobile phase.
-
-
LC Separation:
-
Use a HILIC (Hydrophilic Interaction Chromatography) column for separation of the polar this compound.
-
Employ a gradient elution with a mobile phase system such as ammonium (B1175870) hydroxide (B78521) and ammonium acetate (B1210297) in water and acetonitrile[4].
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer in negative ion mode.
-
Perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and an internal standard (if used).
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas from the standard curve.
-
Validation by HPLC with UV or Fluorescence Detection
HPLC offers a robust and widely accessible method for the quantification of this compound.
HPLC-UV Protocol:
-
Sample Preparation:
-
Quench the enzymatic reaction.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
LC Separation:
-
Use a reverse-phase C18 column with an ion-pairing agent (e.g., triisopropanolamine) in the mobile phase to retain the anionic this compound[8].
-
Perform isocratic or gradient elution.
-
-
UV Detection:
-
Monitor the absorbance at a wavelength where the cytidine ring absorbs (e.g., 260-280 nm).
-
-
Quantification:
-
Create a calibration curve with this compound standards of known concentrations.
-
Determine the concentration in the samples from the calibration curve.
-
HPLC-FLD Protocol (requires derivatization):
This method is typically used for the quantification of sialic acid after its release from the CMP nucleotide.
-
Sample Preparation:
-
Hydrolyze the this compound to release free sialic acid (e.g., with mild acid).
-
Derivatize the released sialic acid with a fluorescent label such as 1,2-diamino-4,5-methylenedioxybenzene (DMB).
-
-
LC Separation:
-
Separate the DMB-labeled sialic acid on a C18 column using a gradient of acetonitrile (B52724) and water.
-
-
Fluorescence Detection:
-
Excite the sample at ~373 nm and measure the emission at ~448 nm.
-
-
Quantification:
-
Quantify against a standard curve prepared with DMB-labeled sialic acid standards.
-
Conclusion
The validation of this compound synthesis can be approached with a variety of powerful analytical techniques. NMR spectroscopy is unparalleled in its ability to provide real-time, non-destructive monitoring of the reaction, yielding both kinetic and structural information. For applications requiring high sensitivity and throughput, especially in complex biological samples, LC-MS/MS is the method of choice, offering excellent specificity and low limits of detection. HPLC-UV/FLD and enzymatic/colorimetric kits represent cost-effective and accessible alternatives for routine quantification, with the choice between them depending on the required sensitivity and the available instrumentation. The selection of the most appropriate method will ultimately be guided by the specific research question, the nature of the sample, and the available resources.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of free and total sialic acid excretion by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of cytidine-5'-monophospho-N-acetylneuraminic acid in human leukocytes using LC-MS/MS: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Sialyltransferases with CMP-Sialic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of various sialyltransferases with a range of cytidine (B196190) monophosphate (CMP)-sialic acid analogs. Sialyltransferases are a class of enzymes crucial in the synthesis of sialoglycans, which play significant roles in numerous biological processes, including cell-cell recognition, signaling, and pathogenesis. Understanding the kinetic behavior of these enzymes with different donor substrates is paramount for the development of novel therapeutics and diagnostics. This document summarizes key quantitative kinetic data, details common experimental protocols for their determination, and provides visual representations of relevant pathways and workflows.
Data Presentation: Kinetic Parameters of Sialyltransferases with CMP-Sialic Acid Analogs
The following tables summarize the kinetic constants of various mammalian and bacterial sialyltransferases with the natural donor substrate, CMP-N-acetylneuraminic acid (CMP-Neu5Ac), and a selection of its synthetic analogs. These analogs often feature modifications at the C-9 position of the sialic acid moiety, which can influence their recognition and turnover by sialyltransferases.
Table 1: Kinetic Parameters of Mammalian α2,6-Sialyltransferases (ST6Gal)
| Enzyme Source | This compound Analog | Acceptor Substrate | Km (mM) | Vmax (relative %) | Reference |
| Rat Liver (ST6Gal1) | CMP-Neu5Ac | Asialo-α1-acid glycoprotein (B1211001) | 0.04 | 100 | [1] |
| Rat Liver (ST6Gal1) | CMP-9-amino-NeuAc | Asialo-α1-acid glycoprotein | 0.56 | - | [1] |
| Rat Liver (ST6Gal1) | CMP-9-azido-NeuAc | Asialo-α1-acid glycoprotein | 0.13 | 85 | [1] |
| Rat Liver (ST6Gal1) | CMP-9-acetamido-NeuAc | Asialo-α1-acid glycoprotein | 0.11 | 90 | [1] |
| Rat Liver (ST6Gal1) | CMP-9-benzamido-Neu5Ac | Asialo-α1-acid glycoprotein | 0.08 | 70 | [1] |
| Rat Liver (ST6Gal1) | CMP-9-hexanoylamido-Neu5Ac | Asialo-α1-acid glycoprotein | 0.06 | 65 | [1] |
Table 2: Kinetic Parameters of Mammalian α2,3-Sialyltransferases (ST3Gal)
| Enzyme Source | This compound Analog | Acceptor Substrate | Km (mM) | Vmax (relative %) | Reference |
| Porcine Submaxillary Gland (ST3Gal1) | CMP-Neu5Ac | Asialo-submaxillary mucin | 0.15 | 100 | [1] |
| Porcine Submaxillary Gland (ST3Gal1) | CMP-9-azido-NeuAc | Asialo-submaxillary mucin | 0.22 | 75 | [1] |
| Porcine Submaxillary Gland (ST3Gal1) | CMP-9-acetamido-NeuAc | Asialo-submaxillary mucin | 0.18 | 80 | [1] |
| Porcine Submaxillary Gland (ST3Gal1) | CMP-9-benzamido-Neu5Ac | Asialo-submaxillary mucin | 0.12 | 60 | [1] |
| Human ST3Gal-I | CMP-Neu5Ac | Galβ1,3GalNAc | - | - | [2] |
| Human ST3Gal-I | CMP-Neu5Gc | Galβ1,3GalNAc | Competitive inhibition | - | [2] |
Table 3: Kinetic Parameters of Other Sialyltransferases
| Enzyme | This compound Analog | Acceptor Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| Human ST8SiaIII | CMP-Neu5Ac | α2,3-sialyllactose | 0.12 | 0.45 | 3.75 | [3] |
| Photobacterium damselae α2,6-ST | CMP-Neu5Ac | Lactose | - | - | - | [4][5] |
| Trypanosoma cruzi trans-sialidase | p-nitrophenyl-α-Neu5Ac (donor) | Lactose | - | - | - | [6] |
Experimental Protocols
The determination of sialyltransferase kinetics can be achieved through various methods. Below are detailed protocols for commonly employed assays.
Continuous Coupled Spectrophotometric Assay
This assay continuously monitors the production of CMP, a product of the sialyltransferase reaction. The release of CMP is coupled to the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.
Materials:
-
Sialyltransferase enzyme
-
This compound analog (donor substrate)
-
Acceptor substrate (e.g., asialofetuin, lactose)
-
HEPES or Tris-HCl buffer
-
MgCl2 and MnCl2
-
ATP and phosphoenolpyruvate (B93156) (PEP)
-
NADH
-
Coupling enzymes: nucleoside monophosphate kinase (NMPK), pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing buffer, divalent cations, ATP, PEP, NADH, and the coupling enzymes (NMPK, PK, LDH) in a cuvette.
-
Add the acceptor substrate to the reaction mixture.
-
Initiate the reaction by adding the sialyltransferase and the this compound analog.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is directly proportional to the rate of CMP production and thus the sialyltransferase activity.
-
To determine kinetic parameters, vary the concentration of one substrate (e.g., this compound analog) while keeping the other (acceptor) at a saturating concentration.
-
Fit the initial velocity data to the Michaelis-Menten equation to determine Km and Vmax.
Radiolabel Assay with [14C]-CMP-Sialic Acid
This discontinuous assay measures the incorporation of a radiolabeled sialic acid from [14C]-CMP-sialic acid into an acceptor substrate.
Materials:
-
Sialyltransferase enzyme
-
[14C]-CMP-sialic acid (radiolabeled donor substrate)
-
Acceptor substrate (e.g., asialofetuin)
-
Reaction buffer (e.g., MES or cacodylate)
-
Detergent (e.g., Triton CF-54) if required for substrate solubility
-
Phosphotungstic acid (PTA) for precipitation
-
Scintillation counter and scintillation fluid
Procedure:
-
Set up reaction tubes containing the reaction buffer, acceptor substrate, and sialyltransferase.
-
Initiate the reaction by adding [14C]-CMP-sialic acid.
-
Incubate the reactions at the optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a solution of phosphotungstic acid to precipitate the glycoprotein product.
-
Wash the precipitate to remove unincorporated [14C]-CMP-sialic acid.
-
Dissolve the precipitate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the [14C]-CMP-sialic acid.
-
Determine kinetic parameters by performing the assay at varying substrate concentrations.
HPLC-Based Assay
This method separates and quantifies the sialylated product from the unreacted substrates using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Sialyltransferase enzyme
-
This compound analog
-
Acceptor substrate
-
Reaction buffer
-
HPLC system with an appropriate column (e.g., reverse-phase or anion-exchange) and detector (e.g., UV or fluorescence)
-
Quenching solution (e.g., acid or organic solvent)
Procedure:
-
Perform the enzymatic reaction as described for the radiolabel assay (using non-radiolabeled substrates).
-
At specific time points, quench a sample of the reaction mixture.
-
Centrifuge the quenched sample to remove precipitated protein.
-
Inject the supernatant onto the HPLC column.
-
Elute the components using a suitable mobile phase gradient.
-
Detect and quantify the product peak based on a standard curve.
-
Calculate the initial reaction velocity and determine kinetic parameters as described above.
Mandatory Visualizations
The following diagrams illustrate key concepts in sialyltransferase kinetics and experimental design.
Caption: General reaction catalyzed by a sialyltransferase.
Caption: Simplified sialic acid metabolic and sialylation pathway.
Caption: General experimental workflow for sialyltransferase kinetic analysis.
References
- 1. Transfer of synthetic sialic acid analogues to N- and O-linked glycoprotein glycans using four different mammalian sialyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A systematic analysis of acceptor specificity and reaction kinetics of five human α(2,3)sialyltransferases: Product inhibition studies illustrates reaction mechanism for ST3Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Crystal structures of sialyltransferase from Photobacterium damselae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Commercial CMP-Sialic Acid: A Comparative Analysis
Cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-sialic acid) is a critical activated sugar nucleotide, serving as the sole donor substrate for sialyltransferases in vertebrates.[1] These enzymes catalyze the transfer of sialic acid to the terminal positions of glycan chains on glycoproteins and glycolipids, a process known as sialylation. This terminal modification is pivotal in a vast array of biological processes, including cell-cell recognition, immune responses, and pathogen interactions.[2] Consequently, the quality, purity, and activity of commercially supplied this compound are paramount for researchers in glycobiology, cancer research, and the development of therapeutic glycoproteins.[3][4]
However, this compound is notoriously unstable in aqueous solutions, readily hydrolyzing into CMP and free sialic acid.[5][6] Furthermore, commercial preparations can contain significant amounts of CMP, a potent inhibitor of sialyltransferases, which can confound experimental results.[5][6] This guide provides a side-by-side comparison of major commercial suppliers and details the necessary experimental protocols to independently verify the quality of this essential reagent.
Supplier and Product Comparison
The following table summarizes the product specifications for this compound as provided by various commercial suppliers. Researchers are strongly encouraged to obtain lot-specific certificates of analysis for the most accurate data.
| Supplier | Product Name | Purity Specification | Formulation | CAS Number |
| Sigma-Aldrich (Calbiochem®) | This compound, Disodium (B8443419) Salt, InSolution | ≥95% (HPLC)[7] | 25 mM Aqueous Solution[7] | 3063-71-6 |
| Chemily Glycoscience | This compound | min 90% (HPLC)[8] | Disodium Salt, Solid[8] | 3063-71-6 |
| Cayman Chemical | This compound (sodium salt) | ≥85%[1] | Monosodium Salt, Crystalline Solid[1] | 1007117-62-5 |
| Santa Cruz Biotechnology | This compound, Monosodium Salt | ≥85%[9] | Monosodium Salt, Solid[9] | 3063-71-6 |
| Aobious | This compound sodium salt | High Purity (Not specified)[10] | Sodium Salt, Solid | 1007117-62-5 |
Visualizing Key Processes
Understanding the biological context and the experimental validation workflow is crucial for effectively using this compound. The following diagrams, generated using Graphviz, illustrate the biosynthetic pathway of this compound and a recommended workflow for quality control of commercial batches.
Caption: Biosynthesis of this compound and its role in protein sialylation.
Caption: A logical workflow for the quality control of commercial this compound.
Key Experimental Protocols
Independent verification of this compound is critical. Below are detailed protocols for assessing purity, functional activity, and stability.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify this compound from its common impurities, particularly CMP and free sialic acid.
-
Objective: To determine the percentage purity of the this compound sample.
-
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The cytidine (B196190) base in both this compound and CMP allows for detection by UV absorbance at 271 nm.[11][12]
-
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm)
-
Mobile Phase A: 50 mM Ammonium (B1175870) Phosphate (B84403), pH 7.5[12]
-
Mobile Phase B: Acetonitrile
-
This compound sample
-
Reference standards for this compound and CMP
-
-
Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system and column at a flow rate of 0.5-1.0 mL/min.[12]
-
Accurately weigh and dissolve the this compound powder in water or use the "InSolution" product directly to prepare a stock solution (e.g., 10 mM). Keep on ice.[5]
-
Prepare a series of dilutions from the reference standards to generate a standard curve for quantification.
-
Inject 10-20 µL of the sample and standards onto the column.
-
Run an isocratic or gradient elution profile to achieve separation. An isocratic elution with the ammonium phosphate buffer is often sufficient.[12]
-
Monitor the elution profile by measuring absorbance at 271 nm.[11]
-
Identify peaks by comparing retention times with the pure standards. CMP will typically elute earlier than this compound.
-
Calculate the purity by integrating the peak areas. Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
-
Functional Activity in a Sialyltransferase Assay
This protocol assesses the ability of the this compound to act as a donor substrate for a sialyltransferase enzyme.
-
Objective: To confirm that the supplied this compound is functionally active.
-
Principle: A sialyltransferase (ST) enzyme is used to transfer sialic acid from the this compound donor to a specific acceptor substrate. The reaction's success can be measured by detecting the sialylated product or the release of the CMP byproduct.
-
Instrumentation & Reagents:
-
Recombinant sialyltransferase (e.g., ST6Gal-I or ST3Gal-I)
-
Acceptor substrate (e.g., asialofetuin, or a specific oligosaccharide like LacNAc)
-
This compound from the supplier and a trusted reference lot
-
Reaction Buffer: Tris-HCl or MES buffer at optimal pH for the enzyme, containing MnCl₂ or MgCl₂.
-
Detection Reagent: A kit to detect released CMP/phosphate (e.g., Malachite Green-based assay) or a method to detect the sialylated product (e.g., lectin blotting, mass spectrometry).
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and sialyltransferase enzyme in a microplate well.
-
Initiate the reaction by adding a non-limiting concentration of the supplier's this compound. Set up parallel reactions with the reference standard and a negative control (no this compound).
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or heating).
-
Detect the reaction product. If using a phosphate detection method, a coupling phosphatase is added to release inorganic phosphate from CMP, which is then detected colorimetrically.
-
Compare the activity generated by the supplier's this compound to the reference standard. The signal should be comparable, indicating similar functional activity.
-
Stability Assessment
Given the inherent instability of this compound, this protocol is crucial for determining its shelf-life under typical laboratory conditions.
-
Objective: To measure the rate of degradation of this compound in solution.
-
Principle: The hydrolysis of this compound into CMP and free sialic acid is monitored over time using the HPLC purity assay. The rate of degradation is dependent on temperature and pH.[5]
-
Procedure:
-
Prepare a solution of this compound (e.g., 10 mM) in a relevant buffer (e.g., Tris-HCl, pH 7.4).
-
Immediately analyze a sample (T=0) using the HPLC Purity Analysis protocol described above to establish the initial purity.
-
Aliquot the solution and store under different conditions: on ice (~4°C), at room temperature (~23°C), and at -20°C.
-
At various time points (e.g., 1, 4, 8, 24, 48 hours for room temp/ice; 1, 7, 14, 30 days for -20°C), thaw (if necessary) and analyze an aliquot by HPLC.
-
For each time point, calculate the percentage of remaining intact this compound.
-
Plot the percentage of intact this compound versus time for each storage condition to determine its stability and establish appropriate handling and storage procedures in the lab. It has been noted that even at -20°C, slow degradation occurs over time.[6]
-
By combining the supplier-provided information with rigorous, independent quality control, researchers can ensure the reliability and reproducibility of their experiments involving this fundamental building block of glycobiology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sialic acid: an attractive biomarker with promising biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibitor Development Service - CD BioGlyco [bioglyco.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Measurement of this compound Transporter Activity in Reconstituted Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound disodium salt ≥95% (HPLC), liquid, activated form of sialic acid, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | Chemily Glycoscience [chemilyglycoscience.com]
- 9. scbt.com [scbt.com]
- 10. This compound sodium salt Supplier | CAS 1007117-62-5 | AOBIOUS [aobious.com]
- 11. Enzyme assay of cytidine 5’-monophosphate sialic acid synthetase (CMAS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Enzyme assay for CMP-Neu5Ac hydroxylase (CMAH) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Sweet Specificity: A Comparative Guide to Antibodies Targeting Sialylated Glycans
For researchers, scientists, and drug development professionals, the precise targeting of sialylated glycans presents both a significant opportunity and a considerable challenge. The cross-reactivity of antibodies against these complex carbohydrate structures can lead to off-target effects and diminished therapeutic efficacy. This guide provides an objective comparison of antibodies against the tumor-associated Sialyl-Tn antigen, highlighting the evolution from broadly reactive to highly specific monoclonal antibodies and detailing the experimental approaches used to define their binding profiles.
Sialylated glycans, terminal sugar moieties on glycoproteins and glycolipids, play crucial roles in cell adhesion, signaling, and immune recognition. Their aberrant expression on cancer cells, such as the Sialyl-Tn (STn) antigen, has made them attractive targets for novel therapeutics. However, the development of antibodies with high specificity for these targets has been a journey of refinement, moving from early-generation antibodies with significant cross-reactivity to newer, highly specific agents.
The Challenge of Cross-Reactivity: A Tale of Two Generations of Anti-STn Antibodies
Early efforts to generate monoclonal antibodies (mAbs) against the STn antigen yielded antibodies like B72.3 and CC49. While these antibodies showed promise, their clinical utility was hampered by cross-reactivity with related, non-sialylated glycan structures, particularly the Tn antigen.[1] This lack of specificity can lead to binding to healthy tissues, reducing the therapeutic window and potentially causing unwanted side effects.
In contrast, recent advancements in antibody development have led to the generation of novel anti-STn mAbs with significantly improved specificity. These antibodies are engineered to recognize the STn glycan with high affinity, independent of the protein backbone, and exhibit minimal cross-reactivity to other tumor-associated carbohydrate antigens (TACAs).[1][2]
Comparative Binding Profiles: A Data-Driven Look at Specificity
The specificity of anti-STn antibodies is rigorously assessed using a variety of techniques, with glycan array analysis being a particularly powerful tool. This high-throughput method allows for the screening of antibody binding against a large panel of diverse glycan structures.
Table 1: Comparison of Binding Specificity for Anti-Sialyl-Tn (STn) Monoclonal Antibodies
| Antibody | Target Antigen | Cross-Reactivity Profile | Key Findings |
| B72.3 | Sialyl-Tn (TAG-72) | High cross-reactivity with the non-sialylated Tn antigen.[1] | An early-generation murine mAb, its clinical use was limited by its broad reactivity. |
| CC49 | Sialyl-Tn (TAG-72) | Also demonstrates cross-reactivity with the Tn antigen.[1] | A humanized successor to B72.3, it still exhibited specificity challenges. |
| Novel Anti-STn mAbs (Group 1) | Sialyl-Tn (Neu5Acα2,6GalNAcα-O-Ser/Thr) | Highly specific to the STn antigen with no significant binding to the Tn antigen or other related glycans.[2] | These next-generation antibodies show promise for more targeted cancer therapies.[1] |
| L2A5 | Sialyl-Tn | Demonstrates highly specific binding to core STn antigens and some reactivity with 2-6-linked sialyl core-1 probes.[3] | Shows strong tumor recognition in immunohistochemistry assays with minimal staining of normal tissue.[3] |
Delving into the Methodology: How Specificity is Determined
The characterization of antibody specificity relies on a suite of robust experimental protocols. Below are summaries of the key methods employed in the cross-reactivity studies of anti-STn antibodies.
Experimental Protocols
1. Glycan Array Analysis:
-
Objective: To determine the fine binding specificity of an antibody against a wide range of purified and synthetic glycan structures.
-
Methodology:
-
A library of glycans is covalently printed onto a glass slide to create a microarray.
-
The slide is blocked to prevent non-specific binding.
-
The primary antibody (e.g., anti-STn mAb) is incubated on the array at a specific concentration (e.g., 1 µg/mL).[1]
-
After washing, a fluorescently labeled secondary antibody that recognizes the primary antibody is added.
-
The array is scanned, and the fluorescence intensity for each glycan spot is measured, indicating the level of antibody binding.
-
2. Enzyme-Linked Immunosorbent Assay (ELISA):
-
Objective: To quantify the binding affinity of an antibody to a specific antigen.
-
Methodology:
-
ELISA plates are coated with the target antigen (e.g., STn-conjugated protein).
-
Plates are blocked to prevent non-specific binding.
-
Serial dilutions of the primary antibody are added to the wells.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, and the resulting colorimetric change is measured to determine the antibody's binding affinity (often expressed as an EC50 value).[1]
-
3. Flow Cytometry:
-
Objective: To assess the binding of an antibody to cell-surface antigens on cancer cell lines.
-
Methodology:
-
Cancer cells expressing the target antigen (e.g., STn-positive cell line) are harvested.
-
The cells are incubated with the primary antibody.
-
A fluorescently labeled secondary antibody is added.
-
The fluorescence of individual cells is measured using a flow cytometer to quantify antibody binding.[3]
-
Visualizing the Workflow: From Antibody to Specificity Profile
The process of characterizing the cross-reactivity of an anti-sialylated glycan antibody can be visualized as a systematic workflow.
Caption: Experimental workflow for assessing antibody cross-reactivity.
The Path Forward: Implications for Research and Drug Development
The development of highly specific antibodies against sialylated glycans, such as the STn antigen, represents a significant step forward in the field of oncology and immunology. For researchers, the availability of these well-characterized tools is crucial for accurately probing the biological functions of these complex carbohydrates. For drug development professionals, the enhanced specificity of these next-generation antibodies holds the promise of more effective and safer targeted therapies, including antibody-drug conjugates (ADCs) and chimeric antigen receptor (CAR) T-cell therapies.[1][2] The rigorous, multi-faceted approach to characterizing cross-reactivity outlined here serves as a critical roadmap for the continued development of these promising therapeutic agents.
References
- 1. Novel anti-Sialyl-Tn monoclonal antibodies and antibody-drug conjugates demonstrate tumor specificity and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Novel monoclonal antibody L2A5 specifically targeting sialyl-Tn and short glycans terminated by alpha-2-6 sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Labeling of CMP-Sialic Acid for Metabolic Flux Analysis
For researchers, scientists, and drug development professionals, understanding the dynamics of cellular metabolism is paramount. Metabolic flux analysis (MFA) provides a powerful lens to quantify the rates of metabolic pathways. This guide offers a comparative overview of isotopic labeling strategies for cytidine (B196190) monophosphate (CMP)-sialic acid, a critical nucleotide sugar in glycosylation, to empower your metabolic flux research.
This guide details the prevalent methods for isotopic labeling of CMP-sialic acid, focusing on the use of stable isotopes to trace and quantify its biosynthesis. We provide a comparative analysis of different isotopic tracers, detailed experimental protocols, and quantitative data to help you select the optimal approach for your research needs.
Comparison of Isotopic Labeling Strategies for this compound Metabolic Flux Analysis
The choice of isotopic tracer is a critical determinant for the success of a metabolic flux analysis experiment. The ideal tracer should be efficiently incorporated into the pathway of interest and generate distinct mass shifts in downstream metabolites, allowing for accurate quantification of flux. Here, we compare the most common strategies for labeling the this compound pathway.
| Isotopic Tracer | Labeling Strategy | Advantages | Disadvantages | Typical Applications |
| [U-¹³C]-Glucose | Cells are cultured in a medium where glucose is replaced with uniformly labeled ¹³C-glucose. | - Traces the entire de novo sialic acid biosynthesis pathway from glucose.[1][2] - Provides comprehensive labeling of multiple intermediates. - Commercially available and widely used in MFA. | - Label dilution can occur from other carbon sources. - Complex isotopologue patterns can be challenging to analyze. | - Quantifying the overall flux from glucose to this compound. - Studying the regulation of the hexosamine and sialic acid biosynthesis pathways. |
| ¹³C-Labeled N-acetylmannosamine (ManNAc) | Cells are supplemented with ManNAc isotopically labeled at specific positions. | - More direct labeling of the sialic acid pathway, bypassing the initial steps of the hexosamine pathway.[3] - Can provide insights into the salvage pathway of sialic acid metabolism. | - Does not inform on the flux from glucose to UDP-GlcNAc. - Labeled ManNAc may not be as readily available as labeled glucose. | - Investigating the activity of enzymes downstream of ManNAc. - Probing the efficiency of the sialic acid salvage pathway. |
| Synthesized ¹³C-Labeled this compound | ¹³C-labeled this compound is synthesized in vitro and used in cell-free assays or potentially introduced into cells. | - Direct and specific labeling of sialyltransferase reactions.[1][2] - Bypasses all upstream metabolic steps. | - Technically challenging to synthesize and deliver into intact cells. - Does not provide information on the biosynthetic flux leading to this compound. | - In vitro characterization of sialyltransferase kinetics and substrate specificity. - As a standard for analytical method development. |
Experimental Workflows and Methodologies
Accurate and reproducible data are the bedrock of reliable metabolic flux analysis. This section outlines a typical experimental workflow for a ¹³C-glucose labeling experiment to measure flux into the this compound pathway, followed by a detailed protocol for sample preparation and LC-MS analysis.
Experimental Workflow for ¹³C-Glucose Labeling
Detailed Experimental Protocol: ¹³C-Glucose Labeling and LC-MS Analysis
This protocol provides a general framework. Optimization for specific cell lines and experimental conditions is recommended.
1. Cell Culture and Isotopic Labeling:
-
Seed cells in appropriate culture vessels and grow to the desired confluency.
-
On the day of the experiment, aspirate the growth medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add pre-warmed labeling medium containing [U-¹³C]-glucose at the same concentration as the glucose in the standard medium.
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the label into this compound.
2. Metabolite Extraction:
-
To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture vessel.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the intracellular metabolites.
3. LC-MS/MS Analysis:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile (B52724) in water).
-
Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable chromatography column for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Set the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for the different isotopologues of this compound.
4. Data Analysis:
-
Integrate the peak areas for each isotopologue of this compound.
-
Correct the raw data for the natural abundance of ¹³C.
-
Calculate the fractional labeling of the this compound pool at each time point.
-
Use the fractional labeling data as input for metabolic flux analysis software to calculate the flux through the sialic acid biosynthesis pathway.
Sialic Acid Biosynthesis Pathway
Understanding the metabolic pathway is crucial for interpreting the results of isotopic labeling experiments. The following diagram illustrates the key steps in the de novo biosynthesis of this compound from glucose.
Concluding Remarks
Isotopic labeling coupled with mass spectrometry is an indispensable tool for dissecting the complexities of this compound metabolism. By carefully selecting the appropriate isotopic tracer and employing robust experimental and analytical workflows, researchers can gain quantitative insights into the regulation of this vital metabolic pathway. The data generated from such studies are critical for understanding the roles of sialylation in health and disease and for the development of novel therapeutic strategies targeting metabolic pathways. This guide provides a foundational understanding to empower researchers in their quest to unravel the dynamic world of cellular metabolism.
References
A Researcher's Guide to In Vitro Sialylation: Comparing Efficiency and Methods
For researchers, scientists, and drug development professionals, achieving optimal sialylation of glycoproteins in vitro is crucial for ensuring therapeutic efficacy, stability, and reduced immunogenicity. This guide provides an objective comparison of different in vitro sialylation methods, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the most efficient strategy for your specific application.
Sialylation, the enzymatic transfer of sialic acid to the terminal positions of glycan chains on glycoproteins and glycolipids, is a critical post-translational modification. In the context of biotherapeutics, the degree and type of sialylation can significantly impact a drug's serum half-life, biological activity, and potential for adverse immune reactions. This guide focuses on the efficiency of three primary in vitro sialylation techniques: chemoenzymatic synthesis, direct enzymatic sialylation (often termed in vitro glycoengineering), and trans-sialidase-mediated sialylation. A brief comparison with chemical sialylation is also provided to offer a complete overview.
Comparative Analysis of Sialylation Method Efficiency
The efficiency of in vitro sialylation can be assessed by several quantitative parameters, including reaction yield, kinetics, and the purity of the final sialylated product. The following tables summarize the performance of different methods based on data reported in the scientific literature.
Table 1: Comparison of Sialylation Reaction Yields
| Sialylation Method | Typical Reaction Yield (%) | Key Advantages | Key Disadvantages |
| Chemoenzymatic (One-Pot) | 61 - 99%[1] | High efficiency, use of diverse natural and non-natural sialic acid precursors.[1] | Requires multiple enzymes, initial setup can be complex. |
| Enzymatic (IVGE) | High (e.g., ~80-85% target glycoform achieved)[2][3] | High specificity, mild reaction conditions, applicable to fully folded proteins. | Cost of sialyltransferases and CMP-sialic acid can be high. |
| Trans-sialidase-mediated | 20 - 60%[4] | Circumvents the need for the expensive this compound donor. | Lower yields compared to other enzymatic methods, potential for side reactions (hydrolysis).[5] |
| Chemical Sialylation | Variable (often lower than enzymatic methods, e.g., 37% for a complex glycoprotein)[6] | Allows for the creation of non-natural linkages and modifications. | Requires extensive protecting group chemistry, harsh reaction conditions, often results in a mixture of anomers (low stereoselectivity), and lower yields.[7] |
Table 2: Comparative Kinetic Parameters of Selected Sialyltransferases
The catalytic efficiency of sialyltransferases, expressed as kcat/Km, is a critical factor in determining the rate and efficiency of the sialylation reaction. Higher kcat/Km values indicate a more efficient enzyme.
| Enzyme | Source Organism | Acceptor Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| α2,3-Sialyltransferase (PmST1) | Pasteurella multocida | Lactose | - | - | 3.1 (min⁻¹mM⁻¹) |
| α2,3-Sialyltransferase (NmLST) | Neisseria meningitidis | LacNAc | - | - | 11.9 (min⁻¹mM⁻¹) |
| α2,6-Sialyltransferase | Rat Liver | Asialo-α1-acid glycoprotein | 0.25 | - | - |
| α2,3-Sialyltransferase | Rat Liver | Asialo-α1-acid glycoprotein | 0.43 | - | - |
| Bifunctional Sialyltransferase (Cst-II) | Campylobacter jejuni | Gal-β-1,3-GalNAc-α-OBn | 35.5 | - | 0.2 (min⁻¹mM⁻¹) |
| Bifunctional Sialyltransferase (Cst-II) | Campylobacter jejuni | Neu5Ac-α-2,3-Gal-β-1,3-GalNAc-α-OBn | 6.9 | - | 8.9 (min⁻¹mM⁻¹) |
Note: Kinetic parameters are highly dependent on the specific acceptor substrate and reaction conditions. The data presented is for comparative purposes and is sourced from various publications. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies are essential for replicating and optimizing sialylation reactions. Below are representative protocols for the highly efficient chemoenzymatic and direct enzymatic sialylation methods.
Protocol 1: One-Pot Three-Enzyme Chemoenzymatic Sialylation
This method synthesizes the desired sialoside in a single reaction vessel by combining the synthesis of sialic acid, its activation to this compound, and the final transfer to an acceptor molecule.[1][8]
Materials:
-
Acceptor glycoside (e.g., Lac-β-ProN3), 10 mM
-
N-acetylmannosamine (ManNAc), 12 mM
-
Pyruvic acid, 50 mM
-
Cytidine 5'-triphosphate (CTP), 15 mM
-
Magnesium chloride (MgCl2), 20 mM
-
Sialic acid aldolase (B8822740) (cloned from E. coli)
-
This compound synthetase (cloned from N. meningitidis)
-
α2,3- or α2,6-Sialyltransferase (e.g., from P. multocida or P. damselae)
-
Tris-HCl buffer (100 mM, pH 8.5)
-
Alkaline phosphatase (optional, to reduce product inhibition by CMP)
Procedure:
-
Prepare a reaction mixture containing the acceptor glycoside, ManNAc, pyruvic acid, CTP, and MgCl2 in Tris-HCl buffer.
-
Add the sialic acid aldolase, this compound synthetase, and the desired sialyltransferase to the reaction mixture.
-
If using, add alkaline phosphatase.
-
Incubate the reaction at 37°C for 4-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, purify the sialylated product using size-exclusion or ion-exchange chromatography.
Protocol 2: In Vitro Glycoengineering (IVGE) of an Antibody
This protocol describes the direct enzymatic sialylation of a previously galactosylated monoclonal antibody (mAb).
Materials:
-
Purified, galactosylated mAb (e.g., IgG1-G2F), 1 mg/mL
-
CMP-N-acetylneuraminic acid (CMP-NANA), 500 µg
-
Recombinant α2,6-Sialyltransferase (ST6), 100 µg
-
Reaction Buffer (e.g., 50 mM MES, pH 6.5)
-
Alkaline Phosphatase (optional)
Procedure:
-
Prepare the reaction mixture by combining the galactosylated mAb, CMP-NANA, and α2,6-sialyltransferase in the reaction buffer.
-
If using, add alkaline phosphatase to the mixture.
-
Incubate the reaction at 37°C.
-
Take aliquots at different time points (e.g., 2, 4, 8, 24 hours) to monitor the progress of sialylation.
-
Stop the reaction by freezing the aliquots at -20°C.
-
Analyze the sialylation level of the mAb using mass spectrometry (e.g., LC-MS).
-
Once the desired level of sialylation is achieved, purify the sialylated antibody using standard chromatography methods to remove the enzyme and other reaction components.
Visualizing Sialylation Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the biochemical pathways and a general experimental workflow for in vitro sialylation.
Caption: One-Pot Chemoenzymatic Sialylation Pathway.
Caption: Direct Enzymatic Sialylation Pathway.
References
- 1. Large-scale expression of recombinant sialyltransferases and comparison of their kinetic properties with native enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the Biology and Chemistry of Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Bacterial sialyltransferases and their use in biocatalytic cascades for sialo-oligosaccharide production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CMP-Sialic Acid Synthetase: Human vs. Bacterial Isoforms
For researchers, scientists, and drug development professionals, understanding the nuances of CMP-sialic acid synthetase (CMAS), a key enzyme in sialic acid metabolism, is crucial. This guide provides a structural and functional comparison of human CMAS and its bacterial counterparts, supported by experimental data and detailed protocols.
While the human CMAS gene is known to produce at least two isoforms via alternative splicing (Q8NFW8-1 and Q8NFW8-2), there is currently a lack of published research directly comparing their specific functional and structural characteristics[1][2]. Consequently, this guide will focus on the well-documented differences between human CMAS and the orthologous enzymes found in pathogenic bacteria. These differences in localization, structure, and substrate specificity present potential targets for selective drug design.
Structural and Functional Comparison
This compound synthetase (also known as N-acylneuraminate cytidylyltransferase) catalyzes the activation of sialic acid to its nucleotide sugar donor, this compound, a critical step for the sialylation of glycoconjugates[1]. This process is vital for a range of biological functions, including cell-cell communication and immune responses in humans, and as a virulence mechanism in pathogenic bacteria[3].
Key Distinctions: Human vs. Bacterial CMAS
| Feature | Human CMAS | Bacterial CMAS |
| Subcellular Localization | Primarily nuclear[1] | Cytoplasmic |
| Domain Structure | Two-domain protein: a catalytic N-terminal domain and a stabilizing C-terminal domain. | Typically a single catalytic domain. Some larger bacterial enzymes may be bifunctional[3]. |
| Substrate Specificity | Preferentially activates N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc)[1]. | Varies by species; many can activate both Neu5Ac and Neu5Gc. The diverse hydrophobic pocket interacting with the C5 substituent of sialic acid contributes to this variability[3]. |
| Quaternary Structure | Dimerization has been suggested as part of its function. | Can exist in open, closed, and intermediate structural forms. |
Signaling Pathway and Experimental Workflow
The synthesis of this compound is a pivotal step in the glycosylation pathway. Below is a diagram illustrating the reaction catalyzed by CMAS.
Caption: The enzymatic reaction catalyzed by this compound Synthetase.
A typical workflow for the functional analysis of a recombinant CMAS enzyme is outlined below. This workflow involves expression, purification, and subsequent activity measurement.
References
A Comparative Guide to the In Vitro Activity of Human and Murine CMP-Sialic Acid Synthetase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of human and murine CMP-sialic acid synthetase (CMAS), a key enzyme in the sialylation pathway. Sialylation, the process of adding sialic acids to glycoproteins and glycolipids, is crucial for a wide range of biological processes, and understanding the species-specific characteristics of CMAS is vital for research and therapeutic development.
Introduction
Cytidine monophosphate (CMP)-sialic acid synthetase (CMAS), also known as N-acylneuraminate cytidylyltransferase, catalyzes the activation of sialic acid to this compound, the donor substrate for sialyltransferases in the Golgi apparatus. This activation step is a critical control point in the overall sialylation process. Both human and murine CMAS are localized in the cell nucleus and share a high degree of sequence homology, with the human enzyme exhibiting 94% identity to its murine counterpart.[1] Despite this similarity, understanding the nuanced differences in their enzymatic activity is essential for the accurate interpretation of studies using murine models for human diseases and for the development of targeted therapeutics.
Quantitative Data Summary
A direct quantitative comparison of the kinetic parameters for human and murine CMAS is challenging due to the limited availability of comprehensive kinetic data for the human enzyme in the public domain. However, detailed kinetic studies have been performed on the recombinant murine enzyme. The available data is summarized below.
Table 1: Kinetic Parameters of Murine this compound Synthetase
| Substrate | Km (mM) |
| N-acetylneuraminic acid (Neu5Ac) | 0.23 |
| N-glycolylneuraminic acid (Neu5Gc) | Not reported |
| 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN) | 0.45 |
| Cytidine Triphosphate (CTP) | Not reported |
Data sourced from a study on recombinant murine this compound synthetase.
Table 2: Optimal Reaction Conditions for Murine this compound Synthetase Activity
| Parameter | Optimal Value |
| Temperature | 37°C |
| pH | 9.0 |
Experimental Protocols
The following protocols describe the general methodologies for the expression, purification, and enzymatic activity assay of recombinant CMAS. These protocols can be adapted for both human and murine enzymes.
Expression and Purification of Recombinant CMAS
a. Gene Expression: The coding sequence for human or murine CMAS is cloned into a suitable expression vector (e.g., pET vector for E. coli expression or baculovirus vector for insect cell expression). The construct is then transformed into the appropriate host cells. Expression is induced under optimal conditions (e.g., IPTG induction for E. coli).
b. Cell Lysis and Protein Extraction: Cell pellets are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing protease inhibitors). Cells are lysed by sonication or other appropriate methods. The cell lysate is then clarified by centrifugation to remove cell debris.
c. Affinity Chromatography Purification: If the recombinant protein is expressed with an affinity tag (e.g., His-tag), the clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose). The column is washed with a wash buffer containing a low concentration of the eluting agent (e.g., imidazole). The purified recombinant CMAS is then eluted with a high concentration of the eluting agent.
d. Buffer Exchange: The purified enzyme solution is subjected to buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl, pH 8.0) using methods such as dialysis or ultrafiltration.
Enzymatic Activity Assay
The activity of CMAS is typically measured by quantifying the amount of this compound produced over time. A common method involves a coupled enzymatic assay or direct measurement by HPLC.
a. Reaction Mixture: A typical reaction mixture contains:
-
Purified recombinant CMAS
-
Sialic acid substrate (e.g., Neu5Ac)
-
Cytidine triphosphate (CTP)
-
Magnesium chloride (MgCl₂) as a cofactor
-
Tris-HCl buffer to maintain the optimal pH
b. Reaction Conditions: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature (e.g., 37°C for murine CMAS) for a defined period.
c. Termination of Reaction: The reaction is stopped, often by heat inactivation or by the addition of a quenching agent like ethanol.
d. Quantification of Product: The amount of this compound produced can be determined by various methods:
-
High-Performance Liquid Chromatography (HPLC): The reaction mixture is analyzed by anion-exchange HPLC, and the this compound peak is quantified by comparing its area to a standard curve.
-
Coupled Spectrophotometric Assay: The production of pyrophosphate (PPi), a byproduct of the CMAS reaction, can be coupled to a subsequent reaction that results in a colorimetric or fluorometric readout.
Visualizations
Sialic Acid Activation Pathway
The following diagram illustrates the central role of this compound synthetase in the activation of sialic acid.
Caption: The enzymatic reaction catalyzed by this compound synthetase.
Experimental Workflow for CMAS Activity Assay
This diagram outlines the key steps in determining the in vitro activity of this compound synthetase.
References
Safety Operating Guide
Proper Disposal Procedures for CMP-Sialic Acid: A Guide for Laboratory Professionals
Cytidine 5'-monophospho-N-acetylneuraminic acid (CMP-Sialic Acid) is a critical reagent in glycobiology and related fields, serving as the activated sugar nucleotide donor for sialyltransferases.[1][2] While it is a key component in the biosynthesis of complex carbohydrates, proper handling and disposal are paramount to ensure laboratory safety and environmental protection.[2] This guide provides detailed, step-by-step procedures for the safe disposal of this compound, adhering to best practices in laboratory safety.
Essential Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult your institution's specific safety guidelines and the product's Safety Data Sheet (SDS). Although some assessments indicate this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), other data suggests it may be very toxic to aquatic life with long-lasting effects.[3][4] Therefore, a cautious approach is recommended. Do not allow the undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.[3]
Personal Protective Equipment (PPE) and Handling:
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4]
-
Handle the substance in a well-ventilated area or a chemical fume hood to avoid inhalation.[4]
-
Avoid direct contact with skin, eyes, and clothing.[5]
Material Properties and Storage
Proper storage is essential for maintaining the integrity of this compound. Below is a summary of its key properties and recommended storage conditions.
| Property | Quantitative Data | Citations |
| Form | Crystalline solid | [2][5] |
| Storage Temperature | Solid: -20°C Aqueous Solution: -70°C to -80°C | [5][6] |
| Stability | Solid: ≥ 4 years at -20°C Aqueous Solution: Aliquots stable for up to 1 year at -70°C. Do not store for more than one day at 4°C. Avoid repeated freeze-thaw cycles. | [5] |
| Solubility | PBS (pH 7.2): ~10 mg/mL Water: 20 mg/mL to 100 mg/mL | [2][5][6] |
Step-by-Step Disposal Protocols
The appropriate disposal method for this compound depends on its form (solid or aqueous solution) and the quantity to be discarded.
Protocol 1: Disposal of Aqueous Solutions (Small Quantities)
This procedure is suitable for small volumes (<100 mL) of dilute this compound solutions typically used in research. The primary method is neutralization, which should be performed in a chemical fume hood.[7]
Methodology:
-
Preparation: Place a beaker containing the this compound solution in a larger secondary container (e.g., an ice bath) to manage any heat generated during neutralization.[7]
-
Neutralization: While stirring the solution, slowly add a weak base such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide (B78521) (NaOH).[7][8]
-
pH Monitoring: Periodically measure the pH of the solution using a calibrated pH meter or pH strips. Continue adding the base in small increments until the pH is stable within a neutral range of 5.5 to 9.5.[7]
-
Final Disposal: Once neutralized, the solution can be poured down the drain, followed by a large volume of running water (at least 20 parts water to the neutralized solution) to ensure thorough flushing.[7]
Protocol 2: Disposal of Solid this compound and Large Quantities
For solid waste, expired reagents, or larger volumes of solution, direct disposal via neutralization is not recommended.
Methodology:
-
Containment: Ensure the solid this compound is in a sealed, clearly labeled container. The label should include the chemical name and any known hazard information.[8]
-
Waste Stream: Dispose of the container through your institution's official hazardous or chemical waste management program. Do not mix with household waste in a laboratory setting.[3] While some regulations may permit disposal of smaller quantities with household waste, this is not advisable in a professional research environment due to potential environmental hazards.[3][4]
-
Uncleaned Packaging: Empty and uncleaned packaging should be disposed of in the same manner as the chemical itself, according to official regulations.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 11] Facts About: this compound in Nature | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. CAS No. 1007117-62-5 Specifications | Ambeed [ambeed.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound sodium salt | TargetMol [targetmol.com]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Safeguarding Your Research: A Comprehensive Guide to Handling CMP-Sialic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount to fostering innovation and discovery. This guide provides essential, immediate safety and logistical information for the handling of CMP-Sialic acid, a key reagent in glycobiology research. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your experiments.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adhering to standard laboratory safety protocols is crucial. The following table summarizes the recommended personal protective equipment (PPE) to be used when handling this compound.[1][2][3][4][5]
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses with Side Shields | To be worn at all times in the laboratory to protect against accidental splashes. |
| Hand Protection | Nitrile or Latex Gloves | Should be worn when handling the solid compound or its solutions to prevent skin contact. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin from potential contamination. |
Operational and Disposal Plan
Proper handling and disposal of this compound are essential for maintaining a safe and efficient laboratory. The following tables provide step-by-step guidance for operational procedures and waste disposal.
Operational Protocol
| Step | Procedure | Rationale |
| 1. Preparation | Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available. | A prepared workspace minimizes the risk of spills and errors. |
| 2. Weighing | When weighing the solid form of this compound, use a chemical fume hood or a designated weighing area to avoid inhalation of fine particles. | Although not highly toxic, minimizing inhalation of any chemical powder is a good laboratory practice. |
| 3. Dissolving | To prepare aqueous solutions, directly dissolve the solid in the desired buffer.[6] For example, the solubility in PBS (pH 7.2) is approximately 10 mg/mL.[6] It is not recommended to store the aqueous solution for more than one day.[6] | Following recommended solubility and storage guidelines ensures the stability and efficacy of the reagent. |
| 4. Handling | Use appropriate pipetting devices; never pipette by mouth.[3][4][7] Avoid direct contact with the skin and eyes. | Prevents accidental ingestion and contact with the chemical. |
| 5. Spills | In case of a small spill, absorb the material with an inert absorbent material and place it in a suitable container for disposal. For larger spills, follow your institution's emergency procedures. | Prompt and correct cleanup of spills prevents contamination and potential exposure. |
Disposal Protocol
| Step | Procedure | Rationale |
| 1. Unused Solid | Unused solid this compound should be disposed of according to local, state, and federal regulations for non-hazardous chemical waste. | Proper disposal prevents environmental contamination. |
| 2. Aqueous Solutions | According to the safety data sheet, smaller quantities of this compound solutions can be disposed of with household waste, which in a lab setting translates to drain disposal with copious amounts of water, provided it is in accordance with institutional and local regulations.[1] | Dilution with water minimizes the concentration of the chemical entering the wastewater system. |
| 3. Contaminated Materials | Gloves, absorbent pads, and other materials contaminated with this compound should be placed in a sealed bag and disposed of as solid waste. | Segregation of waste ensures proper handling and disposal of potentially contaminated materials. |
Experimental Workflow and Safety Precautions
To visually represent the handling process and the hierarchy of safety measures, the following diagrams have been created using the DOT language.
Caption: Workflow for handling this compound from preparation to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. msc-mu.com [msc-mu.com]
- 4. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
